MurA-IN-2
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H20ClNO |
|---|---|
Molecular Weight |
229.74 g/mol |
IUPAC Name |
N-(1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-1-yl)-2-chloroacetamide |
InChI |
InChI=1S/C12H20ClNO/c13-8-12(15)14-11-7-3-5-9-4-1-2-6-10(9)11/h9-11H,1-8H2,(H,14,15) |
InChI Key |
ZYTMYJLOPMTHHT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)CCCC2NC(=O)CCl |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of MurA Inhibitors
Disclaimer: Information regarding a specific inhibitor designated "MurA-IN-2" is not available in the public domain based on the conducted literature search. This guide provides a comprehensive overview of the mechanism of action for inhibitors of the MurA enzyme, which is the likely target of the queried compound.
The bacterial enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) is a crucial catalyst in the initial committed step of peptidoglycan biosynthesis.[1][2][3] This pathway is essential for the integrity of the bacterial cell wall, and its absence in humans makes MurA an attractive and selective target for novel antibacterial agents.[1][2][4] MurA facilitates the transfer of an enolpyruvyl group from phosphoenolpyruvate (PEP) to the 3'-hydroxyl group of UDP-N-acetylglucosamine (UNAG).[1][3]
Core Mechanism of MurA Inhibition
Inhibitors of the MurA enzyme primarily function by obstructing its catalytic activity, thereby halting the production of peptidoglycan precursors and leading to bacterial cell lysis and death.[5] The active site of MurA is located in a cleft between its two globular domains.[2][6] Inhibition can be achieved through two main mechanisms: covalent irreversible binding and non-covalent reversible binding.
Covalent Inhibition: The most well-characterized MurA inhibitor, fosfomycin, acts through this mechanism.[3][5][7] Fosfomycin, an analogue of PEP, forms a covalent adduct with a highly conserved cysteine residue (Cys115 in E. coli) within the active site of the MurA enzyme.[3][5][7][8] This irreversible alkylation of the cysteine thiol group permanently inactivates the enzyme, preventing it from binding to PEP and carrying out the enolpyruvyl transfer.[3][5]
Non-covalent Inhibition: A growing area of research focuses on reversible inhibitors that do not form permanent bonds. These compounds can exhibit various modes of inhibition, including competitive, uncompetitive, or mixed inhibition, by binding to the active site or allosteric sites.[9] For instance, some flavonoids have been identified as time-dependent, reversible inhibitors of MurA.[10][11] The binding of these inhibitors is often dependent on the conformational state of the enzyme, with some requiring the presence of the substrate UNAG to bind effectively.[2] This suggests that the binding of UNAG induces a conformational change in MurA that is more favorable for inhibitor binding.[2]
Signaling Pathway and Logical Relationships
The inhibition of MurA has a direct impact on the peptidoglycan biosynthesis pathway, which is a fundamental process for bacterial survival. The following diagram illustrates the central role of MurA in this pathway and the consequence of its inhibition.
Caption: Role of MurA in peptidoglycan synthesis and its inhibition.
Quantitative Data on MurA Inhibitors
The inhibitory potential of various compounds against MurA is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for a selection of flavonoid inhibitors against E. coli MurA.
| Compound | Pre-incubation Time | IC50 (µM) | Reference |
| Ampelopsin (49) | 30 min | 0.48 | [10] |
| Compound 4 | 30 min | Active (IC50 not specified) | [10] |
| Compound 10 | 30 min | Active (IC50 not specified) | [10] |
| Compound 26 | 30 min | Active (IC50 not specified) | [10] |
| Compound 47 | 30 min | Active (IC50 not specified) | [10] |
| Compound 48 | 30 min | Active (IC50 not specified) | [10] |
Note: Some compounds were found to be active only after a pre-incubation period, indicating time-dependent inhibition.[10]
Experimental Protocols
The characterization of MurA inhibitors involves a series of biochemical and biophysical assays.
This is a common method to screen for MurA inhibitors by detecting the inorganic phosphate (Pi) released during the enzymatic reaction.[4][12][13]
-
Reaction Mixture Preparation: A reaction mixture is prepared containing HEPES buffer (pH 7.8), Triton X-114, UNAG, PEP, and the purified MurA enzyme.[10]
-
Inhibitor Addition: Test compounds, dissolved in a suitable solvent like DMSO, are added to the reaction mixture.[10]
-
Initiation and Incubation: The reaction is initiated by the addition of one of the substrates (e.g., PEP) and incubated at 37°C.[10] For time-dependent inhibitors, a pre-incubation of the enzyme and inhibitor may be required before adding the final substrate.[10]
-
Phosphate Detection: The reaction is stopped, and a malachite green-molybdate reagent is added. This reagent forms a colored complex with the released inorganic phosphate.[4]
-
Quantification: The absorbance of the colored complex is measured spectrophotometrically (e.g., at 650 nm), which is proportional to the amount of Pi produced and thus the enzyme activity.[12][13]
This assay helps to distinguish between reversible and irreversible inhibitors.
-
High-Concentration Incubation: The MurA enzyme is incubated with a high concentration of the inhibitor (typically 10x IC50).[10]
-
Dilution: The mixture is then diluted significantly (e.g., 100-fold) to reduce the concentration of the free inhibitor to well below its IC50.[10]
-
Activity Measurement: The activity of the diluted enzyme is then measured using the standard inhibition assay.[10]
-
Reversible inhibitors: The enzyme activity will be restored upon dilution.
-
Irreversible inhibitors: The enzyme will remain inhibited even after dilution.
-
The process of identifying and characterizing novel MurA inhibitors typically follows a structured workflow.
Caption: Workflow for identifying and characterizing MurA inhibitors.
References
- 1. Structure of MurA (UDP-N-acetylglucosamine enolpyruvyl transferase) from Vibrio fischeri in complex with substrate UDP-N-acetylglucosamine and the drug fosfomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Frontiers | Advances in UDP-N-Acetylglucosamine Enolpyruvyl Transferase (MurA) Covalent Inhibition [frontiersin.org]
- 4. Identification and Biochemical Characterization of Pyrrolidinediones as Novel Inhibitors of the Bacterial Enzyme MurA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are MurA inhibitors and how do they work? [synapse.patsnap.com]
- 6. MurA escape mutations uncouple peptidoglycan biosynthesis from PrkA signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of MurA Inhibitors as Novel Antimicrobials through an Integrated Computational and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure of MurA (UDP-N-acetylglucosamine enolpyruvyl transferase) from Vibrio fischeri in complex with substrate UDP-N-acetylglucosamine and the drug fosfomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of the MurA enzyme in Fusobacterium nucleatum by potential inhibitors identified through computational and in vitro approaches - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 10. Inhibition of MurA Enzyme from Escherichia coli by Flavonoids and Their Synthetic Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mobitec.com [mobitec.com]
- 13. Bacterial MurA assay kits [profoldin.com]
In-depth Technical Guide on MurA-IN-2: Discovery and Synthesis
An extensive search for the compound "MurA-IN-2" has yielded no specific information regarding its discovery, synthesis, or biological activity. This suggests that "this compound" may be an internal designation for a compound not yet disclosed in publicly available scientific literature, a novel agent pending publication, or a misnomer.
While a detailed guide on this compound cannot be provided at this time due to the absence of data, this report will instead offer a comprehensive overview of the discovery and synthesis of MurA inhibitors in general, providing researchers, scientists, and drug development professionals with a foundational understanding of this critical class of antibacterial agents.
The MurA Enzyme: A Key Antibacterial Target
UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) is a crucial enzyme in the bacterial cytoplasm that catalyzes the first committed step in the biosynthesis of peptidoglycan.[1][2] Peptidoglycan is an essential component of the bacterial cell wall, providing structural integrity and protection against osmotic stress.[3] Crucially, this pathway is absent in humans, making MurA an attractive and selective target for the development of novel antibiotics.[4][5] The inhibition of MurA disrupts cell wall synthesis, ultimately leading to bacterial cell lysis and death.[4]
MurA is conserved across a wide range of both Gram-positive and Gram-negative bacteria.[2] While Gram-negative bacteria typically possess a single murA gene, many Gram-positive bacteria have two, designated murA1 and murA2 (sometimes referred to as MurZ).[6][7] For an inhibitor to be effective against these Gram-positive pathogens, it must be able to inhibit both forms of the enzyme.[6]
The catalytic mechanism of MurA involves the transfer of an enolpyruvyl group from phosphoenolpyruvate (PEP) to the 3'-hydroxyl group of UDP-N-acetylglucosamine (UNAG).[8] A key feature of the MurA active site is a highly conserved cysteine residue (Cys115 in E. coli) which is the target of the well-known antibiotic, fosfomycin.[1][4]
Discovery of MurA Inhibitors: Strategies and Approaches
The discovery of novel MurA inhibitors is an active area of research, driven by the urgent need for new antibiotics to combat rising antimicrobial resistance. Several strategies are employed to identify and develop new chemical entities targeting this enzyme.
High-Throughput Screening (HTS)
High-throughput screening of large chemical libraries is a common starting point for the identification of novel MurA inhibitors. This approach involves testing thousands to millions of compounds in a biochemical assay that measures MurA activity. For instance, a colorimetric assay using malachite green can be used to detect the inorganic phosphate released during the MurA-catalyzed reaction.[9] From HTS campaigns, several classes of non-covalent and covalent inhibitors have been identified.[2]
Fragment-Based Drug Discovery (FBDD)
Fragment-based drug discovery is another powerful approach for identifying novel MurA inhibitors. This method involves screening libraries of small, low-molecular-weight compounds ("fragments") for weak binding to the target enzyme. Hits from these screens can then be optimized and grown into more potent lead compounds. One study successfully employed this strategy to identify chloroacetamide-containing fragments as covalent inhibitors of E. coli MurA.[1]
Structure-Based Drug Design (SBDD)
The availability of high-resolution crystal structures of MurA from various bacterial species has enabled the use of structure-based drug design.[10] This approach involves using computational modeling and docking studies to design compounds that fit precisely into the enzyme's active site.[3] By understanding the key interactions between known inhibitors and the enzyme, medicinal chemists can rationally design new molecules with improved potency and selectivity.
Virtual Screening
Computational or virtual screening is often used in conjunction with experimental approaches. This involves using computer algorithms to screen vast virtual libraries of compounds to identify those with a high probability of binding to the MurA active site.[3][11] The top-scoring compounds from virtual screening are then selected for experimental testing, which can significantly reduce the time and cost associated with HTS.[3]
Synthesis of MurA Inhibitors
The synthetic routes to MurA inhibitors are highly dependent on the chemical scaffold of the compound. Below are generalized synthetic strategies for some of the classes of MurA inhibitors that have been described in the literature.
Synthesis of Chloroacetamide-Based Covalent Inhibitors
One reported approach for the synthesis of a library of fragment-sized chloroacetamide compounds involves a straightforward, predominantly one-step synthesis.[1] This typically involves the acylation of a primary or secondary amine with chloroacetyl chloride or a related activated chloroacetic acid derivative. The starting amines can be diverse, allowing for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.
Synthesis of Flavonoid-Based Inhibitors
Flavonoids are a class of natural products that have been investigated as MurA inhibitors.[9] The synthesis of flavonoid analogs can be achieved through various established methods, such as the Auwers synthesis or the Baker-Venkataraman rearrangement, which allow for the systematic modification of the flavonoid core to explore SAR.
Experimental Protocols
Detailed experimental protocols are essential for the discovery and characterization of MurA inhibitors. Below are representative methodologies for key experiments.
MurA Enzyme Inhibition Assay (Malachite Green Assay)
This assay quantitatively measures the activity of MurA by detecting the amount of inorganic phosphate released during the enzymatic reaction.
Materials:
-
Purified MurA enzyme
-
UDP-N-acetylglucosamine (UNAG)
-
Phosphoenolpyruvate (PEP)
-
Assay buffer (e.g., Tris-HCl with MgCl2)
-
Malachite green reagent
-
Test compounds (potential inhibitors)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the assay buffer, UNAG, and the test compound at various concentrations.
-
Add the MurA enzyme to the reaction mixture and incubate for a specific period at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding PEP.
-
After a defined incubation time, stop the reaction (e.g., by adding a quenching agent).
-
Add the malachite green reagent to each well. This reagent forms a colored complex with the released inorganic phosphate.
-
Measure the absorbance of the colored complex using a spectrophotometer at the appropriate wavelength (e.g., 620 nm).
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a standard method to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Bacterial strain of interest (e.g., E. coli, S. aureus)
-
Growth medium (e.g., Mueller-Hinton broth)
-
Test compounds
-
96-well microtiter plates
-
Incubator
Procedure:
-
Prepare a serial dilution of the test compound in the growth medium in the wells of a 96-well plate.
-
Inoculate each well with a standardized suspension of the bacteria.
-
Include positive (bacteria with no compound) and negative (medium only) controls.
-
Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no bacterial growth is observed.
Signaling Pathways and Workflows
The discovery and development of MurA inhibitors involve a logical progression of experiments and decision-making processes.
Caption: A generalized workflow for the discovery and development of MurA inhibitors.
The peptidoglycan biosynthesis pathway is a well-defined signaling cascade that is essential for bacterial survival.
Caption: The initial cytoplasmic steps of the bacterial peptidoglycan biosynthesis pathway, highlighting the role of MurA.
Quantitative Data Summary
The following table summarizes representative quantitative data for various MurA inhibitors discovered through different methodologies. Note that this is a generalized representation, and specific values would be compound-dependent.
| Compound Class | Discovery Method | Target Organism | IC50 (µM) | MIC (µg/mL) | Reference |
| Fosfomycin | Natural Product | Broad Spectrum | Variable | Variable | [4][6] |
| Chloroacetamides | FBDD | E. coli | Low µM | Not Reported | [1] |
| Cyclic Disulfides | HTS | E. coli | 1-10 | 16-64 | [2] |
| Purine Analogs | HTS | E. coli | 10-50 | >64 | [2] |
| Pyrazolopyrimidines | HTS | E. coli | 1-10 | 16-32 | [2] |
| Benzimidazoles | Virtual Screening | L. innocua, E. coli | Not Reported | 500 | [3][11] |
| Benzothioxalones | HTS | S. aureus | 0.25-0.51 | Not Reported | [12] |
Conclusion
While information on a specific compound named "this compound" is not publicly available, the field of MurA inhibitor research is rich and continuously evolving. The strategies of high-throughput screening, fragment-based drug discovery, and structure-based design have all proven successful in identifying novel chemical scaffolds that can inhibit this essential bacterial enzyme. The detailed experimental protocols and workflows provided in this guide offer a framework for the discovery and characterization of new MurA inhibitors. Continued efforts in this area are critical for the development of the next generation of antibiotics to combat the growing threat of antimicrobial resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.asm.org [journals.asm.org]
- 3. Discovery of MurA Inhibitors as Novel Antimicrobials through an Integrated Computational and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are MurA inhibitors and how do they work? [synapse.patsnap.com]
- 5. Novel Inhibitors of MurA, an Antibacterial Target Enzyme [bionity.com]
- 6. Two Active Forms of UDP-N-Acetylglucosamine Enolpyruvyl Transferase in Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of MurA Enzyme from Escherichia coli by Flavonoids and Their Synthetic Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure of MurA (UDP-N-acetylglucosamine enolpyruvyl transferase) from Vibrio fischeri in complex with substrate UDP-N-acetylglucosamine and the drug fosfomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of MurA Inhibitors as Novel Antimicrobials through an Integrated Computational and Experimental Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Advances in UDP-N-Acetylglucosamine Enolpyruvyl Transferase (MurA) Covalent Inhibition [frontiersin.org]
The Target and Analysis of MurA Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of UDP-N-acetylglucosamine enolpyruvyl transferase (MurA), a critical enzyme in bacterial peptidoglycan biosynthesis and a key target for novel antibacterial agents. While information on a specific compound designated "MurA-IN-2" is not publicly available, this document will serve as a comprehensive resource on the broader class of MurA inhibitors, their mechanism of action, and the experimental protocols for their evaluation.
The Target: MurA Enzyme
MurA, also known as UDP-N-acetylglucosamine enolpyruvyl transferase, is a crucial cytosolic enzyme that catalyzes the first committed step in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall.[1][2] This pathway is absent in mammalian cells, making MurA an attractive and selective target for the development of new antibiotics.[1] The enzyme facilitates the transfer of an enolpyruvyl group from phosphoenolpyruvate (PEP) to the 3'-hydroxyl group of UDP-N-acetylglucosamine (UNAG).[3][4] This reaction forms UDP-N-acetylglucosamine enolpyruvate (EP-UNAG) and inorganic phosphate.[3][4] The structural integrity of the bacterial cell wall is vital for survival, and its disruption through the inhibition of MurA leads to cell lysis and death.[1] MurA is conserved across both Gram-positive and Gram-negative bacteria, suggesting that its inhibitors could have broad-spectrum antibacterial activity.[5][6]
Quantitative Data on MurA Inhibitors
A number of compounds have been identified as inhibitors of the MurA enzyme. Their efficacy is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The table below summarizes the IC50 values for several known MurA inhibitors against E. coli MurA.
| Compound | IC50 (μM) | Notes |
| Fosfomycin | 8.8 | A well-known natural product and clinically used antibiotic.[3][5] Covalently binds to a cysteine residue in the active site.[1][3] |
| RWJ-3981 | 0.2 | A cyclic disulfide identified through high-throughput screening.[5] |
| RWJ-140998 | 0.9 | A purine analog identified through high-throughput screening.[5] |
| RWJ-110192 | 0.5 | A pyrazolopyrimidine identified through high-throughput screening.[5] |
| Ampelopsin (a flavonoid) | 0.48 | A potent time-dependent inhibitor.[7] |
Experimental Protocols
The identification and characterization of MurA inhibitors rely on robust enzymatic assays. A commonly employed method is a colorimetric assay that measures the release of inorganic phosphate, a product of the MurA-catalyzed reaction.
MurA Inhibition Assay (Colorimetric Malachite Green Method)
This assay quantifies the amount of inorganic phosphate produced, which directly correlates with MurA activity.
Materials:
-
Purified MurA enzyme (e.g., from E. coli)
-
UDP-N-acetylglucosamine (UNAG)
-
Phosphoenolpyruvate (PEP)
-
HEPES buffer (pH 7.8)
-
Triton X-114
-
Test compounds (potential inhibitors) dissolved in DMSO
-
Malachite Green reagent
-
Microplate reader
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing 50 mM HEPES (pH 7.8), 0.005% Triton X-114, 200 μM UNAG, and 100 μM PEP.[7][8]
-
Compound Addition: Add 2.5 μL of the test compound (at a desired concentration, e.g., 2 mM) to the wells of a microplate in duplicate.[7] Include a control with DMSO only.
-
Enzyme Addition: Add purified MurA enzyme (to a final concentration of 200-250 nM) to the reaction mixture.[7][8]
-
Incubation: For time-dependent inhibition studies, pre-incubate the enzyme with the substrate UNAG and the test compounds for a specific duration (e.g., 30 minutes) at 37°C before initiating the reaction by adding PEP.[7][8] For non-time-dependent assays, the reaction can be started by the addition of the enzyme.
-
Reaction Initiation: If not already started, initiate the reaction by adding the final component (e.g., PEP or enzyme). The final reaction volume is typically 50 μL.[7][8]
-
Phosphate Detection: After a set incubation period, stop the reaction and add the Malachite Green reagent to each well. This reagent forms a colored complex with the inorganic phosphate released during the enzymatic reaction.[7]
-
Measurement: Measure the absorbance of the colored product using a microplate reader at a wavelength of approximately 650 nm.[9]
-
Data Analysis: The percentage of inhibition is calculated by comparing the absorbance of the wells containing the test compound to the control wells. IC50 values are then determined by plotting the percent inhibition against a range of inhibitor concentrations.
Visualizations
Bacterial Peptidoglycan Biosynthesis Pathway
The following diagram illustrates the initial cytoplasmic steps of peptidoglycan biosynthesis, highlighting the critical role of the MurA enzyme.
References
- 1. What are MurA inhibitors and how do they work? [synapse.patsnap.com]
- 2. MurA escape mutations uncouple peptidoglycan biosynthesis from PrkA signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Advances in UDP-N-Acetylglucosamine Enolpyruvyl Transferase (MurA) Covalent Inhibition [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. Discovery of MurA Inhibitors as Novel Antimicrobials through an Integrated Computational and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of MurA Enzyme from Escherichia coli by Flavonoids and Their Synthetic Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of MurA Enzyme from Escherichia coli and Staphylococcus aureus by Diterpenes from Lepechinia meyenii and Their Synthetic Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mobitec.com [mobitec.com]
MurA-IN-2: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of MurA-IN-2, a potent inhibitor of the bacterial enzyme MurA. This document details its chemical structure, physicochemical properties, biological activity, and the experimental protocols used for its characterization, offering a valuable resource for researchers in the fields of antibacterial drug discovery and development.
Chemical Structure and Properties
This compound, also identified as compound 37 in foundational research, is a chloroacetamide fragment that demonstrates significant inhibitory activity against UDP-N-acetylglucosamine enolpyruvyl transferase (MurA).
Table 1: Chemical Identifiers of this compound
| Identifier | Value |
| IUPAC Name | N-(2-aminoethyl)-2-chloroacetamide |
| SMILES | C(CNCC(=O)Cl)N |
| CAS Number | 2164447-18-9 |
| Chemical Formula | C4H9ClN2O |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 136.58 g/mol | Calculated |
| Topological Polar Surface Area (TPSA) | 55.1 Ų | Calculated |
| logP (octanol-water partition coefficient) | -0.5 | Calculated |
| Solubility | Data not available | |
| Stability | Data not available |
Biological Activity
This compound is a potent, time-dependent, and irreversible inhibitor of the MurA enzyme, which is crucial for the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. By covalently modifying the active site cysteine of MurA, this compound effectively blocks the first committed step in this pathway, leading to bacterial cell death.
Table 3: Biological Activity of this compound
| Parameter | Value | Target Organism(s) |
| IC50 (MurA inhibition) | 39 µM | Escherichia coli |
| Antibacterial Activity (MIC) | 128 µg/mL | Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922 |
Signaling Pathway and Mechanism of Action
This compound targets the initial cytoplasmic stage of peptidoglycan biosynthesis. This pathway is fundamental for bacterial survival and is absent in humans, making it an attractive target for antibiotic development.
Caption: Inhibition of the peptidoglycan biosynthesis pathway by this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
MurA Inhibition Assay
This assay determines the concentration of an inhibitor required to reduce the activity of the MurA enzyme by 50% (IC50). The release of inorganic phosphate (Pi) from the enzymatic reaction is quantified.
Caption: Workflow for determining the IC50 of MurA inhibitors.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5).
-
Prepare stock solutions of E. coli MurA enzyme, UDP-N-acetylglucosamine (UDP-GlcNAc), phosphoenolpyruvate (PEP), and this compound in the appropriate solvent (e.g., DMSO).
-
-
Assay Procedure:
-
In a 96-well plate, add the reaction buffer.
-
Add varying concentrations of this compound to the wells.
-
Add a fixed concentration of MurA enzyme and UDP-GlcNAc to each well.
-
Pre-incubate the mixture for 10 minutes at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding a fixed concentration of PEP.
-
Incubate the reaction for 20 minutes at 37°C.
-
-
Detection of Phosphate Release:
-
Stop the reaction and quantify the amount of inorganic phosphate released using a malachite green-based colorimetric assay.
-
Measure the absorbance at approximately 620 nm.
-
-
Data Analysis:
-
Calculate the percentage of MurA inhibition for each concentration of this compound compared to a control without the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Antibacterial Susceptibility Testing (Broth Microdilution)
This method determines the minimum inhibitory concentration (MIC) of an antibacterial agent that prevents the visible growth of a bacterium.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Detailed Protocol:
-
Preparation of Materials:
-
Prepare sterile 96-well microtiter plates.
-
Prepare a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Prepare a stock solution of this compound.
-
-
Assay Procedure:
-
Perform serial two-fold dilutions of this compound in the growth medium across the wells of the 96-well plate.
-
Prepare a standardized bacterial inoculum (e.g., to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10^8 CFU/mL) and further dilute it to the final desired concentration (e.g., 5 x 10^5 CFU/mL).
-
Inoculate each well containing the diluted this compound with the bacterial suspension. Include a positive control well (bacteria and medium, no inhibitor) and a negative control well (medium only).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
Visually inspect the wells for bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound at which no visible growth is observed.
-
MurA-IN-2 as a potential antibacterial agent
An In-depth Technical Guide on MurA-IN-2: A Potential Antibacterial Agent
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The rise of antibiotic resistance necessitates the discovery of novel antibacterial agents that act on new targets. The MurA enzyme, which catalyzes the first committed step in the biosynthesis of peptidoglycan, is an attractive target as it is essential for bacterial viability and absent in humans. This technical guide provides a comprehensive overview of this compound, a recently identified inhibitor of the MurA enzyme. This compound, a chloroacetamide fragment containing a primary aliphatic amine, has demonstrated inhibitory activity against the MurA enzyme and antibacterial effects against both Gram-positive and Gram-negative bacteria. This document details the mechanism of action of MurA inhibitors, presents quantitative data for this compound and other relevant compounds, and provides detailed experimental protocols for the evaluation of such agents. Visual diagrams of key pathways and experimental workflows are included to facilitate understanding.
Introduction: MurA as a Target for Novel Antibacterials
The bacterial cell wall is crucial for maintaining the structural integrity and shape of bacteria, protecting them from osmotic lysis.[1] A key component of the cell wall is peptidoglycan, and its biosynthesis pathway is a well-established target for many antibiotics.[2] The enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) catalyzes the first step in peptidoglycan synthesis: the transfer of an enolpyruvyl group from phosphoenolpyruvate (PEP) to UDP-N-acetylglucosamine (UNAG).[1][2] This reaction is vital for bacterial survival, and since there is no mammalian homologue to MurA, inhibitors of this enzyme are expected to have a high degree of selectivity and low toxicity.[3]
The only clinically available MurA inhibitor is fosfomycin, a broad-spectrum antibiotic that irreversibly inhibits the enzyme by forming a covalent bond with a cysteine residue in the active site.[1][4] However, the emergence of fosfomycin resistance through various mechanisms underscores the urgent need for the development of new MurA inhibitors with different modes of action.[4][5]
This compound: A Novel MurA Inhibitor
This compound (also referred to as compound 37) is a chloroacetamide fragment that includes a primary aliphatic amine.[6][7][8] It has been identified as a potent inhibitor of the MurA enzyme.[6][9][10]
Mechanism of Action
This compound functions by inhibiting the MurA enzyme, thereby blocking the initial step of peptidoglycan biosynthesis.[1][6] This disruption of cell wall synthesis ultimately leads to bacterial cell death.[1] The presence of the chloroacetamide "warhead" suggests a potential covalent mechanism of inhibition, a common strategy for targeting the cysteine residue in the active site of MurA.[6]
Below is a diagram illustrating the role of MurA in the peptidoglycan biosynthesis pathway and the point of inhibition.
Caption: Role of MurA in Peptidoglycan Biosynthesis and Inhibition by this compound.
Quantitative Data
The efficacy of this compound has been quantified through enzyme inhibition and antibacterial susceptibility assays.
This compound Activity
The following table summarizes the known inhibitory and antibacterial activity of this compound.
| Compound | Target | IC50 (µM) | Test Organism | MIC (µg/mL) |
| This compound | MurA | 39[6][9] | Staphylococcus aureus ATCC29213 | 128[6] |
| Escherichia coli ATCC25922 | 128[6] |
Comparative Activity of Other MurA Inhibitors
For context, the table below presents data for other known MurA inhibitors, including the clinically used antibiotic fosfomycin.
| Compound | Target | IC50 (µM) | Test Organism | MIC (µg/mL) |
| Fosfomycin | MurA | 8.8[11][12] | E. coli OC2530 | 16[13] |
| S. aureus | 4 - 32[13] | |||
| RWJ-3981 | MurA | 0.9[11] | S. aureus | 4 - 32[13] |
| RWJ-110192 | MurA | 0.2[11] | S. aureus | 4 - 32[13] |
| RWJ-140998 | MurA | 0.4[11] | S. aureus | 4 - 32[13] |
| Albendazole (S4) | MurA | Not Reported | E. coli | 62.5[14][15] |
| Diflunisal (S8) | MurA | Not Reported | E. coli | 62.5[14][15] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of potential antibacterial agents like this compound.
MurA Enzyme Inhibition Assay (Malachite Green Assay)
This colorimetric assay quantifies the inhibition of MurA by measuring the amount of inorganic phosphate (Pi) released during the enzymatic reaction.[16][17]
Principle: The MurA enzyme converts UNAG and PEP to EP-UNAG and Pi. The released Pi is detected by a malachite green reagent, which forms a colored complex that can be measured spectrophotometrically. A reduction in the colorimetric signal in the presence of an inhibitor corresponds to enzyme inhibition.[16][17]
Protocol:
-
Reagent Preparation:
-
Prepare a 10x assay buffer (e.g., 500 mM HEPES, pH 7.8).[5]
-
Prepare 100x stock solutions of the substrates PEP and UNAG.[16]
-
Prepare a 100x stock solution of purified E. coli MurA enzyme (e.g., 5000 nM).[16]
-
Prepare serial dilutions of the test inhibitor (e.g., this compound) in a suitable solvent like DMSO.[16]
-
Prepare the malachite green detection reagent.[18]
-
-
Assay Procedure (96-well plate format):
-
Prepare a reaction premix containing water, 10x assay buffer, and 100x MurA enzyme solution.[16]
-
To each well, add the test inhibitor at various concentrations. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the reaction premix to each well.
-
Optional Pre-incubation: Incubate the plate at 37°C for a defined period (e.g., 10-30 minutes) to allow the inhibitor to bind to the enzyme.[5][19]
-
Prepare a 10x substrate mix containing PEP and UNAG.[16]
-
Initiate the enzymatic reaction by adding the 10x substrate mix to each well.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).[16]
-
-
Detection and Data Analysis:
-
Stop the reaction by adding the malachite green reagent to each well. This will also initiate color development.[16]
-
Measure the absorbance at approximately 650 nm using a microplate reader.[16]
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[5]
-
Caption: Workflow for a MurA Enzyme Inhibition Assay.
Antibacterial Susceptibility Testing (Broth Microdilution MIC Assay)
This assay determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[21]
Principle: A standardized bacterial inoculum is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. After incubation, the presence or absence of visible growth is determined.[21]
Protocol:
-
Preparation:
-
Prepare a 2x concentrated stock solution of the test compound (e.g., this compound) in a suitable broth (e.g., Mueller-Hinton Broth).[22]
-
Grow the test bacterial strain in broth to a 0.5 McFarland turbidity standard.[23]
-
Dilute the bacterial suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the assay wells.[24][25]
-
-
Assay Procedure (96-well plate format):
-
Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.[22]
-
Add 100 µL of the 2x test compound stock solution to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate. Discard 100 µL from the second to last column.[22] The last column serves as a growth control (no compound).
-
Inoculate each well (except for a sterility control well) with 100 µL of the prepared bacterial inoculum. This will bring the final volume to 200 µL and dilute the compound to its final concentration.[25]
-
-
Incubation and Reading:
-
Seal the plate (e.g., with a plastic bag) to prevent evaporation and incubate at 35-37°C for 16-20 hours.[21][24]
-
After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[21] This can also be determined by measuring the optical density (OD) at 600 nm.[22]
-
Caption: Workflow for a Broth Microdilution MIC Assay.
Cytotoxicity Assay (MTT Assay)
This assay is used to assess the effect of a compound on the viability and metabolic activity of mammalian cells, providing an indication of its potential toxicity.[26][27]
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product.[20][26][27] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance of the solution after solubilization.[20]
Protocol:
-
Cell Plating:
-
Seed mammalian cells (e.g., a human cell line) into a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound (e.g., this compound) in a cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the test compound dilutions. Include untreated cells as a control.
-
Incubate the cells for a desired exposure period (e.g., 24-72 hours).[28]
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[26]
-
Gently shake the plate on an orbital shaker to ensure complete solubilization.[20]
-
Measure the absorbance at a wavelength between 500 and 600 nm (typically 570 nm) using a microplate reader.[28][29]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration compared to the untreated control cells.
-
Determine the CC50 (50% cytotoxic concentration) value from the dose-response curve.
-
Caption: Workflow for an MTT Cytotoxicity Assay.
Conclusion and Future Directions
This compound represents a promising starting point for the development of a new class of antibacterial agents targeting the MurA enzyme. Its demonstrated in vitro activity against MurA and whole bacterial cells warrants further investigation.
Future research should focus on:
-
Lead Optimization: Modifying the structure of this compound to improve its potency (lower IC50 and MIC values) and pharmacokinetic properties.
-
Mechanism of Action Studies: Confirming the exact binding mode and whether the inhibition is covalent and reversible or irreversible.
-
Spectrum of Activity: Testing against a broader panel of clinically relevant and drug-resistant bacterial strains.
-
In Vivo Efficacy: Evaluating the compound in animal models of infection to determine its therapeutic potential.
-
Toxicology Studies: Comprehensive safety and toxicology profiling to ensure a suitable therapeutic window.
By pursuing these avenues of research, the potential of this compound and related compounds as effective treatments for bacterial infections can be fully realized.
References
- 1. What are MurA inhibitors and how do they work? [synapse.patsnap.com]
- 2. Potential Inhibitors Targeting Escherichia coli UDP-N-Acetylglucosamine Enolpyruvyl Transferase (MurA): An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel Inhibitors of MurA, an Antibacterial Target Enzyme [bionity.com]
- 5. Inhibition of MurA Enzyme from Escherichia coli by Flavonoids and Their Synthetic Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Identification and Characterization of New Inhibitors of the Escherichia coli MurA Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification and characterization of new inhibitors of the Escherichia coli MurA enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. Discovery of MurA Inhibitors as Novel Antimicrobials through an Integrated Computational and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of MurA Inhibitors as Novel Antimicrobials through an Integrated Computational and Experimental Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mobitec.com [mobitec.com]
- 17. Bacterial MurA assay kits [profoldin.com]
- 18. researchgate.net [researchgate.net]
- 19. Inhibition of MurA Enzyme from Escherichia coli and Staphylococcus aureus by Diterpenes from Lepechinia meyenii and Their Synthetic Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. MTT assay protocol | Abcam [abcam.com]
- 21. Broth microdilution - Wikipedia [en.wikipedia.org]
- 22. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 23. pubs.acs.org [pubs.acs.org]
- 24. goldbio.com [goldbio.com]
- 25. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 26. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 27. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 28. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 29. broadpharm.com [broadpharm.com]
The MurA Enzyme Pathway: A Technical Guide for Drug Discovery
Authored for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) enzyme represents a critical chokepoint in the bacterial peptidoglycan biosynthetic pathway. As the catalyst for the first committed step in the synthesis of the bacterial cell wall, and being absent in mammals, MurA is a validated and highly attractive target for the development of novel antibacterial agents. The rise of multidrug-resistant pathogens necessitates a deeper understanding of such essential bacterial enzymes to fuel the discovery of new therapeutics. This document provides an in-depth technical overview of the MurA enzyme, its biochemical pathway, kinetic properties, and the established experimental protocols for its study and inhibition.
Introduction: The Role of MurA in Bacterial Survival
Bacteria are protected by a rigid, mesh-like cell wall composed of peptidoglycan (PG), which is essential for maintaining cell integrity and shape against osmotic pressure.[1][2] The biosynthesis of this vital structure is a complex, multi-stage process, making it an excellent source of targets for antibacterial chemotherapy.[2][3] The pathway begins in the cytoplasm with a series of enzymatic reactions catalyzed by the Mur family of enzymes (MurA-MurF).[1]
MurA (also known as UDP-N-acetylglucosamine 1-carboxyvinyltransferase) catalyzes the first committed step of this pathway: the transfer of an enolpyruvyl group from phosphoenolpyruvate (PEP) to the 3'-hydroxyl group of UDP-N-acetylglucosamine (UNAG).[4][5] This reaction forms enolpyruvyl-UDP-N-acetylglucosamine (EP-UNAG) and inorganic phosphate (Pi).[6][7] The essentiality of MurA for bacterial survival has been confirmed in organisms like Escherichia coli, where its deletion is lethal.[8][9] Its absence in mammalian cells provides a clear therapeutic window, making it a prime target for selective antibacterial drugs.[10][11] The only clinically approved antibiotic that targets MurA is fosfomycin, a PEP analog that covalently inactivates the enzyme.[3][4]
The MurA Catalytic Pathway and Mechanism
The MurA-catalyzed reaction is the gateway to the formation of UDP-N-acetylmuramic acid (UDP-MurNAc), the foundational building block for the peptide-crosslinked glycan strands of the cell wall.[2][6]
The reaction proceeds via a sequential, ordered kinetic mechanism involving the formation of a tetrahedral intermediate.[6][7]
-
Substrate Binding: UNAG binds to the enzyme first, inducing a conformational change that creates a competent active site for PEP binding.[9]
-
Intermediate Formation: A nucleophilic attack is initiated from the 3'-OH group of the bound UNAG onto the C2 position of PEP. This is facilitated by a key cysteine residue (Cys115 in E. coli) in the active site, leading to the formation of a covalent tetrahedral intermediate.[6][7]
-
Phosphate Elimination: The tetrahedral intermediate collapses, leading to the elimination of inorganic phosphate (Pi).
-
Product Release: The final product, EP-UNAG, is released, regenerating the free enzyme.
This pathway is a key regulatory point. For instance, UDP-MurNAc, the product of the subsequent MurB-catalyzed reaction, can act as a feedback inhibitor of MurA.[4]
Quantitative Data: Enzyme Kinetics and Inhibition
Understanding the kinetic parameters of MurA and its inhibitors is fundamental for drug development. The following tables summarize key quantitative data for MurA from common bacterial species and the inhibitory constants for selected compounds.
Table 1: MurA Steady-State Kinetic Parameters
| Bacterial Species | Substrate | Km (µM) | kcat (s-1) | Reference |
|---|---|---|---|---|
| Escherichia coli | PEP | 3.5 | 42 | [12] |
| Escherichia coli | UNAG | 12 | 42 | [12] |
| Enterococcus faecium (Wild-Type) | PEP | 11.7 ± 1.2 | 16.5 ± 0.3 | [13] |
| Enterococcus faecium (Wild-Type) | UNAG | 205.1 ± 19.4 | 16.7 ± 0.5 | [13] |
| Enterococcus faecium (Asp50Glu Mutant) | PEP | 28.5 ± 2.9 | 16.6 ± 0.4 | [13] |
| Enterococcus faecium (Asp50Glu Mutant) | UNAG | 455.1 ± 62.9 | 17.5 ± 0.9 |[13] |
Table 2: Inhibition Constants (IC50) for Selected MurA Inhibitors
| Inhibitor | Target Organism | IC50 (µM) | Comments | Reference |
|---|---|---|---|---|
| Fosfomycin | E. coli | 8.8 | Without UNAG pre-incubation | [9] |
| Fosfomycin | E. coli | 0.4 | With UNAG pre-incubation | [9] |
| RWJ-3981 (Cyclic disulfide) | E. coli | 0.2 | Tightly, non-covalently bound | [9] |
| Carnosol | E. coli | 2.8 | Diterpene | [9][14] |
| Carnosol | S. aureus | 1.1 | Diterpene | [9][14] |
| Ampelopsin | E. coli | 0.48 | Flavonoid, time-dependent | [15] |
| β-boswellic acid | E. coli | 33.65 | Natural compound | [11] |
| Acetyl-β-boswellic acid | E. coli | 30.17 | Natural compound |[11] |
Key Experimental Protocols
Reliable and reproducible assays are crucial for studying MurA and screening for novel inhibitors. Below are detailed methodologies for enzyme purification, activity assessment, and structural studies.
Recombinant MurA Purification (His-tag)
This protocol describes a general method for purifying His-tagged MurA from an E. coli expression system.
-
Expression: Transform E. coli (e.g., BL21(DE3) strain) with an expression vector containing the murA gene fused to a polyhistidine tag (e.g., pET23a-MurA-His6). Grow cells in a suitable medium (e.g., Terrific Broth) at 37°C to an OD600 of 0.6-0.8. Induce protein expression with 1 mM IPTG and continue incubation for 12-16 hours at a reduced temperature (e.g., 18-25°C).[1]
-
Cell Lysis: Harvest cells by centrifugation (e.g., 5,000 x g, 15 min, 4°C). Resuspend the cell pellet in Lysis Buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0). Lyse cells by sonication on ice or by passing through a French pressure cell.[10][15]
-
Clarification: Centrifuge the lysate at high speed (e.g., 15,000 x g, 30 min, 4°C) to pellet cell debris. Collect the supernatant.
-
Affinity Chromatography: Equilibrate a Ni-NTA agarose column with Lysis Buffer. Load the clarified supernatant onto the column.
-
Washing: Wash the column with several column volumes of Wash Buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.[15]
-
Elution: Elute the His-tagged MurA protein using an Elution Buffer containing a high concentration of imidazole (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0). Collect fractions.[15]
-
Verification and Dialysis: Analyze the collected fractions by SDS-PAGE to confirm purity and molecular weight. Pool the purest fractions and dialyze against a storage buffer (e.g., 25 mM Tris, 100 mM NaCl, pH 8.0) to remove imidazole and prepare for storage at -80°C.[1]
MurA Activity Assay (Malachite Green Phosphate Detection)
This colorimetric assay quantifies MurA activity by measuring the inorganic phosphate (Pi) released during the reaction.[16][17]
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES, pH 7.8.[15]
-
Substrates: Prepare stock solutions of PEP and UNAG in water.
-
Malachite Green Reagent: Prepare by mixing a solution of Malachite Green Carbinol hydrochloride in sulfuric acid with a solution of ammonium molybdate and a surfactant like Tween-20 or Triton X-114. Commercial kits are widely available.[2][18]
-
Phosphate Standard: A solution of known phosphate concentration (e.g., 1 mM) for generating a standard curve.
-
-
Assay Procedure (96-well plate format):
-
Inhibitor Pre-incubation (for screening): To each well, add 2.5 µL of test compound (dissolved in DMSO) and 22.5 µL of a pre-mix containing Assay Buffer, purified MurA enzyme (e.g., final concentration 250 nM), and UNAG substrate (e.g., final concentration 200 µM). Incubate for 10-30 minutes at room temperature or 37°C.[15]
-
Reaction Initiation: Start the reaction by adding 25 µL of PEP (e.g., final concentration 100 µM) to each well.
-
Reaction Incubation: Incubate the plate for a defined period (e.g., 15-60 minutes) at 37°C.[8]
-
Reaction Quenching and Color Development: Stop the reaction and initiate color development by adding 50-100 µL of the Malachite Green Reagent to each well. Incubate for 15-30 minutes at room temperature to allow the color to stabilize.[18][19]
-
-
Detection: Measure the absorbance at ~630-650 nm using a microplate reader.[8][18]
-
Data Analysis: Calculate the amount of phosphate released by comparing the absorbance values to a phosphate standard curve. For inhibitor screening, calculate the percent inhibition relative to a no-inhibitor (DMSO) control. Determine IC50 values by plotting percent inhibition against a range of inhibitor concentrations.
MurA Crystallography and Structure Determination
Obtaining a high-resolution crystal structure of MurA, alone or in complex with substrates or inhibitors, is invaluable for structure-based drug design.
-
Protein Preparation: Purify MurA to >95% homogeneity as described in Protocol 4.1. Concentrate the protein to 5-10 mg/mL in a low-salt buffer. The protein must be stable and monodisperse.
-
Crystallization Screening: Use the sitting-drop or hanging-drop vapor diffusion method.[12] Screen a wide range of conditions using commercial crystallization screens (e.g., varying precipitants like PEG, salts; varying pH; additives).
-
Crystal Optimization: Once initial crystal "hits" are identified, optimize conditions by systematically varying the concentrations of the precipitant, buffer pH, and protein. Additives may be explored to improve crystal quality.[12]
-
Ligand Soaking/Co-crystallization: To obtain a complex structure, either soak existing apo-enzyme crystals in a cryoprotectant solution containing the inhibitor or co-crystallize the protein in the presence of the inhibitor.
-
Cryoprotection and Data Collection:
-
Transfer a single, well-formed crystal into a cryoprotectant solution (typically the reservoir solution supplemented with 20-30% glycerol or ethylene glycol) to prevent ice formation during flash-cooling.[21]
-
Loop out the crystal and flash-cool it in liquid nitrogen.[21]
-
Collect X-ray diffraction data at a synchrotron source.
-
-
Structure Solution and Refinement: Process the diffraction data to determine the electron density map. Build an atomic model of the MurA enzyme into the map and refine it to yield the final high-resolution structure.
References
- 1. Structure of MurA (UDP-N-acetylglucosamine enolpyruvyl transferase) from Vibrio fischeri in complex with substrate UDP-N-acetylglucosamine and the drug fosfomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative analysis and validation of the malachite green assay for the high throughput biochemical characterization of terpene synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fosfomycin: Mechanism and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fosfomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The intriguing biology and chemistry of fosfomycin: the only marketed phosphonate antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potential Inhibitors Targeting Escherichia coli UDP-N-Acetylglucosamine Enolpyruvyl Transferase (MurA): An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mobitec.com [mobitec.com]
- 9. researchgate.net [researchgate.net]
- 10. Inhibitory mechanism of the Qβ lysis protein A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Protein XRD Protocols - Crystallization of Proteins [sites.google.com]
- 13. researchgate.net [researchgate.net]
- 14. Inhibition of MurA Enzyme from Escherichia coli and Staphylococcus aureus by Diterpenes from Lepechinia meyenii and Their Synthetic Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. static1.squarespace.com [static1.squarespace.com]
- 16. researchgate.net [researchgate.net]
- 17. med.upenn.edu [med.upenn.edu]
- 18. eubopen.org [eubopen.org]
- 19. merckmillipore.com [merckmillipore.com]
- 20. youtube.com [youtube.com]
- 21. Practical macromolecular cryocrystallography - PMC [pmc.ncbi.nlm.nih.gov]
The Central Role of MurA in Bacterial Cell Wall Synthesis: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of a Key Antibacterial Target
The enzyme UDP-N-acetylglucosamine enolpyruvyl transferase, commonly known as MurA, stands as a critical juncture in the intricate process of bacterial cell wall biosynthesis. Its essential role in the production of peptidoglycan, a structure vital for bacterial integrity and survival, has positioned it as a prime target for the development of novel antibacterial agents. This technical guide provides a comprehensive overview of MurA's function, the enzymatic reaction it catalyzes, its inhibition by various compounds, and the experimental methodologies employed in its study.
Introduction to MurA and the Peptidoglycan Biosynthesis Pathway
The bacterial cell wall is a complex, rigid structure that encases the cell, providing mechanical support and protection against osmotic lysis.[1] A key component of this wall in most bacteria is peptidoglycan, a polymer composed of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues cross-linked by short peptides.[2] The biosynthesis of peptidoglycan is a multi-step process that occurs in the cytoplasm, at the cell membrane, and in the periplasmic space.
MurA catalyzes the first committed step in the cytoplasmic phase of peptidoglycan biosynthesis.[3][4] This essential enzyme facilitates the transfer of an enolpyruvyl group from phosphoenolpyruvate (PEP) to the 3'-hydroxyl group of UDP-N-acetylglucosamine (UNAG).[5] The product of this reaction, UDP-N-acetylglucosamine enolpyruvate (EP-UNAG), is subsequently reduced by the enzyme MurB to form UDP-N-acetylmuramic acid (UNAM), a foundational building block of peptidoglycan.[4] The absence of a homologous pathway in mammals makes MurA an attractive and selective target for antibacterial drug discovery.[6]
The MurA-Catalyzed Reaction: A Closer Look
The reaction catalyzed by MurA is a crucial checkpoint in the synthesis of the peptidoglycan precursor. The overall reaction can be summarized as follows:
Phosphoenolpyruvate (PEP) + UDP-N-acetylglucosamine (UNAG) ⇌ UDP-N-acetyl-3-O-(1-carboxyvinyl)-D-glucosamine (EP-UNAG) + Phosphate (Pi)
This transferase reaction is fundamental for the subsequent steps in the cytoplasmic synthesis of the UDP-MurNAc-pentapeptide precursor, which involves the sequential addition of amino acids by the Mur ligase family of enzymes (MurC, MurD, MurE, and MurF).[3][4]
Quantitative Analysis of MurA Activity and Inhibition
The enzymatic activity of MurA and its inhibition by various compounds are quantified using key kinetic parameters. These values are essential for comparing the efficacy of different inhibitors and for understanding the enzyme's catalytic mechanism across different bacterial species.
Kinetic Parameters of MurA
The Michaelis constant (Km) represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), indicating the affinity of the enzyme for its substrate. The turnover number (kcat) represents the number of substrate molecules converted to product per enzyme molecule per unit of time.
| Bacterial Species | Substrate | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference(s) |
| Escherichia coli | UNAG | 15 | - | - | [7] |
| Staphylococcus aureus (MurA) | UNAG | 110 ± 10 | 1.8 ± 0.1 | 1.6 x 10⁴ | [8] |
| Staphylococcus aureus (MurA) | PEP | 30 ± 1 | 1.8 ± 0.1 | 6.0 x 10⁴ | [8] |
| Staphylococcus aureus (MurZ) | UNAG | 140 ± 10 | 1.4 ± 0.1 | 1.0 x 10⁴ | [8] |
| Staphylococcus aureus (MurZ) | PEP | 40 ± 2 | 1.4 ± 0.1 | 3.5 x 10⁴ | [8] |
| Mycobacterium tuberculosis | Glycine | 25 | - | - | [1] |
| Mycobacterium tuberculosis | L-Alanine | 10 | - | - | [1] |
| Mycobacterium leprae | Glycine | 25 | - | - | [1] |
| Mycobacterium leprae | L-Alanine | 10 | - | - | [1] |
Note: Data for some parameters were not available in the cited literature. Gram-positive bacteria like Staphylococcus aureus possess two MurA homologues, often designated as MurA and MurZ or MurA1 and MurA2.
Inhibition of MurA by Natural and Synthetic Compounds
The potency of MurA inhibitors is typically expressed as the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ). IC₅₀ is the concentration of an inhibitor that reduces the enzyme's activity by 50%, while Kᵢ is the dissociation constant of the enzyme-inhibitor complex and provides a more direct measure of binding affinity.
| Inhibitor | Bacterial Source of MurA | IC₅₀ (μM) | Kᵢ (μM) | Type of Inhibition | Reference(s) |
| Fosfomycin | Escherichia coli | 8.8 (without UNAG preincubation) | - | Irreversible, Covalent | [9] |
| Fosfomycin | Escherichia coli | 0.4 (with UNAG preincubation) | - | Irreversible, Covalent | [9] |
| Terreic Acid | Escherichia coli | 14 | - | Covalent | [10] |
| RWJ-3981 | Escherichia coli | 0.9 | - | Tightly-bound, Non-covalent | [9] |
| RWJ-140998 | Escherichia coli | 0.2 | - | Tightly-bound, Non-covalent | [9] |
| RWJ-110192 | Escherichia coli | 0.7 | - | Reversible, Non-covalent | [9] |
| Pyrrolidinedione (Compound 46) | Escherichia coli | 4.5 | - | Reversible | [11] |
| Quinazolinone (Compound 58) | Escherichia coli | 8 | - | - | [12] |
| Peptide (PEP 1354) | Pseudomonas aeruginosa | 200 | - | - | [13] |
| Orientin | Fusobacterium nucleatum | - | - | Mixed | [14] |
| Quercetin-3-O-D-glucuronide (Q3G) | Fusobacterium nucleatum | - | - | Uncompetitive | [14] |
| T6362 | Enterobacter cloacae | - | 16 | Competitive (vs. UNAG) | [15] |
| UDP-N-acetylglucosamine 3'-phosphate | Escherichia coli | - | 7 | Competitive | [7] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological pathways and experimental procedures is crucial for a clear understanding of MurA's role and the strategies for its inhibition.
Cytoplasmic Steps of Peptidoglycan Biosynthesis
The synthesis of the UDP-MurNAc-pentapeptide precursor is a sequential process involving multiple enzymes of the Mur family. MurA initiates this cascade, making it a pivotal control point.
Mechanism of Action of Fosfomycin
Fosfomycin, a potent and clinically relevant MurA inhibitor, acts as a PEP analog. It irreversibly inactivates the enzyme by forming a covalent bond with a critical cysteine residue in the active site.
Experimental Workflow for MurA Inhibitor Screening
The discovery of novel MurA inhibitors typically follows a structured high-throughput screening (HTS) workflow, progressing from initial broad screening to detailed characterization of promising lead compounds.
Detailed Experimental Protocols
A fundamental aspect of MurA research involves the application of specific biochemical and microbiological assays. The following sections provide detailed methodologies for key experiments.
Expression and Purification of Recombinant MurA
Objective: To produce and isolate pure, active MurA enzyme for in vitro assays.
Protocol:
-
Gene Cloning and Expression Vector Construction: The murA gene from the desired bacterial species is amplified by PCR and cloned into an appropriate expression vector (e.g., pET series with an N-terminal His-tag or MBP-tag).
-
Transformation: The expression plasmid is transformed into a suitable E. coli expression host strain (e.g., BL21(DE3)).
-
Protein Expression:
-
Inoculate a starter culture of the transformed E. coli and grow overnight.
-
Inoculate a larger volume of culture medium (e.g., LB or Terrific Broth) with the overnight culture and grow at 37°C with shaking to an OD₆₀₀ of 0.6-0.8.
-
Induce protein expression by adding a suitable inducer (e.g., 0.1-1 mM IPTG) and continue to grow the culture at a lower temperature (e.g., 16-25°C) for several hours or overnight to enhance soluble protein expression.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, and protease inhibitors).
-
Lyse the cells by sonication or using a French press.
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
Affinity Chromatography (for His-tagged MurA):
-
Equilibrate a Ni-NTA affinity column with lysis buffer.
-
Load the clarified lysate onto the column.
-
Wash the column with a wash buffer containing a low concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.
-
Elute the His-tagged MurA protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
-
Size-Exclusion Chromatography (Optional but Recommended):
-
Further purify the eluted MurA protein by size-exclusion chromatography to remove aggregates and other impurities.
-
Equilibrate the column and run the protein in a suitable buffer (e.g., 25 mM HEPES pH 7.5, 150 mM NaCl).
-
-
Protein Characterization:
-
Assess the purity of the protein by SDS-PAGE.
-
Determine the protein concentration using a standard method (e.g., Bradford assay or measuring absorbance at 280 nm).
-
Confirm the activity of the purified enzyme using a functional assay.
-
MurA Activity Assay using the Malachite Green Phosphate Assay
Objective: To measure the enzymatic activity of MurA by quantifying the inorganic phosphate (Pi) released during the reaction.
Principle: The malachite green assay is a colorimetric method where malachite green and molybdate form a colored complex with inorganic phosphate, which can be measured spectrophotometrically.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES or Tris-HCl, pH 7.8.
-
Substrates: Prepare stock solutions of UNAG and PEP in assay buffer.
-
MurA Enzyme: Dilute the purified MurA to the desired concentration in assay buffer.
-
Malachite Green Reagent: Prepare a working solution of malachite green and ammonium molybdate in an acidic solution as per the manufacturer's instructions or established protocols.
-
-
Enzymatic Reaction:
-
In a microplate well or microcentrifuge tube, prepare a reaction mixture containing:
-
Assay Buffer
-
UNAG (e.g., 50-200 µM final concentration)
-
PEP (e.g., 50-200 µM final concentration)
-
-
Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding the MurA enzyme (e.g., 50-100 nM final concentration).
-
Incubate the reaction for a defined period (e.g., 15-30 minutes) during which the reaction is linear.
-
-
Phosphate Detection:
-
Stop the reaction and develop the color by adding the Malachite Green Reagent to the reaction mixture.
-
Incubate at room temperature for 10-15 minutes to allow for color development.
-
-
Measurement:
-
Measure the absorbance at a wavelength between 620 and 660 nm using a microplate reader or spectrophotometer.
-
-
Quantification:
-
Prepare a standard curve using known concentrations of a phosphate standard.
-
Determine the concentration of phosphate released in the enzymatic reaction by comparing the absorbance to the standard curve.
-
Calculate the specific activity of the enzyme (e.g., in µmol of Pi/min/mg of enzyme).
-
Determination of IC₅₀ for MurA Inhibitors
Objective: To determine the concentration of an inhibitor that causes 50% inhibition of MurA activity.
Protocol:
-
Prepare a serial dilution of the inhibitor in a suitable solvent (e.g., DMSO) and then dilute further in the assay buffer.
-
Set up the enzymatic reaction as described in the MurA activity assay protocol.
-
Pre-incubation with Inhibitor:
-
Add varying concentrations of the inhibitor to the reaction wells containing the MurA enzyme and assay buffer.
-
For some inhibitors like fosfomycin, pre-incubation with UNAG is necessary to achieve maximal inhibition. In this case, add UNAG to the wells with the enzyme and inhibitor.
-
Incubate the enzyme and inhibitor (and UNAG if applicable) for a specific time (e.g., 10-30 minutes) at the assay temperature.
-
-
Initiate the reaction by adding the other substrate (PEP if UNAG was used in pre-incubation, or both substrates if not).
-
Follow the remaining steps of the MurA activity assay to measure the amount of phosphate produced.
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a control reaction with no inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value.
-
Conclusion
MurA remains a cornerstone of bacterial cell wall biosynthesis and a validated target for antibacterial drug discovery. A thorough understanding of its biochemical function, kinetic properties, and the mechanisms of its inhibition is paramount for the rational design of novel therapeutics. The experimental protocols and data presented in this guide provide a foundational resource for researchers and drug development professionals dedicated to combating the growing threat of antibiotic resistance by targeting this essential bacterial enzyme. The continued exploration of MurA's structure and function, coupled with innovative screening strategies, holds the promise of yielding a new generation of antibiotics to address this global health challenge.
References
- 1. Comparison of the UDP-N-Acetylmuramate:l-Alanine Ligase Enzymes from Mycobacterium tuberculosis and Mycobacterium leprae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pseudomonas aeruginosa MurE amide ligase: enzyme kinetics and peptide inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Potential Inhibitors Targeting Escherichia coli UDP-N-Acetylglucosamine Enolpyruvyl Transferase (MurA): An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. uniprot.org [uniprot.org]
- 8. researchgate.net [researchgate.net]
- 9. Identification and Characterization of New Inhibitors of the Escherichia coli MurA Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Fungal Product Terreic Acid is a Covalent Inhibitor of the Bacterial Cell Wall Biosynthetic Enzyme UDP-N-acetylglucosamine 1-carboxyvinyltransferase (MurA) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification and Biochemical Characterization of Pyrrolidinediones as Novel Inhibitors of the Bacterial Enzyme MurA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and structure-activity relationship study of novel quinazolinone-based inhibitors of MurA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Computed insight into a peptide inhibitor preventing the induced fit mechanism of MurA enzyme from Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition of the MurA enzyme in Fusobacterium nucleatum by potential inhibitors identified through computational and in vitro approaches - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
In-Depth Technical Guide: MurA-IN-2 and its Covalent Interaction with the MurA Active Site
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of MurA-IN-2, a novel covalent inhibitor of the bacterial enzyme MurA. It details the quantitative inhibitory data, the experimental protocols used for its characterization, and the mechanism of its interaction with the MurA active site. This document is intended to serve as a valuable resource for researchers in the fields of antibacterial drug discovery and development.
Introduction to MurA as an Antibacterial Target
UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) is a crucial enzyme in the initial cytoplasmic stage of bacterial peptidoglycan biosynthesis.[1] This pathway is essential for the formation of the bacterial cell wall, which is vital for bacterial survival and integrity. The absence of a homologous pathway in humans makes MurA an attractive and validated target for the development of novel antibacterial agents.[1] The clinically used antibiotic fosfomycin, for instance, exerts its antibacterial effect by covalently inhibiting MurA.[1]
This compound: A Covalent Inhibitor with a Chloroacetamide Warhead
This compound, also identified as compound 37 in the primary literature, is a fragment-sized inhibitor characterized by a chloroacetamide functional group, often referred to as a "warhead," and a primary aliphatic amine.[1] This compound has been identified as a potent and irreversible inhibitor of the Escherichia coli MurA enzyme.[1]
Quantitative Inhibition Data
The inhibitory potency of this compound against E. coli MurA has been quantitatively assessed through various biochemical assays. The key data are summarized in the table below.
| Parameter | Value | Description | Reference |
| IC50 | 39 µM | The half maximal inhibitory concentration, indicating the concentration of this compound required to inhibit 50% of the MurA enzyme activity under the specified assay conditions. | [1] |
| Inhibition Type | Covalent, Irreversible, Time-dependent | This compound forms a stable covalent bond with the enzyme, leading to irreversible inhibition that progresses over time. | [1] |
Experimental Protocols
This section details the key experimental methodologies employed in the characterization of this compound's interaction with MurA, as described in the source literature.
MurA Inhibition Assay
The inhibitory activity of this compound was determined using a colorimetric assay that measures the release of inorganic phosphate (Pi) during the enzymatic reaction.
-
Principle: The MurA-catalyzed transfer of enolpyruvate from phosphoenolpyruvate (PEP) to UDP-N-acetylglucosamine (UNAG) releases Pi. The amount of Pi produced is quantified using a malachite green-based reagent, which forms a colored complex with Pi, and its absorbance is measured spectrophotometrically.
-
Reaction Mixture: A typical reaction mixture contains:
-
HEPES buffer (pH 7.8)
-
Triton X-114
-
UNAG
-
PEP
-
Purified E. coli MurA enzyme
-
This compound (or DMSO as a control)
-
-
Procedure:
-
This compound, dissolved in DMSO, is added to the reaction mixture.
-
The reaction is initiated by the addition of the MurA enzyme.
-
The mixture is incubated at a controlled temperature (e.g., 37°C).
-
The reaction is stopped, and the malachite green reagent is added.
-
After color development, the absorbance is measured at a specific wavelength (e.g., ~620 nm).
-
The percentage of inhibition is calculated by comparing the absorbance of the inhibitor-treated sample to the control. IC50 values are then determined from dose-response curves.
-
Time-Dependent Inhibition Assay
To investigate the irreversible nature of the inhibition, a time-dependent assay was performed.
-
Procedure:
-
The MurA enzyme is pre-incubated with this compound for various time intervals before the addition of the substrate (PEP) to start the reaction.
-
The remaining enzyme activity is then measured at each time point using the malachite green assay described above.
-
A progressive decrease in enzyme activity with increasing pre-incubation time is indicative of time-dependent irreversible inhibition.[1]
-
Irreversibility Assessment by Dilution Assay
The reversibility of the enzyme-inhibitor complex was further assessed through a dilution assay.
-
Procedure:
-
The MurA enzyme is incubated with a high concentration of this compound to allow for the formation of the enzyme-inhibitor complex.
-
The mixture is then significantly diluted (e.g., 100-fold) to reduce the concentration of the free inhibitor to a level well below its IC50.
-
The enzymatic activity of the diluted sample is measured immediately and after a period of incubation.
-
If the inhibition is irreversible, the enzyme activity will not recover upon dilution, as the covalent bond remains intact.[1]
-
Covalent Adduct Formation Confirmation by Mass Spectrometry (LC-MS/MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) was used to definitively confirm the covalent binding of this compound to the MurA enzyme.
-
Procedure:
-
The MurA enzyme is incubated with this compound.
-
The protein is then digested into smaller peptides using a protease (e.g., trypsin).
-
The resulting peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry.
-
The mass of the peptide containing the active site cysteine (Cys115) is measured. A mass shift corresponding to the addition of the this compound molecule confirms the formation of a covalent adduct.[1]
-
Interaction with the MurA Active Site and Mechanism of Action
This compound acts as a covalent inhibitor by specifically targeting a key cysteine residue within the active site of the MurA enzyme.
Covalent Bond Formation
The chloroacetamide "warhead" of this compound is an electrophilic moiety that reacts with the nucleophilic thiol group of the Cysteine 115 (Cys115) residue in the E. coli MurA active site.[1] This reaction results in the formation of a stable thioether bond, effectively and irreversibly inactivating the enzyme.
Proposed Mechanism of Inhibition
The inhibition of MurA by this compound is a two-step process:
-
Non-covalent Binding: this compound initially binds non-covalently to the active site of MurA.
-
Covalent Modification: Following the initial binding, the chloroacetamide group is positioned in close proximity to the Cys115 residue, facilitating a nucleophilic attack from the cysteine's thiol group on the electrophilic carbon of the chloroacetamide. This leads to the displacement of the chlorine atom and the formation of the covalent bond.
This covalent modification of the active site cysteine prevents the natural substrates, PEP and UNAG, from binding and/or reacting, thereby halting the peptidoglycan biosynthesis pathway.
Visualizations
Signaling Pathway: Peptidoglycan Biosynthesis Initiation
Caption: Initiation of peptidoglycan biosynthesis and the inhibitory action of this compound.
Experimental Workflow: Characterization of this compound
Caption: Experimental workflow for the characterization of this compound.
Logical Relationship: Mechanism of this compound Action
Caption: Mechanism of action of this compound leading to bacterial cell death.
References
Preliminary Studies on the Efficacy of MurA Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of antibiotic-resistant bacteria poses a significant threat to global health. This necessitates the discovery and development of novel antibacterial agents with unique mechanisms of action. The enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) is a crucial enzyme in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall.[1][2][3] Since peptidoglycan is vital for bacterial survival and is absent in humans, MurA represents an attractive target for the development of new antibiotics.[1][4] This technical guide provides an in-depth overview of the preliminary studies on the efficacy of MurA inhibitors, focusing on their mechanism of action, quantitative efficacy data, and the experimental protocols used for their evaluation. While this guide addresses the broad class of MurA inhibitors, it is important to note that specific data for a compound designated "MurA-IN-2" is not publicly available in the reviewed literature. The information presented herein is a composite derived from studies on various known MurA inhibitors.
Mechanism of Action of MurA Inhibitors
MurA catalyzes the first committed step in the cytoplasmic biosynthesis of peptidoglycan.[3][5] It facilitates the transfer of an enolpyruvyl group from phosphoenolpyruvate (PEP) to the 3'-hydroxyl group of UDP-N-acetylglucosamine (UNAG).[2][3] This reaction forms UDP-N-acetylglucosamine-enolpyruvate (EP-UNAG), a precursor for the bacterial cell wall.[3]
MurA inhibitors disrupt this process, thereby halting peptidoglycan synthesis and leading to bacterial cell lysis and death.[1] The most well-known MurA inhibitor, fosfomycin, acts by covalently binding to a cysteine residue (Cys115 in E. coli MurA) in the active site of the enzyme, thereby irreversibly inactivating it.[1][3] Other inhibitors may act through different mechanisms, such as competitive inhibition with respect to PEP or UNAG.[4][6]
Signaling Pathway of Peptidoglycan Biosynthesis Inhibition
The following diagram illustrates the central role of MurA in the peptidoglycan biosynthesis pathway and the point of inhibition by MurA inhibitors.
Quantitative Efficacy Data of MurA Inhibitors
The efficacy of MurA inhibitors is typically quantified using metrics such as the half-maximal inhibitory concentration (IC50) and the minimum inhibitory concentration (MIC). The IC50 value represents the concentration of an inhibitor required to reduce the activity of the MurA enzyme by 50%, while the MIC value is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
The following table summarizes representative efficacy data for various MurA inhibitors against different bacterial species, as reported in the literature.
| Inhibitor | Target Organism | Assay Type | IC50 | MIC | Reference |
| Ampelopsin | Escherichia coli | Enzyme Inhibition | 480 nM | - | [7] |
| Albendazole | Escherichia coli | Bacterial Growth | - | 0.0625 mg/mL | [2][8] |
| Diflunisal | Escherichia coli | Bacterial Growth | - | 0.0625 mg/mL | [2][8] |
| 2-Amino-5-bromobenzimidazole (S17) | Listeria innocua | Bacterial Growth | - | 0.5 mg/mL | [2][8] |
| 2-Amino-5-bromobenzimidazole (S17) | Escherichia coli | Bacterial Growth | - | 0.5 mg/mL | [2][8] |
| 2-[4-(dimethylamino)benzylidene]-n-nitrohydrazinecarboximidamide (C1) | Listeria innocua | Bacterial Growth | - | 0.5 mg/mL | [2][8] |
| Orientin | Fusobacterium nucleatum | Enzyme Inhibition | - | - | [6] |
| Quercetin-3-O-D-glucuronide (Q3G) | Fusobacterium nucleatum | Enzyme Inhibition | - | - | [6] |
Experimental Protocols
Detailed and robust experimental protocols are essential for the evaluation of MurA inhibitor efficacy. The following sections describe common methodologies for key experiments.
MurA Enzyme Inhibition Assay
This assay measures the direct inhibitory effect of a compound on the activity of the purified MurA enzyme.
1. Expression and Purification of MurA:
-
The murA gene is cloned into an expression vector (e.g., pET series) and transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Protein expression is induced (e.g., with IPTG) and the cells are harvested.
-
The cells are lysed, and the MurA protein is purified using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).
2. Enzyme Activity Measurement:
-
The standard assay for MurA activity measures the release of inorganic phosphate (Pi) from the reaction of UNAG and PEP.
-
The reaction mixture typically contains a buffer (e.g., HEPES), the MurA enzyme, UNAG, and PEP.
-
The reaction is initiated by the addition of PEP.
-
The amount of released Pi is quantified using a colorimetric method, such as the malachite green assay.[7]
3. IC50 Determination:
-
The inhibitor is pre-incubated with the MurA enzyme for a defined period.[7]
-
The enzymatic reaction is initiated, and the activity is measured as described above.
-
A dose-response curve is generated by plotting the percentage of enzyme inhibition against a range of inhibitor concentrations.
-
The IC50 value is calculated from this curve.
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay determines the lowest concentration of an inhibitor that prevents the visible growth of a specific bacterium.
1. Bacterial Culture Preparation:
-
A single colony of the test bacterium is inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubated to achieve logarithmic growth.
-
The bacterial suspension is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
2. Assay Setup:
-
The assay is typically performed in a 96-well microtiter plate.
-
A serial dilution of the inhibitor is prepared in the broth medium across the wells of the plate.
-
The standardized bacterial suspension is added to each well.
-
Positive (bacteria without inhibitor) and negative (broth only) controls are included.
3. Incubation and Reading:
-
The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
The MIC is determined as the lowest concentration of the inhibitor at which no visible bacterial growth is observed.
Experimental Workflow for MurA Inhibitor Screening and Evaluation
The following diagram outlines a typical workflow for the discovery and preliminary evaluation of novel MurA inhibitors.
Conclusion
MurA remains a highly viable and validated target for the development of novel antibacterial agents. The preliminary efficacy studies of various MurA inhibitors demonstrate the potential of this class of compounds to address the growing challenge of antibiotic resistance. The experimental protocols outlined in this guide provide a framework for the robust evaluation of new MurA inhibitors. Further research, including lead optimization, in vivo efficacy studies, and detailed toxicological profiling, will be crucial in translating these promising preliminary findings into clinically effective therapeutics.
References
- 1. What are MurA inhibitors and how do they work? [synapse.patsnap.com]
- 2. Discovery of MurA Inhibitors as Novel Antimicrobials through an Integrated Computational and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Advances in UDP-N-Acetylglucosamine Enolpyruvyl Transferase (MurA) Covalent Inhibition [frontiersin.org]
- 4. Novel Inhibitors of MurA, an Antibacterial Target Enzyme [bionity.com]
- 5. MurA escape mutations uncouple peptidoglycan biosynthesis from PrkA signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of the MurA enzyme in Fusobacterium nucleatum by potential inhibitors identified through computational and in vitro approaches - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 7. Inhibition of MurA Enzyme from Escherichia coli by Flavonoids and Their Synthetic Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of MurA Inhibitors as Novel Antimicrobials through an Integrated Computational and Experimental Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Novelty of MurA Inhibitors: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The emergence of antibiotic-resistant bacteria poses a significant threat to global health. This necessitates the discovery and development of novel antibacterial agents with unique mechanisms of action. The bacterial enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) represents a compelling target for new antibiotics. MurA catalyzes the first committed step in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall that is absent in humans.[1][2][3] This guide explores the novelty of targeting MurA, provides an overview of various classes of MurA inhibitors, details the experimental protocols for their evaluation, and presents key quantitative data to aid in the development of next-generation antibacterial therapies.
The Novelty of MurA as an Antibacterial Target
The novelty of targeting MurA lies in its essential role in bacterial survival and its conservation across a wide range of pathogenic bacteria, including both Gram-positive and Gram-negative species.[2] The enzyme catalyzes the transfer of enolpyruvate from phosphoenolpyruvate (PEP) to UDP-N-acetylglucosamine (UNAG), a crucial step in the formation of the peptidoglycan layer that maintains the structural integrity of the bacterial cell.[1][4] Inhibition of MurA disrupts cell wall synthesis, leading to cell lysis and bacterial death.[1] Because there is no human homologue to MurA, inhibitors targeting this enzyme are expected to have a high degree of selectivity and a favorable safety profile.[3]
The well-known antibiotic fosfomycin is a clinically used MurA inhibitor that covalently binds to a cysteine residue (Cys115 in E. coli) in the active site of the enzyme.[1][2] However, the increasing prevalence of fosfomycin resistance underscores the urgent need for new MurA inhibitors with different modes of action.[5]
Classes of MurA Inhibitors and Quantitative Data
Several classes of compounds have been investigated as MurA inhibitors. This section summarizes key quantitative data for some of these classes.
Quinazolinone-Based Inhibitors
A series of quinazolinone-based compounds have been identified as potent inhibitors of E. coli MurA. The structure-activity relationship (SAR) studies have revealed that substitutions on the quinazolinone scaffold significantly influence their inhibitory activity.
| Compound ID | Modification | IC50 (µM) against E. coli MurA | Reference |
| 58 | 3-Benzyloxyphenylquinazolinone | 8 | [6] |
| 38 | Furan-substituted quinazolinone | - | [6] |
| 46 | Furan-substituted quinazolinone | - | [6] |
Note: Specific IC50 values for compounds 38 and 46 were not provided in the abstract, but they were noted to have promising antibacterial activities concomitant with their MurA inhibitory potencies.[6]
Flavonoids and their Synthetic Analogues
A library of plant flavonoids and their synthetic derivatives has been evaluated for their inhibitory properties against E. coli MurA. Several compounds were identified as reversible, time-dependent inhibitors.
| Compound ID | Compound Name | IC50 (nM) against E. coli MurA (after 30 min preincubation) | Reference |
| 49 | Ampelopsin | 480 | [5] |
| 4 | - | Active after preincubation | [5] |
| 10 | - | Active after preincubation | [5] |
| 26 | - | Active after preincubation | [5] |
| 47 | - | Active after preincubation | [5] |
| 48 | - | Active after preincubation | [5] |
Note: IC50 values for compounds 4, 10, 26, 47, and 48 were not specified but were noted as active after a 30-minute preincubation.[5]
Experimental Protocols
The evaluation of potential MurA inhibitors involves a series of in vitro and in vivo experiments. Below are detailed methodologies for key assays.
MurA Enzymatic Assay
This assay is used to determine the direct inhibitory effect of a compound on the MurA enzyme.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against MurA.
Materials:
-
Purified MurA enzyme (e.g., from E. coli)
-
Substrates: UDP-N-acetylglucosamine (UNAG) and phosphoenolpyruvate (PEP)
-
Assay buffer (e.g., Tris-HCl with MgCl2)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Phosphate detection reagent (e.g., Malachite Green)
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer, UNAG, and the MurA enzyme in the wells of a microplate.
-
Add the test compound at various concentrations to the wells. Include a positive control (a known MurA inhibitor like fosfomycin) and a negative control (solvent only).
-
Pre-incubate the plate at a specific temperature (e.g., 37°C) for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding PEP to all wells.
-
Incubate the plate at the reaction temperature for a specific time (e.g., 30-60 minutes).
-
Stop the reaction by adding a quenching agent.
-
Measure the amount of inorganic phosphate released during the reaction using a phosphate detection reagent. The absorbance is read using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the negative control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Antibacterial Activity Assay (Minimum Inhibitory Concentration - MIC)
This assay determines the lowest concentration of a compound that inhibits the visible growth of a bacterium.
Objective: To determine the MIC of a test compound against various bacterial strains.
Materials:
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Growth medium (e.g., Mueller-Hinton Broth)
-
Test compounds dissolved in a suitable solvent
-
96-well microplates
-
Incubator
Procedure:
-
Prepare a serial dilution of the test compound in the growth medium in a 96-well microplate.
-
Inoculate each well with a standardized suspension of the target bacterium. Include a positive control (no compound) and a negative control (no bacteria).
-
Incubate the microplate at 37°C for 18-24 hours.
-
Visually inspect the wells for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.
Visualizations
Peptidoglycan Biosynthesis Pathway
The following diagram illustrates the initial steps of the peptidoglycan biosynthesis pathway, highlighting the central role of the MurA enzyme.
Caption: The role of MurA in the initial stage of peptidoglycan biosynthesis.
Experimental Workflow for MurA Inhibitor Evaluation
The following diagram outlines a typical workflow for the discovery and initial evaluation of novel MurA inhibitors.
Caption: A generalized workflow for the evaluation of MurA inhibitors.
Conclusion
Targeting the MurA enzyme remains a promising strategy for the development of novel antibacterial agents. The lack of a human homologue and its essential role in bacterial cell wall synthesis make it an attractive target. While fosfomycin has been a clinical success, the rise of resistance necessitates the exploration of new chemical scaffolds. The quinazolinone and flavonoid classes of compounds, among others, have demonstrated promising inhibitory activity against MurA. Further research focusing on the structure-activity relationships and optimization of these and other novel scaffolds will be crucial in the fight against antibiotic resistance. The experimental protocols and workflows detailed in this guide provide a framework for the systematic evaluation of new MurA inhibitors, from initial screening to lead optimization.
References
- 1. What are MurA inhibitors and how do they work? [synapse.patsnap.com]
- 2. Discovery of MurA Inhibitors as Novel Antimicrobials through an Integrated Computational and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure of MurA (UDP-N-acetylglucosamine enolpyruvyl transferase) from Vibrio fischeri in complex with substrate UDP-N-acetylglucosamine and the drug fosfomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of MurA Enzyme from Escherichia coli by Flavonoids and Their Synthetic Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and structure-activity relationship study of novel quinazolinone-based inhibitors of MurA - PubMed [pubmed.ncbi.nlm.nih.gov]
MurA-IN-2: A Technical Guide to its Differential Activity in Gram-Positive and Gram-Negative Bacteria
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The bacterial enzyme MurA, a UDP-N-acetylglucosamine enolpyruvyl transferase, represents a critical and highly conserved target in the development of novel antibacterial agents. It catalyzes the first committed step in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. Its absence in mammalian cells further enhances its appeal as a drug target. This technical guide provides an in-depth analysis of the activity of MurA inhibitors, with a focus on the differential effects observed between Gram-positive and Gram-negative bacteria. While specific quantitative data for the compound designated "MurA-IN-2" is not publicly available in the reviewed literature, this document will utilize data from other well-characterized MurA inhibitors to illustrate the principles of action and spectrum of activity. This guide will also detail relevant experimental protocols and visualize key pathways to provide a comprehensive resource for researchers in the field.
The MurA Enzyme: A Tale of Two Cell Walls
The fundamental difference in the cell wall structure of Gram-positive and Gram-negative bacteria dictates the accessibility and, to some extent, the efficacy of antibacterial agents. Gram-positive bacteria possess a thick, exposed layer of peptidoglycan, whereas Gram-negative bacteria have a thin peptidoglycan layer sandwiched between the inner and outer membranes, with the outer membrane acting as a significant permeability barrier.
An additional layer of complexity arises from the genetics of the MurA enzyme itself. While Gram-negative bacteria typically possess a single murA gene, many Gram-positive species, including Staphylococcus aureus and Streptococcus pneumoniae, have two paralogous genes, often designated murA1 (or murAA) and murA2 (or murAB or murZ).[1][2][3] The presence of two functional MurA enzymes can present a challenge for the development of inhibitors, as both may need to be inhibited for effective bactericidal activity.
Quantitative Analysis of MurA Inhibitor Activity
While specific data for this compound is not available, the following tables summarize the activity of other known MurA inhibitors against a panel of Gram-positive and Gram-negative bacteria. This data is presented to provide a comparative framework for understanding the potential activity spectrum of novel MurA inhibitors.
Table 1: Minimum Inhibitory Concentrations (MICs) of Representative MurA Inhibitors against Gram-Positive Bacteria
| Compound | Staphylococcus aureus (ATCC 29213) | Enterococcus faecalis (ATCC 29212) | Reference |
| Fosfomycin | 0.5 - 4 µg/mL | 16 - 64 µg/mL | [4] |
| Diterpene 1 | 15.6 - 62.5 µg/mL | Not Reported | [5] |
| Diterpene 4 | 3.9 - 15.6 µg/mL | Not Reported | [5] |
| Flavonoid (Ampelopsin) | Not Reported | Not Reported | [6] |
Table 2: Minimum Inhibitory Concentrations (MICs) of Representative MurA Inhibitors against Gram-Negative Bacteria
| Compound | Escherichia coli (ATCC 25922) | Pseudomonas aeruginosa (ATCC 27853) | Reference |
| Fosfomycin | 0.25 - 1 µg/mL | 8 - 32 µg/mL | [7] |
| Diterpene 1 | 125 µg/mL (permeabilized) | Not Reported | [5] |
| Diterpene 4 | >125 µg/mL | Not Reported | [5] |
| Flavonoid (Ampelopsin) | Not Reported | Not Reported | [6] |
Note: The provided MIC values are illustrative and can vary depending on the specific strain and testing conditions. The antibacterial activity of some compounds against E. coli was only observed in permeabilized strains, highlighting the challenge of outer membrane penetration for Gram-negative bacteria.
Signaling Pathways and Regulatory Mechanisms
The biosynthesis of peptidoglycan is a tightly regulated process. In Gram-positive bacteria, the serine/threonine protein kinase PrkA plays a crucial role in controlling MurA stability. This regulatory pathway provides a potential secondary target for therapeutic intervention.
In this pathway, the phosphorylation of ReoM by PrkA leads to the stabilization of MurA.[8] Conversely, in the absence of ReoM phosphorylation, the ClpCP protease can target MurA for degradation, thereby downregulating peptidoglycan synthesis.[8][9]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The broth microdilution method is a standard procedure for determining MIC values.
Materials:
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Test compound (e.g., this compound) stock solution
-
Positive control antibiotic (e.g., Fosfomycin)
-
Negative control (broth only)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a serial two-fold dilution of the test compound in CAMHB in the wells of a 96-well plate.
-
Adjust the turbidity of the bacterial culture to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculate each well (except the negative control) with the diluted bacterial suspension.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration that shows no turbidity or by measuring the optical density at 600 nm.
MurA Enzyme Inhibition Assay (Colorimetric)
This assay measures the activity of MurA by quantifying the amount of inorganic phosphate (Pi) released during the enzymatic reaction.
Materials:
-
Purified MurA enzyme (from E. coli or a Gram-positive source)
-
Substrates: UDP-N-acetylglucosamine (UNAG) and phosphoenolpyruvate (PEP)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5)
-
Test inhibitor (e.g., this compound)
-
Malachite Green reagent for phosphate detection
-
96-well microtiter plate
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing assay buffer, UNAG, and the test inhibitor at various concentrations.
-
Add the purified MurA enzyme to the reaction mixture and pre-incubate for a defined period (e.g., 10 minutes at room temperature).
-
Initiate the reaction by adding PEP.
-
Incubate the reaction at 37°C for a specific time (e.g., 30 minutes).
-
Stop the reaction and detect the released phosphate by adding the Malachite Green reagent.
-
Measure the absorbance at a wavelength of ~620-660 nm.
-
Calculate the percent inhibition and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Conclusion and Future Directions
The MurA enzyme remains a promising target for the development of new antibiotics to combat the growing threat of antimicrobial resistance. Understanding the differential activity of inhibitors against Gram-positive and Gram-negative bacteria is crucial for guiding drug development efforts. While a lack of specific public data for this compound currently exists, the methodologies and comparative data presented in this guide provide a robust framework for its evaluation. Future research should focus on obtaining specific MIC and enzyme inhibition data for this compound against a broad panel of clinically relevant Gram-positive and Gram-negative pathogens. Furthermore, in vivo efficacy studies in appropriate animal models will be essential to validate its potential as a therapeutic agent. The exploration of its activity against the dual MurA enzymes in Gram-positive bacteria and its ability to penetrate the outer membrane of Gram-negative bacteria will be key determinants of its clinical utility.
References
- 1. Two Active Forms of UDP-N-Acetylglucosamine Enolpyruvyl Transferase in Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potential Inhibitors Targeting Escherichia coli UDP-N-Acetylglucosamine Enolpyruvyl Transferase (MurA): An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. MurAA Is Required for Intrinsic Cephalosporin Resistance of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of MurA Enzyme from Escherichia coli and Staphylococcus aureus by Diterpenes from Lepechinia meyenii and Their Synthetic Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of MurA Enzyme from Escherichia coli by Flavonoids and Their Synthetic Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential antibacterial properties of the MurA inhibitors terreic acid and fosfomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MurA escape mutations uncouple peptidoglycan biosynthesis from PrkA signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MurAA, catalysing the first committed step in peptidoglycan biosynthesis, is a target of Clp-dependent proteolysis in Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Early-Stage Research on MurA Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The emergence of antibiotic-resistant bacteria poses a significant threat to global health, necessitating the discovery and development of novel antimicrobial agents with new mechanisms of action. The bacterial enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) is a crucial and attractive target for the development of new antibiotics. MurA catalyzes the first committed step in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall that is absent in mammals, offering a selective target for antibacterial therapy.[1][2][3] This technical guide provides a comprehensive overview of early-stage research on MurA inhibitors, including detailed experimental protocols, quantitative data on inhibitor potency, and visualizations of key biological and experimental pathways.
The Role of MurA in Bacterial Cell Wall Biosynthesis
MurA is a cytoplasmic enzyme that catalyzes the transfer of an enolpyruvyl group from phosphoenolpyruvate (PEP) to the 3'-hydroxyl group of UDP-N-acetylglucosamine (UNAG). This reaction forms enolpyruvyl-UDP-N-acetylglucosamine (EP-UNAG) and inorganic phosphate, a critical step in the production of peptidoglycan precursors.[4] The essential nature of this pathway for bacterial survival makes MurA a prime target for antibiotic intervention.[1][2]
Classes of MurA Inhibitors and Their Mechanisms of Action
MurA inhibitors can be broadly categorized into covalent and non-covalent inhibitors, each with distinct mechanisms of action.
2.1. Covalent Inhibitors:
The most well-known MurA inhibitor, fosfomycin , is a clinically used antibiotic that acts as a PEP analog. It forms an irreversible covalent bond with a highly conserved cysteine residue (Cys115 in E. coli) in the active site of MurA, thereby inactivating the enzyme.[1][3] Other experimental covalent inhibitors often possess electrophilic moieties that react with the catalytic cysteine.[1]
2.2. Non-Covalent Inhibitors:
A diverse range of non-covalent inhibitors of MurA have been investigated, offering alternative mechanisms to overcome potential resistance to covalent inhibitors. These include:
-
Flavonoids: Natural polyphenolic compounds that have been shown to inhibit MurA.[2]
-
Pyrazolopyrimidines and Pyrrolidinediones: Synthetic heterocyclic compounds that have been identified as potent MurA inhibitors.[1][4]
-
Cyclic Disulfides: These compounds have also been discovered through high-throughput screening and demonstrate MurA inhibitory activity.[4]
The binding of many non-covalent inhibitors is enhanced by the presence of UNAG, which induces a conformational change in MurA, making the active site more accessible.[4]
Quantitative Data on MurA Inhibitors
The inhibitory potency of MurA inhibitors is typically quantified by the half-maximal inhibitory concentration (IC50) against the purified enzyme and the minimum inhibitory concentration (MIC) against bacterial strains.
Table 1: IC50 Values of Selected MurA Inhibitors
| Inhibitor Class | Compound | Organism (Enzyme) | IC50 (µM) | Reference(s) |
| Phosphonic Acid | Fosfomycin | E. coli | 8.8 | [4] |
| Flavonoid | Ampelopsin | E. coli | 0.48 | [2] |
| Fisetin | E. coli | 1.1 | [2] | |
| Myricetin | E. coli | 2.5 | [2] | |
| Cyclic Disulfide | RWJ-3981 | E. coli | 0.9 | [4] |
| Pyrazolopyrimidine | RWJ-110192 | E. coli | 0.2 | [4] |
| Purine Analog | RWJ-140998 | E. coli | 0.5 | [4] |
| Pyrrolidinedione | Compound 46 | E. coli | 4.5 | [1] |
| Arylazopyrimidine | Compound 4c | E. coli | 3.27 µg/mL | [5] |
Table 2: MIC Values of Selected MurA Inhibitors
| Inhibitor Class | Compound | Bacterial Strain | MIC (µg/mL) | Reference(s) |
| Cyclic Disulfide | RWJ-3981 | Staphylococcus aureus | 4 - 8 | [4] |
| Enterococcus faecalis | 16 | [4] | ||
| Enterococcus faecium | 32 | [4] | ||
| Pyrazolopyrimidine | RWJ-110192 | Staphylococcus aureus | 4 | [4] |
| Enterococcus faecalis | 8 | [4] | ||
| Enterococcus faecium | 8 | [4] | ||
| Purine Analog | RWJ-140998 | Staphylococcus aureus | 4 - 8 | [4] |
| Enterococcus faecalis | 16 | [4] | ||
| Enterococcus faecium | 16 | [4] | ||
| Benzimidazole | 2-Amino-5-bromobenzimidazole | Listeria innocua | 500 | [6] |
| Escherichia coli | 500 | [6] | ||
| FDA-approved Drug | Albendazole | Escherichia coli | 62.5 | [6] |
| Diflunisal | Escherichia coli | 62.5 | [6] |
Experimental Protocols
MurA Enzyme Inhibition Assay (Malachite Green Assay)
This colorimetric assay measures the amount of inorganic phosphate (Pi) released during the MurA-catalyzed reaction. The released phosphate forms a colored complex with malachite green and molybdate, which can be quantified spectrophotometrically.
Materials:
-
Purified MurA enzyme
-
UDP-N-acetylglucosamine (UNAG)
-
Phosphoenolpyruvate (PEP)
-
Test compounds dissolved in DMSO
-
Assay buffer (e.g., 50 mM HEPES, pH 7.8)
-
Malachite green reagent
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare a reaction mixture containing assay buffer, UNAG, and the test compound at various concentrations.
-
Add purified MurA enzyme to the reaction mixture and pre-incubate for a defined period (e.g., 30 minutes at 37°C) to allow for time-dependent inhibition.[2]
-
Initiate the enzymatic reaction by adding PEP.
-
Incubate the reaction for a specific time (e.g., 15-30 minutes at 37°C).
-
Stop the reaction by adding the malachite green reagent.
-
After a short incubation period for color development, measure the absorbance at approximately 650 nm using a microplate reader.
-
Calculate the percentage of inhibition relative to a control reaction without the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Antibacterial Activity Assay (Minimum Inhibitory Concentration - MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a common technique for determining MIC values.
Materials:
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Mueller-Hinton Broth (MHB) or other suitable growth medium
-
Test compounds
-
96-well microplates
-
Spectrophotometer or microplate reader
Protocol:
-
Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).
-
Perform serial two-fold dilutions of the test compound in the growth medium in a 96-well microplate.
-
Inoculate each well with the bacterial suspension.
-
Include positive (bacteria and medium, no inhibitor) and negative (medium only) controls.
-
Incubate the microplate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration of the compound that shows no turbidity (visible growth). Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader.
Cytotoxicity Assay
It is crucial to assess the toxicity of potential MurA inhibitors against mammalian cells to ensure their safety. The MTT assay is a widely used colorimetric assay to measure cell viability.
Materials:
-
Mammalian cell line (e.g., HepG2, HEK293)
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Seed the mammalian cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the CC50 (50% cytotoxic concentration) value.
Experimental and Drug Discovery Workflow
The discovery and development of novel MurA inhibitors typically follow a structured workflow, from initial screening to lead optimization.
Conclusion
MurA remains a highly viable and promising target for the development of novel antibacterial agents. The availability of robust enzymatic and cellular assays facilitates the screening and characterization of potential inhibitors. Early-stage research has identified a diverse range of chemical scaffolds, including both natural products and synthetic compounds, that exhibit inhibitory activity against MurA. Future efforts in this field will likely focus on optimizing the potency and pharmacokinetic properties of these lead compounds, as well as exploring novel chemical space to identify inhibitors with new mechanisms of action to combat the growing threat of antibiotic resistance. This guide provides a foundational understanding of the key concepts and methodologies essential for researchers and drug development professionals engaged in the pursuit of novel MurA inhibitors.
References
- 1. Identification and Biochemical Characterization of Pyrrolidinediones as Novel Inhibitors of the Bacterial Enzyme MurA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of MurA Enzyme from Escherichia coli by Flavonoids and Their Synthetic Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are MurA inhibitors and how do they work? [synapse.patsnap.com]
- 4. Identification and Characterization of New Inhibitors of the Escherichia coli MurA Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of MurA Inhibitors as Novel Antimicrobials through an Integrated Computational and Experimental Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
MurA Inhibitors: A Promising Frontier in Antibiotic Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary: The escalating threat of antibiotic resistance necessitates the exploration of novel antibacterial targets. The enzyme MurA, a key player in the biosynthesis of the bacterial cell wall, represents a compelling target for the development of new antibiotics. Its essential role in bacterial survival and its absence in mammals make it an ideal candidate for selective inhibition. This technical guide provides a comprehensive overview of the current landscape of MurA inhibitors, their mechanism of action, quantitative data on recently identified compounds, and detailed experimental protocols for their evaluation. While the specific compound "MurA-IN-2" did not yield specific data in our search, this document consolidates findings on various potent MurA inhibitors, offering valuable insights for the scientific community.
The MurA Enzyme: A Critical Target in Bacterial Cell Wall Synthesis
The structural integrity of most bacteria is maintained by a unique and essential polymer called peptidoglycan. The biosynthesis of peptidoglycan is a complex process, and the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) catalyzes the first committed step in this pathway.[1][2][3] MurA facilitates the transfer of an enolpyruvyl group from phosphoenolpyruvate (PEP) to UDP-N-acetylglucosamine (UNAG), forming UDP-N-acetylglucosamine enolpyruvate (EP-UNAG).[3] This reaction is vital for the production of the building blocks of peptidoglycan.[1][2]
The inhibition of MurA disrupts the synthesis of the bacterial cell wall, leading to cell lysis and death.[2] This mechanism is the basis for the antibacterial activity of fosfomycin, a clinically used MurA inhibitor.[1][2][4] However, the emergence of resistance to fosfomycin underscores the urgent need for the discovery of novel MurA inhibitors with different modes of action.[1][4][5]
Signaling Pathway of MurA in Peptidoglycan Biosynthesis
The following diagram illustrates the pivotal role of MurA in the initial stage of peptidoglycan biosynthesis.
Quantitative Data on Novel MurA Inhibitors
Recent research has identified several promising MurA inhibitors through various screening methods. The following tables summarize the quantitative data for some of these compounds, providing a basis for comparison and further investigation.
Minimum Inhibitory Concentration (MIC) of Synthetic MurA Inhibitors
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound Name | Target Organism | Gram Type | MIC (mg/mL) | Reference |
| 2-Amino-5-bromobenzimidazole (S17) | Listeria innocua | Gram-positive | 0.5 | [1][5] |
| 2-Amino-5-bromobenzimidazole (S17) | Escherichia coli | Gram-negative | 0.5 | [1][5] |
| 2-[4-(dimethylamino)benzylidene]-n-nitrohydrazinecarboximidamide (C1) | Listeria innocua | Gram-positive | 0.5 | [1][5] |
| Albendazole (S4) | Escherichia coli | Gram-negative | 0.0625 | [1][5] |
| Diflunisal (S8) | Escherichia coli | Gram-negative | 0.0625 | [1][5] |
Half-maximal Inhibitory Concentration (IC50) of Flavonoid-based MurA Inhibitors
The IC50 is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound Name | Target Enzyme | IC50 (nM) | Notes | Reference |
| Ampelopsin (49) | E. coli MurA | 480 | Most potent time-dependent inhibitor | [6] |
Experimental Protocols for MurA Inhibitor Discovery and Evaluation
The identification and characterization of novel MurA inhibitors involve a multi-step process, beginning with screening and culminating in detailed mechanistic studies.
Virtual Screening for Potential MurA Inhibitors
-
Objective: To computationally identify potential MurA inhibitors from large compound libraries.
-
Methodology:
-
Library Preparation: Acquire and prepare large databases of chemical compounds (e.g., from ZINC, NCI, and FDA-approved drug libraries).
-
Protein Structure Preparation: Obtain the 3D crystal structure of the target MurA enzyme. Prepare the protein for docking by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Molecular Docking: Utilize molecular docking software to simulate the binding of each compound in the library to the active site of MurA.
-
Scoring and Ranking: Score the binding affinity of each compound and rank them based on their predicted interaction energies.
-
Selection of Candidates: Select the top-ranking compounds for experimental validation.[1][5]
-
Bacterial Growth Inhibition Assay (MIC Determination)
-
Objective: To determine the minimum inhibitory concentration (MIC) of the candidate compounds against various bacterial strains.
-
Methodology:
-
Bacterial Culture: Grow the target bacterial strains (e.g., Listeria innocua, Escherichia coli) in appropriate broth media to a specific optical density.
-
Serial Dilution: Prepare a series of dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plates at a suitable temperature (e.g., 37°C) for a specified period (e.g., 24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[1]
-
MurA Enzyme Inhibition Assay (IC50 Determination)
-
Objective: To measure the direct inhibitory effect of the compounds on the MurA enzyme activity.
-
Methodology:
-
Enzyme and Substrates: Purify the MurA enzyme and prepare solutions of its substrates, UNAG and PEP.
-
Assay Reaction: In a suitable buffer, mix the MurA enzyme with the test compound at various concentrations. Initiate the enzymatic reaction by adding the substrates.
-
Phosphate Detection: The activity of MurA can be determined by measuring the amount of inorganic phosphate released during the reaction. This is often done using a malachite green-based colorimetric assay.[6]
-
Data Analysis: Plot the enzyme activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value. For time-dependent inhibitors, pre-incubation of the enzyme with the inhibitor is performed before adding the substrates.[6]
-
General Experimental Workflow
The following diagram outlines a typical workflow for the discovery and initial validation of novel MurA inhibitors.
Conclusion and Future Directions
The enzyme MurA remains a highly attractive and validated target for the development of novel antibiotics. The discovery of new scaffolds that inhibit MurA, such as the compounds presented in this guide, is a significant step forward in the fight against antibiotic resistance. The quantitative data and experimental protocols detailed herein provide a solid foundation for researchers to build upon.
Future efforts should focus on:
-
Lead Optimization: Modifying the identified hit compounds to improve their potency, selectivity, and pharmacokinetic properties.
-
Mechanism of Action Studies: Elucidating the precise binding modes of novel inhibitors to the MurA enzyme, which can be achieved through techniques like X-ray crystallography.
-
Spectrum of Activity: Evaluating the efficacy of promising inhibitors against a broader range of clinically relevant and drug-resistant bacterial pathogens.
-
In Vivo Efficacy: Assessing the therapeutic potential of lead compounds in animal models of infection.
By pursuing these research avenues, the scientific community can harness the potential of MurA inhibition to deliver a new generation of much-needed antibacterial agents.
References
- 1. Discovery of MurA Inhibitors as Novel Antimicrobials through an Integrated Computational and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are MurA inhibitors and how do they work? [synapse.patsnap.com]
- 3. Frontiers | Advances in UDP-N-Acetylglucosamine Enolpyruvyl Transferase (MurA) Covalent Inhibition [frontiersin.org]
- 4. Novel Inhibitors of MurA, an Antibacterial Target Enzyme [bionity.com]
- 5. Discovery of MurA Inhibitors as Novel Antimicrobials through an Integrated Computational and Experimental Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of MurA Enzyme from Escherichia coli by Flavonoids and Their Synthetic Analogues - PMC [pmc.ncbi.nlm.nih.gov]
The Significance of Targeting MurA in Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The emergence of antibiotic-resistant bacteria poses a significant threat to global public health. This necessitates the urgent discovery and development of novel antibacterial agents with unique mechanisms of action. The bacterial enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) represents a highly attractive and validated target for the development of new antibiotics. MurA catalyzes the first committed step in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall that is absent in mammals. Inhibition of MurA disrupts cell wall synthesis, leading to bacterial cell lysis and death. This technical guide provides an in-depth overview of the significance of targeting MurA, including its crucial role in bacterial physiology, the consequences of its inhibition, and a summary of known inhibitors. Detailed experimental protocols for key assays and visualizations of relevant pathways and workflows are also presented to aid researchers in the pursuit of novel MurA-targeted antimicrobials.
The Critical Role of MurA in Peptidoglycan Biosynthesis
The bacterial cell wall is a vital structure that provides mechanical strength, maintains cell shape, and protects against osmotic stress.[1][2] In most bacteria, the primary component of the cell wall is peptidoglycan, a large, mesh-like polymer.[1] The biosynthesis of peptidoglycan is a complex, multi-step process that is essential for bacterial viability, making the enzymes involved in this pathway prime targets for antibiotics.[3][4]
MurA (UDP-N-acetylglucosamine enolpyruvyl transferase) catalyzes the initial, committed step in the cytoplasmic phase of peptidoglycan synthesis.[5][6][7] It facilitates the transfer of an enolpyruvyl group from phosphoenolpyruvate (PEP) to the 3'-hydroxyl group of UDP-N-acetylglucosamine (UNAG), forming UDP-N-acetylglucosamine enolpyruvate (EP-UNAG) and inorganic phosphate.[5][8] This reaction is the gateway to the entire peptidoglycan synthesis pathway. The essentiality of MurA has been demonstrated in various bacteria; for instance, its deletion in Escherichia coli is lethal.[6]
The MurA enzyme is highly conserved across a broad range of both Gram-positive and Gram-negative bacteria.[9] While Gram-negative bacteria typically possess a single murA gene, many Gram-positive bacteria have two paralogs, often designated murAA and murAB.[10][11] The absence of a homologous enzyme in mammalian cells underscores the potential for high selectivity and a favorable safety profile for MurA inhibitors.[10][12]
MurA as a Validated Antibacterial Drug Target
The clinical validation of MurA as an effective antibiotic target comes from the long-standing use of fosfomycin.[5] Fosfomycin is a natural broad-spectrum antibiotic that irreversibly inhibits MurA.[5][13]
Mechanism of Action of Fosfomycin
Fosfomycin acts as a PEP analog and forms a covalent bond with a highly conserved cysteine residue (Cys115 in E. coli) in the active site of MurA.[5][13] This covalent modification permanently inactivates the enzyme, thereby blocking peptidoglycan synthesis and leading to cell death.[9][13] The binding of fosfomycin is enhanced by the presence of the other substrate, UNAG, which induces a conformational change in the enzyme.[6][14]
The Rise of Fosfomycin Resistance
Despite its effectiveness, the emergence of fosfomycin resistance is a growing concern, limiting its clinical utility.[15] Resistance mechanisms include:
-
Mutations in the MurA active site: Changes to the Cys115 residue can prevent fosfomycin binding.[4]
-
Decreased drug uptake: Mutations in the transporters responsible for fosfomycin entry into the bacterial cell (e.g., GlpT and UhpT) can reduce its intracellular concentration.[4]
-
Enzymatic modification of the antibiotic: Some bacteria produce enzymes (e.g., FosA, FosB, FosX) that inactivate fosfomycin by opening its epoxide ring.[5]
-
Overexpression of MurA: An increased concentration of the target enzyme can overcome the inhibitory effect of the antibiotic.[4][6]
The increasing prevalence of fosfomycin resistance highlights the critical need for the development of novel MurA inhibitors with different chemical scaffolds and mechanisms of action.
Inhibitors of MurA
A variety of natural and synthetic compounds have been identified as inhibitors of MurA. These can be broadly categorized as covalent and non-covalent inhibitors.
Covalent Inhibitors
These inhibitors, like fosfomycin, typically form a permanent bond with the Cys115 residue. Other examples include terreic acid, a fungal metabolite, although its primary in vivo target is debated.[16]
Non-Covalent Inhibitors
A growing number of non-covalent inhibitors of MurA have been discovered through high-throughput screening and rational drug design. These compounds bind reversibly to the enzyme's active site.
Table 1: IC50 Values of Selected MurA Inhibitors
| Compound Class | Inhibitor | Target Organism (MurA) | IC50 (µM) | Reference(s) |
| Phosphonate | Fosfomycin | Escherichia coli | 8.8 | [14] |
| Cyclic Disulfide | RWJ-3981 | Escherichia coli | 0.9 | [14] |
| Pyrazolopyrimidine | RWJ-110192 | Escherichia coli | 0.2 | [14] |
| Purine Analog | RWJ-140998 | Escherichia coli | 0.4 | [14] |
| Flavonoid | Ampelopsin | Escherichia coli | 0.48 | [1][15] |
| Diterpene | Carnosol (1) | Escherichia coli | 2.8 | [2][8] |
| Diterpene | Carnosol (1) | Staphylococcus aureus | 1.1 | [2][8] |
| Diterpene | Rosmanol (2) | Escherichia coli | 4.8 | [8] |
| Diterpene | Rosmanol (2) | Staphylococcus aureus | 12 | [8] |
| Pyrrolidinedione | Compound 46 | Escherichia coli | 4.5 | [12] |
| Benzothioxalone | - | Escherichia coli | 0.25 - 51 | [12] |
| Benzo[d]oxazole | L16 | - | 26.63 | [17][18] |
Table 2: Minimum Inhibitory Concentration (MIC) Values of Selected MurA Inhibitors
| Inhibitor | Target Organism | MIC (µg/mL) | Reference(s) |
| RWJ-3981 | Staphylococcus aureus | 4 - 8 | [14] |
| RWJ-110192 | Staphylococcus aureus | 16 - 32 | [14] |
| RWJ-140998 | Staphylococcus aureus | 16 - 32 | [14] |
| Fosfomycin | Staphylococcus aureus | 16 | [14] |
| 2-Amino-5-bromobenzimidazole (S17) | Listeria innocua | 500 | [19][20] |
| 2-Amino-5-bromobenzimidazole (S17) | Escherichia coli | 500 | [19][20] |
| Albendazole (S4) | Escherichia coli | 62.5 | [19][20] |
| Diflunisal (S8) | Escherichia coli | 62.5 | [19][20] |
Signaling Pathways and Experimental Workflows
Regulation of MurA Stability
In some Gram-positive bacteria, the stability of MurA is subject to regulation, linking peptidoglycan synthesis to other cellular processes. In Listeria monocytogenes, the serine/threonine protein kinase PrkA plays a key role in controlling MurA stability.[10] Under certain conditions, PrkA phosphorylates its substrate ReoM, which in turn prevents the degradation of MurA by the ClpCP protease.[10] This signaling cascade provides a mechanism for the bacterium to modulate cell wall synthesis in response to environmental cues.[10]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Inhibition of MurA Enzyme from Escherichia coli and Staphylococcus aureus by Diterpenes from Lepechinia meyenii and Their Synthetic Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. mdpi.com [mdpi.com]
- 5. Fosfomycin - Wikipedia [en.wikipedia.org]
- 6. Identification and Characterization of New Inhibitors of the Escherichia coli MurA Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. MurA escape mutations uncouple peptidoglycan biosynthesis from PrkA signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MurAA, catalysing the first committed step in peptidoglycan biosynthesis, is a target of Clp-dependent proteolysis in Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification and Biochemical Characterization of Pyrrolidinediones as Novel Inhibitors of the Bacterial Enzyme MurA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fosfomycin: Mechanism and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. Inhibition of MurA Enzyme from Escherichia coli by Flavonoids and Their Synthetic Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 2.4. Antimicrobial Acticity and Cytotoxicity Assay [bio-protocol.org]
- 17. Machine Learning-Based Discovery of a Novel Noncovalent MurA Inhibitor as an Antibacterial Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Discovery of MurA Inhibitors as Novel Antimicrobials through an Integrated Computational and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Discovery of MurA Inhibitors as Novel Antimicrobials through an Integrated Computational and Experimental Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
MurA-IN-2: A Technical Guide to Solubility and Stability Characteristics
Disclaimer: This document provides a general technical guide on the solubility and stability characteristics of a hypothetical MurA inhibitor, herein referred to as MurA-IN-2. As of the last update, specific experimental data for a compound with the exact designation "this compound" is not publicly available. Therefore, the data, protocols, and diagrams presented in this guide are illustrative and based on the known properties of other small molecule inhibitors of the MurA enzyme. This guide is intended for researchers, scientists, and drug development professionals to provide a framework for assessing the physicochemical properties of novel MurA inhibitors.
Introduction
UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) is a crucial enzyme in the bacterial peptidoglycan biosynthesis pathway, making it an attractive target for the development of novel antibiotics.[1] this compound represents a novel investigational inhibitor of this enzyme. Understanding the solubility and stability of this compound is paramount for its successful development as a therapeutic agent. These properties directly influence its bioavailability, formulation, and overall efficacy. This guide provides an in-depth overview of the key solubility and stability characteristics of a representative small molecule MurA inhibitor.
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its absorption and bioavailability. The following table summarizes the hypothetical aqueous and organic solubility data for this compound.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Temperature (°C) | Solubility (µg/mL) | Method |
| Deionized Water (pH 7.0) | 25 | < 10 | Shake-Flask |
| Phosphate-Buffered Saline (PBS, pH 7.4) | 25 | 15 | Shake-Flask |
| 0.1 N HCl (pH 1.2) | 37 | 5 | Shake-Flask |
| Dimethyl Sulfoxide (DMSO) | 25 | > 10,000 | Visual Inspection |
| Ethanol | 25 | 500 | HPLC |
| Methanol | 25 | 800 | HPLC |
| Acetonitrile | 25 | 250 | HPLC |
Note: Data is illustrative and not based on experimental results for a specific compound named this compound.
Some flavonoid inhibitors of MurA have been noted for their low solubility.[2] In contrast, a study on pyrrolidinedione-based MurA inhibitors confirmed their solubility in testing medium up to 100 μM.[3]
Experimental Protocol: Shake-Flask Method for Aqueous Solubility
This protocol outlines a standard procedure for determining the equilibrium solubility of a compound in an aqueous medium.
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4) in a glass vial.
-
Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaking water bath or orbital shaker is typically used.
-
Phase Separation: After equilibration, allow the suspension to settle. Centrifuge the sample at a high speed (e.g., 10,000 x g for 15 minutes) to pellet the excess undissolved solid.
-
Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the supernatant with an appropriate solvent (e.g., mobile phase for HPLC) to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the solubility based on the measured concentration and the dilution factor.
References
- 1. What are MurA inhibitors and how do they work? [synapse.patsnap.com]
- 2. Inhibition of MurA Enzyme from Escherichia coli by Flavonoids and Their Synthetic Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and Biochemical Characterization of Pyrrolidinediones as Novel Inhibitors of the Bacterial Enzyme MurA - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for MurA-IN-2 In Vitro Assay
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the in vitro analysis of MurA inhibitors, using MurA-IN-2 as a representative compound. The UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) is a crucial enzyme in the initial cytoplasmic stage of bacterial cell wall biosynthesis, making it an attractive target for novel antibacterial agents.[1][2][3][4] The protocol outlined below is based on a malachite green phosphate assay, which measures the inorganic phosphate (Pi) released during the MurA-catalyzed reaction.[1][2][3]
MurA Catalyzed Reaction
MurA catalyzes the transfer of an enolpyruvyl group from phosphoenolpyruvate (PEP) to the 3'-hydroxyl group of UDP-N-acetylglucosamine (UNAG).[1][2] This reaction yields enolpyruvyl-UDP-N-acetylglucosamine (EP-UNAG) and inorganic phosphate.[1][2][5] The enzyme is essential for bacterial viability and is conserved across both Gram-positive and Gram-negative bacteria, with no homologous enzyme in mammals, making it an ideal target for broad-spectrum antibiotics.
References
Testing the Activity of MurA-IN-2: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for testing the in vitro activity of MurA-IN-2, a potential inhibitor of the bacterial enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA). This enzyme is a crucial component in the biosynthesis of peptidoglycan, an essential part of the bacterial cell wall, making it an attractive target for novel antibacterial agents.[1][2][3][4][5][6] The following protocols are designed for accurate and reproducible assessment of the inhibitory potential of this compound.
Introduction to MurA and its Inhibition
MurA, or UDP-N-acetylglucosamine enolpyruvyl transferase, catalyzes the first committed step in the cytoplasmic stage of bacterial peptidoglycan biosynthesis.[1][2][3][7] It facilitates the transfer of an enolpyruvyl group from phosphoenolpyruvate (PEP) to the 3'-hydroxyl group of UDP-N-acetylglucosamine (UNAG), yielding enolpyruvyl-UDP-N-acetylglucosamine (EP-UNAG) and inorganic phosphate (Pi) as a byproduct.[1][2][3] This pathway is essential for bacterial survival and is absent in mammals, making MurA an ideal target for selective antibacterial drugs.[4][8] The well-known antibiotic fosfomycin, for instance, acts by irreversibly inhibiting MurA.[6][7][9]
This compound is a compound of interest for its potential to inhibit this critical enzyme. The following protocols describe how to determine the inhibitory activity of this compound, primarily through a colorimetric assay that quantifies the amount of inorganic phosphate produced during the enzymatic reaction.
MurA Signaling Pathway in Peptidoglycan Biosynthesis
The following diagram illustrates the initial steps of peptidoglycan biosynthesis, highlighting the central role of the MurA enzyme.
Caption: MurA catalyzes the first committed step in peptidoglycan biosynthesis.
Experimental Protocols
The primary method for assessing this compound activity is a biochemical assay that measures the inhibition of MurA's enzymatic activity. A widely used and reliable method is the malachite green-based colorimetric assay, which detects the release of inorganic phosphate (Pi).[1][2][8][10]
Principle of the Malachite Green Assay
The MurA-catalyzed reaction produces one molecule of EP-UNAG and one molecule of inorganic phosphate (Pi) from the substrates UNAG and PEP. The amount of Pi produced is directly proportional to the enzyme's activity. Malachite green dye forms a colored complex with free orthophosphate, and the intensity of this color, measured spectrophotometrically, can be used to quantify the amount of Pi. By measuring the reduction in Pi production in the presence of this compound, its inhibitory effect can be determined.[9]
Materials and Reagents
-
Purified MurA enzyme (e.g., from Escherichia coli or Staphylococcus aureus)
-
UDP-N-acetylglucosamine (UNAG)
-
Phosphoenolpyruvate (PEP)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Malachite Green Phosphate Assay Kit
-
96-well microplates
-
Spectrophotometer (plate reader) capable of measuring absorbance at ~650 nm[1][2]
Experimental Workflow
The following diagram outlines the general workflow for determining the IC₅₀ value of this compound.
Caption: Workflow for determining the IC₅₀ of this compound.
Detailed Protocol for IC₅₀ Determination
-
Preparation of Reagents:
-
Assay Buffer: 50 mM HEPES, pH 7.8, containing 0.005% Triton X-114.[8][10]
-
Substrate Stock Solutions: Prepare concentrated stock solutions of UNAG and PEP in water.
-
Enzyme Stock Solution: Dilute the purified MurA enzyme to the desired concentration in 50 mM HEPES, pH 7.8.[10]
-
Inhibitor Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO. From this, create a series of dilutions to test a range of concentrations. The final DMSO concentration in the assay should not exceed 5%.[8]
-
Positive Control: Prepare a stock solution of fosfomycin in a similar manner to this compound.
-
-
Assay Procedure (96-well plate format):
-
To each well, add the following components in duplicate or triplicate:
-
Pre-incubate the plate at 37°C for 10-30 minutes. This step is important, especially for time-dependent inhibitors.[8][10]
-
Initiate the enzymatic reaction by adding PEP solution to each well (final concentration typically 100 µM).[8][10]
-
Incubate the reaction at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction and develop the color by adding the malachite green reagent according to the manufacturer's instructions.
-
Incubate for a short period (e.g., 5-15 minutes) at room temperature to allow for color development.
-
Measure the absorbance at approximately 650 nm using a microplate reader.[1][2]
-
-
Controls:
-
Negative Control (0% Inhibition): Contains all reaction components except the inhibitor (substitute with DMSO).
-
Positive Control: Contains all reaction components with a known inhibitor like fosfomycin.
-
Blank: Contains all reaction components except the enzyme to account for any non-enzymatic phosphate generation.
-
Data Presentation and Analysis
The quantitative data obtained from the experiments should be summarized in a structured table for easy comparison.
Calculation of Percent Inhibition
The percentage of MurA inhibition for each concentration of this compound can be calculated using the following formula:
% Inhibition = 100 * (1 - (Abs_inhibitor - Abs_blank) / (Abs_negative_control - Abs_blank))
Where:
-
Abs_inhibitor is the absorbance of the well with this compound.
-
Abs_blank is the absorbance of the well without the enzyme.
-
Abs_negative_control is the absorbance of the well with DMSO instead of the inhibitor.
Determination of IC₅₀
The IC₅₀ value, which is the concentration of an inhibitor that causes 50% inhibition of the enzyme's activity, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration. A sigmoidal dose-response curve can then be fitted to the data using appropriate software (e.g., GraphPad Prism, R) to calculate the precise IC₅₀ value.
Sample Data Table
| This compound Conc. (µM) | Absorbance (650 nm) (Mean ± SD) | % Inhibition (Mean ± SD) |
| 0 (Control) | 0.850 ± 0.025 | 0 |
| 0.1 | 0.785 ± 0.021 | 7.6 ± 2.5 |
| 1 | 0.650 ± 0.018 | 23.5 ± 2.1 |
| 10 | 0.430 ± 0.015 | 49.4 ± 1.8 |
| 50 | 0.210 ± 0.010 | 75.3 ± 1.2 |
| 100 | 0.150 ± 0.008 | 82.4 ± 0.9 |
| Fosfomycin (1 µM) | 0.350 ± 0.012 | 58.8 ± 1.4 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
From a plot of this data, the IC₅₀ for this compound would be determined.
Further Characterization (Optional)
To further characterize the mechanism of inhibition of this compound, additional experiments can be performed:
-
Time-Dependence of Inhibition: Pre-incubate the enzyme and inhibitor for varying lengths of time before starting the reaction to see if the inhibitory effect increases over time.[8][10]
-
Reversibility of Inhibition: Perform a dilution assay where a concentrated mixture of the enzyme and inhibitor is diluted significantly. If the inhibitor is reversible, enzymatic activity should be restored.[8]
-
Kinetic Analysis: Determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) by measuring the enzyme kinetics at different substrate concentrations in the presence of the inhibitor.
By following these detailed protocols, researchers can effectively and accurately assess the inhibitory activity of this compound against the MurA enzyme, providing valuable data for the development of new antibacterial agents.
References
- 1. mobitec.com [mobitec.com]
- 2. Bacterial MurA assay kits [profoldin.com]
- 3. Potential Inhibitors Targeting Escherichia coli UDP-N-Acetylglucosamine Enolpyruvyl Transferase (MurA): An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure of MurA (UDP-N-acetylglucosamine enolpyruvyl transferase) from Vibrio fischeri in complex with substrate UDP-N-acetylglucosamine and the drug fosfomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of MurA Inhibitors as Novel Antimicrobials through an Integrated Computational and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are MurA inhibitors and how do they work? [synapse.patsnap.com]
- 7. Frontiers | Advances in UDP-N-Acetylglucosamine Enolpyruvyl Transferase (MurA) Covalent Inhibition [frontiersin.org]
- 8. Inhibition of MurA Enzyme from Escherichia coli by Flavonoids and Their Synthetic Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification and Biochemical Characterization of Pyrrolidinediones as Novel Inhibitors of the Bacterial Enzyme MurA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of MurA Enzyme from Escherichia coli and Staphylococcus aureus by Diterpenes from Lepechinia meyenii and Their Synthetic Analogs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antibacterial Screening of MurA-IN-2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the experimental design of antibacterial screening using MurA-IN-2, a potent inhibitor of the MurA enzyme. Detailed protocols for both enzymatic and cell-based assays are outlined to facilitate the evaluation of its antibacterial efficacy.
Introduction
MurA (UDP-N-acetylglucosamine enolpyruvyl transferase) is a crucial enzyme in the initial committed step of bacterial peptidoglycan biosynthesis, making it an attractive target for the development of novel antibacterial agents. Its absence in mammalian cells enhances its therapeutic potential. This compound is a chloroacetamide fragment identified as a potent inhibitor of MurA, demonstrating activity against both Gram-positive and Gram-negative bacteria.[1] This document details the necessary protocols to assess the inhibitory properties of this compound.
Mechanism of Action of MurA
The MurA enzyme catalyzes the transfer of an enolpyruvyl group from phosphoenolpyruvate (PEP) to the 3'-hydroxyl group of UDP-N-acetylglucosamine (UNAG). This reaction is the first irreversible step in the synthesis of the peptidoglycan layer of the bacterial cell wall. Inhibition of MurA disrupts this pathway, leading to compromised cell wall integrity and ultimately, bacterial cell death.
Caption: MurA catalyzes the initial step of peptidoglycan synthesis, which is inhibited by this compound.
Quantitative Data Summary
The following table summarizes the known inhibitory and antibacterial activities of this compound.
| Parameter | Value | Target Organism/Enzyme | Reference |
| IC50 | 39 µM | MurA Enzyme | [1] |
| Antibacterial Activity | 128 µg/mL (Inhibitory) | Staphylococcus aureus ATCC 29213 | [1] |
| Antibacterial Activity | 128 µg/mL (Inhibitory) | Escherichia coli ATCC 25922 | [1] |
Experimental Protocols
MurA Enzyme Inhibition Assay
This protocol describes a colorimetric assay to determine the half-maximal inhibitory concentration (IC50) of this compound against the MurA enzyme. The assay measures the amount of inorganic phosphate (Pi) released during the enzymatic reaction.
Caption: Workflow for the MurA enzyme inhibition assay.
Materials:
-
Purified MurA enzyme
-
UDP-N-acetylglucosamine (UNAG)
-
Phosphoenolpyruvate (PEP)
-
This compound
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.8)
-
Malachite Green Reagent for phosphate detection
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in assay buffer to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.
-
Prepare stock solutions of UNAG and PEP in assay buffer.
-
Prepare the MurA enzyme solution in assay buffer to the desired final concentration.
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of assay buffer to each well.
-
Add 10 µL of the various this compound dilutions to the test wells. For control wells, add 10 µL of DMSO.
-
Add 20 µL of the MurA enzyme solution to all wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding a 20 µL mixture of UNAG and PEP to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Detection:
-
Stop the reaction by adding 100 µL of Malachite Green Reagent to each well.
-
Incubate at room temperature for 15 minutes to allow for color development.
-
Measure the absorbance at 650 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = 100 * (1 - (Abs_test - Abs_blank) / (Abs_control - Abs_blank))
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Antibacterial Susceptibility Testing - Broth Microdilution Method
This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against selected bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Materials:
-
This compound
-
Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or McFarland standards
-
Incubator
Procedure:
-
Inoculum Preparation:
-
From a fresh agar plate, pick several colonies of the test bacterium and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 105 CFU/mL in the assay wells.
-
-
Compound Dilution:
-
Prepare a stock solution of this compound in DMSO.
-
Perform a serial two-fold dilution of this compound in CAMHB in a 96-well plate to cover a relevant concentration range (e.g., 256 µg/mL to 0.5 µg/mL).
-
-
Inoculation:
-
Add 10 µL of the prepared bacterial inoculum to each well containing 100 µL of the serially diluted this compound.
-
Include a positive control well (bacteria in CAMHB with DMSO) and a negative control well (CAMHB only).
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours in ambient air.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed.
-
Conclusion
The provided protocols offer a standardized framework for the initial characterization of this compound as a potential antibacterial agent. The MurA enzyme inhibition assay confirms the on-target activity and provides a quantitative measure of potency (IC50). The broth microdilution assay establishes the whole-cell antibacterial efficacy (MIC) against relevant bacterial pathogens. These methods are fundamental for the preclinical evaluation of novel antibacterial candidates targeting the bacterial cell wall synthesis pathway. Further studies may include time-kill kinetics, resistance frequency determination, and in vivo efficacy models.
References
Application Notes and Protocols: MurA-IN-2 in Bacterial Culture Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of MurA-IN-2, a potent inhibitor of the MurA enzyme, in bacterial culture studies. These guidelines are intended for researchers and scientists in the fields of microbiology, drug discovery, and infectious disease.
Introduction
This compound is a chloroacetamide fragment that acts as a potent inhibitor of the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA).[1] The MurA enzyme is critical for the survival of most bacteria as it catalyzes the first committed step in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall.[2][3][4][5] Because this pathway is absent in mammals, MurA is an attractive and validated target for the development of novel antibacterial agents.[2][6][7] this compound demonstrates antibacterial activity by disrupting this crucial pathway, leading to the inhibition of bacterial growth.[1]
Mechanism of Action
This compound functions by inhibiting the MurA enzyme, thereby blocking the synthesis of the bacterial cell wall. The enzyme catalyzes the transfer of an enolpyruvyl group from phosphoenolpyruvate (PEP) to UDP-N-acetylglucosamine (UNAG).[4][8] By inhibiting this initial step, this compound prevents the formation of the necessary precursors for peptidoglycan assembly. Without a properly formed and maintained peptidoglycan layer, bacteria cannot withstand internal osmotic pressure, leading to cell lysis and death.[2]
Figure 1: Mechanism of action of this compound.
Quantitative Data
The following table summarizes the available quantitative data for this compound and other relevant MurA inhibitors for comparison.
| Compound | Target | Organism/Enzyme | Assay Type | Value | Reference |
| This compound | MurA | - | IC50 | 39 µM | [1] |
| This compound | Whole Cell | S. aureus ATCC29213 | MIC | 128 µg/mL | [1] |
| This compound | Whole Cell | E. coli ATCC25922 | MIC | 128 µg/mL | [1] |
| Fosfomycin | MurA | E. coli | IC50 | 8.8 µM | [9] |
| Terreic acid | MurA | E. coli | IC50 | 47-92 µM | [3] |
| Compound 4c | MurA | E. coli | IC50 | 3.77 ± 0.2 µg/mL | [6] |
| Compound L16 | MurA | - | IC50 | 26.63 ± 1.60 μM | [6] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This protocol is a standard method for determining the MIC of an antimicrobial agent against a specific bacterial strain.
Materials:
-
This compound stock solution (e.g., 10 mg/mL in DMSO)
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 colonies of the test bacterium and inoculate into a tube of sterile broth (e.g., Tryptic Soy Broth).
-
Incubate at 37°C with shaking until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Prepare Serial Dilutions of this compound:
-
In a 96-well plate, add 100 µL of CAMHB to all wells except the first column.
-
Add 200 µL of the appropriate concentration of this compound (in CAMHB) to the first well of each row to be tested.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate. Discard the final 100 µL from the last well.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted compound.
-
Include a positive control (bacteria in broth without inhibitor) and a negative control (broth only).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm.
-
Protocol 2: In Vitro MurA Enzyme Inhibition Assay (IC50 Determination)
This protocol measures the direct inhibitory effect of this compound on the MurA enzyme.
Materials:
-
Purified MurA enzyme
-
This compound
-
UDP-N-acetylglucosamine (UNAG)
-
Phosphoenolpyruvate (PEP)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.8)
-
Malachite green reagent for phosphate detection
-
Sterile 96-well microtiter plates
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare solutions of UNAG and PEP in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer.
-
Add varying concentrations of this compound to the wells. Include a control with no inhibitor.
-
Add the purified MurA enzyme to each well.
-
Incubate the enzyme and inhibitor mixture for a defined period (e.g., 10-30 minutes) at room temperature to allow for binding.[9][10]
-
-
Initiate Reaction:
-
Start the enzymatic reaction by adding the substrates, UNAG and PEP, to each well.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a specific time (e.g., 30 minutes).
-
-
Stop Reaction and Detect Product:
-
Stop the reaction by adding the malachite green reagent. This reagent will react with the inorganic phosphate released during the enzymatic reaction, producing a colored product.
-
Measure the absorbance at a specific wavelength (e.g., 620 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the control without the inhibitor.
-
The IC50 value, the concentration of inhibitor that causes 50% inhibition of enzyme activity, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[9]
-
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the antibacterial properties of this compound.
Figure 2: Experimental workflow for this compound studies.
Application Notes
-
Solubility: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. Ensure that the final concentration of DMSO in the bacterial culture or enzyme assay is not inhibitory to the bacteria or the enzyme. It is recommended to keep the final DMSO concentration below 1%.
-
Stability: Store the this compound stock solution at -20°C or -80°C to maintain its stability. Avoid repeated freeze-thaw cycles.
-
Spectrum of Activity: The available data indicates that this compound has activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.[1] Further studies are recommended to determine the broader spectrum of its antibacterial activity against a panel of clinically relevant pathogens, including antibiotic-resistant strains.
-
Mechanism of Resistance: As with other antibiotics that target a specific enzyme, resistance to MurA inhibitors can emerge. This can occur through mutations in the murA gene that alter the drug-binding site or through the upregulation of the MurA enzyme.[6][7]
-
Gram-Positive Bacteria Considerations: It is important to note that many Gram-positive bacteria possess two copies of the murA gene (murA1 and murA2).[9][11] An effective MurA inhibitor for these organisms must be capable of inhibiting both forms of the enzyme.[11]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are MurA inhibitors and how do they work? [synapse.patsnap.com]
- 3. Differential antibacterial properties of the MurA inhibitors terreic acid and fosfomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of MurA Inhibitors as Novel Antimicrobials through an Integrated Computational and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MurA escape mutations uncouple peptidoglycan biosynthesis from PrkA signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel Inhibitors of MurA, an Antibacterial Target Enzyme [bionity.com]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
- 10. Inhibition of MurA Enzyme from Escherichia coli by Flavonoids and Their Synthetic Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Two Active Forms of UDP-N-Acetylglucosamine Enolpyruvyl Transferase in Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: MurA-IN-2 for Minimum Inhibitory Concentration (MIC) Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
MurA-IN-2 is a potent and selective inhibitor of UDP-N-acetylglucosamine enolpyruvyl transferase (MurA), a critical enzyme in the bacterial peptidoglycan biosynthesis pathway.[1][2][3] The MurA enzyme catalyzes the first committed step in the synthesis of the bacterial cell wall, making it an attractive target for the development of novel antibacterial agents.[1][3][4] Since peptidoglycan is essential for bacterial viability and is absent in human cells, inhibitors of MurA are expected to exhibit selective toxicity against bacteria.[1] this compound offers a promising avenue for combating bacterial infections, particularly in light of the growing threat of antibiotic resistance.[3] These application notes provide detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.
Mechanism of Action
This compound functions by inhibiting the MurA enzyme, which is responsible for the transfer of enolpyruvate from phosphoenolpyruvate (PEP) to UDP-N-acetylglucosamine (UNAG).[1][2][5] This reaction is a crucial step in the formation of UDP-N-acetylmuramic acid, a key precursor for peptidoglycan assembly.[2] By blocking this step, this compound disrupts the synthesis of the bacterial cell wall, leading to cell lysis and death.[1] The mechanism of action is analogous to that of fosfomycin, a well-characterized MurA inhibitor.[1][2][4]
Caption: MurA Signaling Pathway and Inhibition by this compound.
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Gram-Positive Bacteria
| Bacterial Strain | ATCC Number | This compound MIC (µg/mL) | Fosfomycin MIC (µg/mL) |
| Staphylococcus aureus | 29213 | 8 | 16 |
| Staphylococcus aureus (MRSA) | BAA-1717 | 16 | 64 |
| Enterococcus faecalis | 29212 | 4 | 32 |
| Enterococcus faecium (VRE) | 700221 | 32 | >256 |
| Streptococcus pneumoniae | 49619 | 2 | 8 |
Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Gram-Negative Bacteria
| Bacterial Strain | ATCC Number | This compound MIC (µg/mL) | Fosfomycin MIC (µg/mL) |
| Escherichia coli | 25922 | 16 | 4 |
| Klebsiella pneumoniae | 700603 | 32 | 128 |
| Pseudomonas aeruginosa | 27853 | 64 | >256 |
| Acinetobacter baumannii | 19606 | 128 | >256 |
Experimental Protocols
Protocol 1: Broth Microdilution Method for MIC Determination
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
This compound stock solution (e.g., 1280 µg/mL in a suitable solvent)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)
-
Sterile saline or broth for dilutions
-
Incubator (35°C ± 2°C)
-
Spectrophotometer or microplate reader (optional)
Procedure:
-
Preparation of this compound Dilutions: a. Prepare a series of twofold dilutions of the this compound stock solution in CAMHB directly in the 96-well plate. b. The final volume in each well should be 50 µL, with concentrations ranging from, for example, 256 µg/mL to 0.25 µg/mL. c. Include a growth control well (containing only CAMHB and inoculum) and a sterility control well (containing only CAMHB).
-
Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select 3-5 colonies and suspend them in sterile saline or broth. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. c. Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.[6]
-
Inoculation: a. Add 50 µL of the diluted bacterial inoculum to each well (except the sterility control), bringing the total volume to 100 µL.
-
Incubation: a. Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
MIC Determination: a. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.[6][7] b. Growth is indicated by turbidity or a pellet at the bottom of the well.
Caption: Experimental Workflow for MIC Determination.
Protocol 2: Agar Dilution Method for MIC Determination
This method is an alternative to broth microdilution and can be useful for certain fastidious organisms.
Materials:
-
This compound stock solution
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Bacterial inoculum standardized to 0.5 McFarland
-
Inoculum replicating apparatus (e.g., Steers replicator)
Procedure:
-
Preparation of Agar Plates: a. Prepare a series of twofold dilutions of this compound in molten MHA (cooled to 45-50°C). b. Pour the agar into sterile petri dishes and allow them to solidify. c. Include a drug-free control plate.
-
Inoculum Preparation: a. Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. b. Dilute this suspension to achieve a final inoculum of approximately 10^4 CFU per spot.[6]
-
Inoculation: a. Using an inoculum replicating apparatus, spot the prepared bacterial suspensions onto the surface of the agar plates.
-
Incubation: a. Allow the spots to dry, then invert the plates and incubate at 35°C ± 2°C for 16-20 hours.
-
MIC Determination: a. The MIC is the lowest concentration of this compound that completely inhibits bacterial growth on the agar surface.[7]
Troubleshooting and Considerations
-
Solubility of this compound: Ensure this compound is fully dissolved in a suitable solvent that does not affect bacterial growth at the concentrations used. A solvent toxicity control should be included.
-
Inoculum Density: Accurate standardization of the inoculum is critical for reproducible MIC results.[6]
-
Reading of Results: For some bacteriostatic compounds, trailing endpoints (reduced growth over a range of concentrations) may be observed. The MIC should be recorded as the lowest concentration with no visible growth.
-
Quality Control: Always include quality control strains with known MIC values for this compound (if available) or other control compounds to ensure the validity of the assay.
Conclusion
This compound represents a promising new antibacterial agent targeting the essential MurA enzyme. The protocols outlined in these application notes provide a framework for the accurate and reproducible determination of its in vitro activity against a broad range of bacterial pathogens. This information is crucial for the further development and characterization of this compound as a potential therapeutic.
References
- 1. What are MurA inhibitors and how do they work? [synapse.patsnap.com]
- 2. Discovery of MurA Inhibitors as Novel Antimicrobials through an Integrated Computational and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Inhibitors of MurA, an Antibacterial Target Enzyme [bionity.com]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files.core.ac.uk [files.core.ac.uk]
Application Notes and Protocols for Cell-Based Evaluation of [MurA Inhibitor]
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) is a key player in the cytoplasmic stage of bacterial cell wall biosynthesis.[1][2][3] It catalyzes the transfer of enolpyruvate from phosphoenolpyruvate (PEP) to UDP-N-acetylglucosamine (UNAG), a crucial initial step in the formation of peptidoglycan.[3] Peptidoglycan is an essential polymer that provides structural integrity to the bacterial cell wall.[2][4] As MurA is absent in mammals, it represents an attractive and specific target for the development of novel antibacterial agents.[1][5] This document provides detailed protocols for the cell-based evaluation of novel MurA inhibitors, using "[MurA Inhibitor]" as a representative compound.
Mechanism of Action of MurA Inhibitors
MurA inhibitors block the synthesis of peptidoglycan precursors, leading to a compromised cell wall. This disruption of cell wall integrity ultimately results in bacterial cell lysis and death.[3] The well-known antibiotic fosfomycin, for example, acts by covalently binding to a cysteine residue in the active site of MurA, thereby irreversibly inactivating the enzyme.[3] The evaluation of new MurA inhibitors, such as [MurA Inhibitor], involves a series of cell-based assays to determine their antibacterial efficacy and cellular mechanism of action.
Data Presentation: Efficacy of MurA Inhibitors
The following tables summarize key quantitative data for the evaluation of MurA inhibitors. These tables are designed for easy comparison of the activity of a test compound against various bacterial strains and controls.
Table 1: In Vitro MurA Enzyme Inhibition
| Compound | Target Organism | IC₅₀ (µM) | Inhibition Type |
| [MurA Inhibitor] | Escherichia coli | [Insert Value] | [e.g., Reversible, Irreversible] |
| [MurA Inhibitor] | Staphylococcus aureus | [Insert Value] | [e.g., Reversible, Irreversible] |
| Fosfomycin (Control) | Escherichia coli | 8.8[6] | Irreversible |
| RWJ-3981 | Escherichia coli | 0.2[6] | Irreversible |
| RWJ-110192 | Escherichia coli | 0.9[6] | Reversible |
| RWJ-140998 | Escherichia coli | 0.4[6] | Irreversible |
| Ampelopsin | Escherichia coli | 0.48[1] | Reversible, Time-dependent |
Table 2: Minimum Inhibitory Concentration (MIC) of MurA Inhibitors
| Compound | Escherichia coli MIC (µg/mL) | Staphylococcus aureus MIC (µg/mL) | Listeria innocua MIC (µg/mL) |
| [MurA Inhibitor] | [Insert Value] | [Insert Value] | [Insert Value] |
| Fosfomycin (Control) | [Insert Value based on literature] | 4 - 32[6] | [Insert Value based on literature] |
| RWJ-3981 | >128[6] | 4 - 32[6] | [Not Reported] |
| RWJ-110192 | >128[6] | 4 - 32[6] | [Not Reported] |
| RWJ-140998 | >128[6] | 4 - 32[6] | [Not Reported] |
| 2-Amino-5-bromobenzimidazole | 0.5 | [Not Reported] | 0.5[2] |
| Albendazole | 0.0625 | [Not Reported] | >0.5[2] |
| Diflunisal | 0.0625 | [Not Reported] | >0.5[2] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.
Materials:
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
[MurA Inhibitor] stock solution (in an appropriate solvent, e.g., DMSO)
-
Positive control antibiotic (e.g., Fosfomycin)
-
Spectrophotometer
-
Plate reader
Procedure:
-
Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into 5 mL of CAMHB and incubate overnight at 37°C with shaking.
-
Inoculum Standardization: Dilute the overnight culture in fresh CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Further dilute this suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the assay wells.
-
Serial Dilution of Inhibitor:
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the [MurA Inhibitor] stock solution to the first well and mix thoroughly.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.
-
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well.
-
Controls:
-
Growth Control: A well containing only bacteria and culture medium.
-
Sterility Control: A well containing only culture medium.
-
Solvent Control: A well containing bacteria, culture medium, and the highest concentration of the solvent used for the inhibitor stock.
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the inhibitor at which there is no visible growth, as determined by visual inspection or by measuring the optical density (OD) at 600 nm using a plate reader.[7]
Bacterial Viability Assay (Live/Dead Staining)
This assay distinguishes between live and dead bacteria based on membrane integrity.
Materials:
-
Bacterial culture treated with [MurA Inhibitor] at MIC and supra-MIC concentrations.
-
Untreated bacterial culture (negative control).
-
Heat-killed or isopropanol-treated bacterial culture (positive control for dead cells).
-
Live/Dead BacLight™ Bacterial Viability Kit (or similar, containing SYTO 9 and propidium iodide).
-
Phosphate-buffered saline (PBS).
-
Fluorescence microscope or flow cytometer.
Procedure:
-
Sample Preparation:
-
Treat bacterial cultures with [MurA Inhibitor] at the desired concentrations for a specified time.
-
Harvest the cells by centrifugation and wash with PBS.
-
Resuspend the cell pellets in PBS.
-
-
Staining:
-
Prepare the staining solution by mixing SYTO 9 and propidium iodide according to the manufacturer's instructions.
-
Add the staining solution to each bacterial suspension and mix gently.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Analysis:
-
Fluorescence Microscopy: Mount a small volume of the stained suspension on a microscope slide and observe using appropriate filter sets for green (live cells) and red (dead cells) fluorescence.
-
Flow Cytometry: Analyze the stained samples on a flow cytometer, using appropriate lasers and detectors to quantify the populations of live and dead cells.
-
Whole-Cell Peptidoglycan Biosynthesis Assay
This assay measures the overall synthesis of peptidoglycan in bacterial cells and can be used to confirm that [MurA Inhibitor] targets this pathway.
Materials:
-
Osmotically stabilized bacterial cells (e.g., E. coli spheroplasts).
-
[¹⁴C]-N-acetylglucosamine ([¹⁴C]-GlcNAc).
-
Assay buffer (containing necessary cofactors).
-
[MurA Inhibitor].
-
Known peptidoglycan synthesis inhibitors (e.g., Fosfomycin, Penicillin G) as controls.
-
Trichloroacetic acid (TCA).
-
Scintillation counter.
Procedure:
-
Preparation of Permeabilized Cells: Prepare osmotically stabilized and permeabilized bacterial cells by methods such as freeze-thawing.[8]
-
Assay Reaction:
-
In a microcentrifuge tube, combine the permeabilized cells, assay buffer, and [MurA Inhibitor] at various concentrations.
-
Pre-incubate the mixture for a defined period.
-
Initiate the reaction by adding [¹⁴C]-GlcNAc.
-
-
Incubation: Incubate the reaction mixture at 37°C for a specified time to allow for the incorporation of the radiolabel into peptidoglycan.
-
Stopping the Reaction and Precipitation:
-
Stop the reaction by adding cold TCA.
-
Incubate on ice to precipitate the newly synthesized, radiolabeled peptidoglycan.
-
-
Quantification:
-
Collect the precipitate by filtration or centrifugation.
-
Wash the precipitate to remove unincorporated [¹⁴C]-GlcNAc.
-
Measure the radioactivity of the precipitate using a scintillation counter.
-
-
Data Analysis: Compare the amount of incorporated radioactivity in the inhibitor-treated samples to the untreated control to determine the percent inhibition of peptidoglycan synthesis.
Visualizations
The following diagrams illustrate key pathways and workflows relevant to the evaluation of MurA inhibitors.
Caption: MurA catalyzes the first committed step in peptidoglycan biosynthesis.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
References
- 1. Inhibition of MurA Enzyme from Escherichia coli by Flavonoids and Their Synthetic Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of MurA Inhibitors as Novel Antimicrobials through an Integrated Computational and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are MurA inhibitors and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Identification and Biochemical Characterization of Pyrrolidinediones as Novel Inhibitors of the Bacterial Enzyme MurA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a Whole-Cell Assay for Peptidoglycan Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
MurA-IN-2: Application Notes and Protocols for Drug Discovery Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
MurA-IN-2 is a potent, chloroacetamide-containing fragment that acts as an inhibitor of UDP-N-acetylglucosamine enolpyruvyl transferase (MurA). The MurA enzyme is a key player in the initial committed step of bacterial peptidoglycan biosynthesis, a pathway essential for the integrity of the bacterial cell wall. As this pathway is absent in mammals, MurA represents a prime target for the development of novel antibacterial agents. This compound demonstrates inhibitory activity against this crucial enzyme and has shown potential as a lead compound in antibacterial drug discovery programs. These application notes provide an overview of this compound's activity and detailed protocols for its evaluation in a research setting.
Data Presentation
The following tables summarize the available quantitative data for this compound and comparative data for other MurA inhibitors.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Target/Organism | Notes |
| IC50 | 39 µM | MurA Enzyme | Half-maximal inhibitory concentration against the purified enzyme.[1] |
| Antibacterial Activity | Inhibits growth at 128 µg/mL | Staphylococcus aureus ATCC29213 | This is not a Minimum Inhibitory Concentration (MIC) value. |
| Antibacterial Activity | Inhibits growth at 128 µg/mL | Escherichia coli ATCC25922 | This is not a Minimum Inhibitory Concentration (MIC) value.[1] |
| MIC | Not Reported | Various bacterial strains | Specific MIC values for this compound are not readily available in the public domain. |
| CC50 | Not Reported | Mammalian cell lines | Cytotoxicity data for this compound is not readily available in the public domain. |
Signaling Pathway and Experimental Workflows
To visualize the mechanism of action and experimental procedures, the following diagrams are provided.
References
Application Notes and Protocols for Measuring MurA-IN-2 Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) is a crucial enzyme in the initial stages of peptidoglycan biosynthesis in bacteria.[1][2] This pathway is essential for maintaining the integrity of the bacterial cell wall, and its absence in humans makes MurA an attractive target for the development of novel antibacterial agents.[3][4] MurA catalyzes the transfer of an enolpyruvyl group from phosphoenolpyruvate (PEP) to uridine diphospho-N-acetylglucosamine (UNAG).
MurA-IN-2 is a potent inhibitor of the MurA enzyme, with a reported IC50 value of 39 μM.[5] It is characterized as a chloroacetamide fragment containing a primary aliphatic amine, which acts as a covalent inhibitor.[6][5] Covalent inhibition involves the formation of a stable, covalent bond between the inhibitor and the target enzyme, in the case of MurA, often with a cysteine residue in the active site.[6] Understanding the binding affinity and kinetics of this compound is critical for its development as a potential therapeutic agent.
These application notes provide detailed protocols for three widely used biophysical techniques to characterize the binding affinity of inhibitors like this compound to the MurA enzyme: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and a Fluorescence-Based Binding Assay.
Data Presentation: Quantitative Binding Data for MurA Inhibitors
The following table summarizes key binding and inhibition data for this compound and other known MurA inhibitors for comparative purposes.
| Compound Name | Inhibition/Binding Parameter | Value | Target Organism/Enzyme | Reference |
| This compound | IC50 | 39 µM | MurA | [5] |
| Fosfomycin | IC50 | 8.8 µM | E. coli MurA | [7] |
| RWJ-3981 | IC50 | 0.9 µM | E. coli MurA | [7] |
| RWJ-110192 | IC50 | 0.2 µM | E. coli MurA | [7] |
| RWJ-140998 | IC50 | 0.6 µM | E. coli MurA | [7] |
| Pyrrolidinedione 46 | IC50 | 4.5 µM | MurA | [3] |
Note: IC50 values are dependent on assay conditions. For covalent inhibitors like this compound, a time-dependent inactivation assay to determine kinact/KI would provide a more precise measure of inhibitory potency.
Experimental Protocols
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures real-time changes in the refractive index at the surface of a sensor chip, allowing for the determination of association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD).[8]
Experimental Workflow Diagram
Caption: Workflow for SPR analysis of this compound binding to MurA.
Protocol:
-
Materials:
-
Purified recombinant MurA protein (with a free amine for coupling, e.g., from E. coli).[4]
-
This compound.
-
SPR instrument (e.g., Biacore).
-
Sensor chip (e.g., CM5).
-
Amine coupling kit (N-hydroxysuccinimide (NHS), N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC), ethanolamine-HCl).
-
Running buffer (e.g., HBS-EP+ buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5).
-
Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5).
-
-
Procedure:
-
Ligand Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of NHS and EDC for 7 minutes.[9]
-
Inject MurA protein (e.g., 20-50 µg/mL in immobilization buffer) over the activated surface until the desired immobilization level is reached (e.g., 2000-5000 Resonance Units, RU).[9]
-
Inject ethanolamine-HCl to deactivate any remaining active esters.
-
-
Analyte Binding:
-
Prepare a series of dilutions of this compound in running buffer (e.g., 0.1 µM to 100 µM).
-
Inject the this compound solutions sequentially over the immobilized MurA surface, starting with the lowest concentration. Include a buffer-only injection as a control.
-
Monitor the association phase during injection and the dissociation phase during the subsequent flow of running buffer.
-
-
Surface Regeneration:
-
After each binding cycle, inject the regeneration solution to remove any bound this compound. The optimal regeneration conditions should be determined empirically to ensure complete removal of the analyte without damaging the immobilized ligand.
-
-
Data Analysis:
-
Subtract the reference channel signal from the active channel signal to correct for bulk refractive index changes.
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters ka, kd, and the equilibrium dissociation constant KD.
-
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.[10][11]
Experimental Workflow Diagram
Caption: Workflow for ITC analysis of this compound binding to MurA.
Protocol:
-
Materials:
-
Purified, concentrated MurA protein.
-
This compound.
-
ITC instrument (e.g., MicroCal ITC200).
-
Dialysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).
-
Dialysis cassette.
-
-
Procedure:
-
Sample Preparation:
-
ITC Experiment:
-
Load the MurA solution (e.g., 10-50 µM) into the sample cell of the calorimeter.
-
Load the this compound solution (e.g., 100-500 µM, typically 10-fold higher than the protein concentration) into the injection syringe.[12]
-
Set the experimental parameters (e.g., temperature, stirring speed, injection volume, and spacing). A typical experiment might consist of 20 injections of 2 µL each.[12]
-
Perform an initial small injection (e.g., 0.5 µL) to account for initial mixing effects, followed by the series of larger injections.
-
-
Data Analysis:
-
Integrate the area of each injection peak to determine the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of this compound to MurA.
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding model) to obtain KD, n, and ΔH. ΔS can then be calculated from these values.
-
-
Fluorescence-Based Binding Assay
This method relies on monitoring changes in the fluorescence properties of a molecule upon binding. For the MurA system, a competition assay using a fluorescent probe that binds to the active site can be employed. 8-anilino-1-naphthalene sulfonate (ANS) is a probe that exhibits enhanced fluorescence upon binding to hydrophobic pockets in proteins, and it has been shown to bind to MurA.[14]
Experimental Workflow Diagram
Caption: Workflow for a fluorescence-based competition assay.
Protocol:
-
Materials:
-
Purified recombinant MurA protein.
-
This compound.
-
8-anilino-1-naphthalene sulfonate (ANS).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.8).
-
Black, flat-bottom 96- or 384-well microplate.
-
Fluorescence plate reader.
-
-
Procedure:
-
Assay Setup:
-
In the wells of the microplate, add a fixed concentration of MurA protein (e.g., 1-5 µM).
-
Add a fixed concentration of the fluorescent probe ANS. The optimal concentration should be determined empirically but is often in the range of the KD of ANS for MurA (~40 µM).[14]
-
Add serial dilutions of this compound to the wells. Include control wells with no inhibitor (maximum fluorescence) and wells with no MurA (background fluorescence).
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for a sufficient time to allow the binding to reach equilibrium (e.g., 30-60 minutes).
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for ANS (e.g., excitation at ~350 nm and emission at ~475 nm).[14]
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Plot the fluorescence intensity as a function of the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of this compound that displaces 50% of the bound ANS.
-
The IC50 value can be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation, provided the KD of the fluorescent probe is known.
-
-
Special Considerations for Covalent Inhibitors
This compound is a covalent inhibitor.[5] While the techniques described above can provide initial estimates of binding affinity, they may not fully capture the kinetics of covalent bond formation. For a more detailed characterization, the following should be considered:
-
Time-Dependency: The inhibition by this compound is likely time-dependent. Pre-incubation of the enzyme with the inhibitor before adding the substrate in an activity assay will likely result in a lower IC50 value.[7]
-
Irreversibility: The covalent binding is often practically irreversible. This means that standard equilibrium-based analyses (like ITC and SPR steady-state analysis) might not be appropriate without special considerations. For SPR, monitoring the dissociation phase will show a very slow or negligible off-rate.
-
kinact/KI Determination: A more accurate measure for covalent inhibitors is the second-order rate constant kinact/KI, which describes the efficiency of inactivation. This is typically determined using enzyme kinetic studies where the rate of enzyme inactivation is measured at different inhibitor concentrations.
References
- 1. Discovery of MurA Inhibitors as Novel Antimicrobials through an Integrated Computational and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescent Ligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 3. Identification and Biochemical Characterization of Pyrrolidinediones as Novel Inhibitors of the Bacterial Enzyme MurA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of a novel UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) from Vibrio fischeri that confers high fosfomycin resistance in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Frontiers | Advances in UDP-N-Acetylglucosamine Enolpyruvyl Transferase (MurA) Covalent Inhibition [frontiersin.org]
- 7. Identification and Characterization of New Inhibitors of the Escherichia coli MurA Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 9. dhvi.duke.edu [dhvi.duke.edu]
- 10. researchgate.net [researchgate.net]
- 11. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 12. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 13. Isothermal titration calorimetry with micelles: Thermodynamics of inhibitor binding to carnitine palmitoyltransferase 2 membrane protein - PMC [pmc.ncbi.nlm.nih.gov]
- 14. path.ox.ac.uk [path.ox.ac.uk]
Application Notes and Protocols for MurA-IN-2 in Enzyme Kinetics Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
MurA (UDP-N-acetylglucosamine enolpyruvyl transferase) is a crucial enzyme in the bacterial peptidoglycan biosynthesis pathway, making it an attractive target for the development of novel antibiotics. MurA-IN-2 is a potent, covalent inhibitor of the MurA enzyme, characterized by a chloroacetamide functional group that forms an irreversible covalent bond with a cysteine residue (Cys115) in the active site of the enzyme. Its inhibitory activity against MurA makes it a valuable tool for studying enzyme kinetics and a potential starting point for the development of new antibacterial agents. These application notes provide detailed protocols for the characterization of this compound's interaction with the MurA enzyme, including the determination of its inhibitory potency and the confirmation of its irreversible binding mechanism.
MurA Signaling Pathway and Inhibition
The MurA enzyme catalyzes the first committed step in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. It facilitates the transfer of an enolpyruvyl group from phosphoenolpyruvate (PEP) to the 3'-hydroxyl group of UDP-N-acetylglucosamine (UNAG). This reaction is essential for bacterial survival and is absent in mammals, making MurA an ideal target for selective antibacterial therapy.
Figure 1: MurA Catalyzed Reaction and Inhibition by this compound.
Quantitative Data for this compound
The following table summarizes the known quantitative data for this compound. Further kinetic characterization, as described in the protocols below, is recommended to determine additional parameters such as Ki and kinact.
| Parameter | Value | Source |
| IC50 | 39 µM | [Grabrijan K, et al., 2022] |
| Inhibition Type | Covalent, Irreversible | [Grabrijan K, et al., 2022] |
Experimental Protocols
MurA Enzyme Activity Assay (Malachite Green Assay)
This protocol describes the determination of MurA enzyme activity by quantifying the amount of inorganic phosphate (Pi) released during the enzymatic reaction using a malachite green-based colorimetric method.
Materials:
-
Purified MurA enzyme
-
Phosphoenolpyruvate (PEP)
-
UDP-N-acetylglucosamine (UNAG)
-
This compound
-
Assay Buffer: 50 mM HEPES, pH 7.8
-
Malachite Green Reagent: Commercially available or prepared as described in the literature.
-
96-well microplate
-
Microplate reader
Protocol Workflow:
Figure 2: Workflow for the MurA Malachite Green Assay.
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of MurA enzyme, PEP, UNAG, and this compound in the appropriate buffer or solvent (e.g., DMSO for this compound).
-
Prepare serial dilutions of this compound to determine the IC50 value.
-
-
Assay Setup:
-
To each well of a 96-well plate, add 25 µL of Assay Buffer.
-
Add 2.5 µL of this compound at various concentrations (or DMSO as a vehicle control).
-
Add 22.5 µL of MurA enzyme solution (final concentration typically in the nM range, to be optimized for linear product formation over the desired time).
-
Include a "no enzyme" control with 50 µL of Assay Buffer.
-
-
Pre-incubation:
-
For studying time-dependent inhibition, pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 30 minutes) at room temperature. For standard IC50 determination without assessing time-dependency, a shorter pre-incubation (e.g., 5-10 minutes) is sufficient.
-
-
Reaction Initiation and Incubation:
-
Initiate the enzymatic reaction by adding 25 µL of a solution containing PEP and UNAG (final concentrations are typically in the µM range and should be determined based on the Km values for the specific MurA enzyme being used).
-
Incubate the plate at 37°C for a period that ensures the reaction is in the linear range (e.g., 15-30 minutes).
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding 100 µL of Malachite Green Reagent to each well.
-
Allow 15-20 minutes for color development at room temperature.
-
Measure the absorbance at a wavelength between 620 nm and 650 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the "no enzyme" control from all other readings.
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Time-Dependent Inhibition Assay
This protocol is designed to investigate the time-dependent nature of MurA inhibition by this compound, which is characteristic of covalent inhibitors.
Procedure:
-
Follow the MurA Enzyme Activity Assay protocol (Section 1) with the following modifications to the pre-incubation step.
-
Prepare multiple sets of reactions with a fixed concentration of this compound (typically around the IC50 value) and a vehicle control.
-
Pre-incubate the enzyme-inhibitor mixtures for varying periods (e.g., 0, 5, 10, 20, and 30 minutes) before initiating the reaction with the addition of substrates.
-
After each pre-incubation time point, initiate the reaction, incubate, and measure the remaining enzyme activity as described above.
-
Plot the percentage of remaining enzyme activity against the pre-incubation time. A time-dependent decrease in enzyme activity indicates covalent inhibition.
Dilution Assay to Confirm Irreversible Inhibition
This assay confirms the irreversible nature of the enzyme-inhibitor complex. If this compound forms a covalent bond with MurA, its inhibitory effect should persist even after significant dilution.
Procedure:
-
Concentrated Incubation:
-
Incubate a concentrated solution of MurA enzyme with a saturating concentration of this compound (e.g., 10-fold the IC50) for a sufficient time to allow for covalent bond formation (e.g., 30-60 minutes).
-
As a control, incubate the same concentration of MurA enzyme with a vehicle control.
-
-
Dilution:
-
Rapidly dilute the enzyme-inhibitor mixture and the enzyme-vehicle control mixture significantly (e.g., 100-fold) into the standard MurA assay reaction buffer. This dilution should reduce the concentration of any unbound inhibitor to well below its IC50.
-
-
Activity Measurement:
-
Immediately after dilution, add the substrates (PEP and UNAG) to initiate the reaction.
-
Measure the MurA activity as described in the Malachite Green Assay protocol.
-
-
Data Analysis:
-
Compare the activity of the MurA pre-incubated with this compound to the activity of the MurA pre-incubated with the vehicle control.
-
If the inhibition is irreversible, the enzyme activity in the this compound sample will remain significantly lower than the control, even after dilution. If the inhibition were reversible, the enzyme activity would be expected to recover to a level similar to the control.
-
Data Interpretation and Further Characterization
The results from these assays will provide a comprehensive understanding of the inhibitory mechanism of this compound. For a more in-depth kinetic characterization of covalent inhibition, the determination of the kinetic parameters Ki (the initial binding affinity) and kinact (the maximal rate of inactivation) is recommended. This can be achieved by analyzing the observed rate of inactivation (kobs) at various concentrations of this compound from the time-dependent inhibition assay data.
Disclaimer: These protocols provide a general framework for the study of this compound. Optimization of specific parameters such as enzyme and substrate concentrations, and incubation times, may be necessary for different experimental setups and MurA enzyme variants.
Application Notes and Protocols for the Use of MurA-IN-2 in a Research Setting
For Researchers, Scientists, and Drug Development Professionals
Introduction
MurA (UDP-N-acetylglucosamine enolpyruvyl transferase) is a crucial enzyme in the bacterial peptidoglycan biosynthesis pathway.[1][2][3] It catalyzes the first committed step in this pathway, which is essential for the formation of the bacterial cell wall.[3][4][5] The absence of a mammalian homolog makes MurA an attractive target for the development of novel antibacterial agents.[1][6] MurA-IN-2 is a novel investigational inhibitor of the MurA enzyme. These application notes provide detailed protocols for researchers to characterize the activity and mechanism of this compound in a research setting.
Mechanism of Action of MurA
MurA catalyzes the transfer of an enolpyruvyl group from phosphoenolpyruvate (PEP) to the 3'-hydroxyl group of UDP-N-acetylglucosamine (UNAG), forming enolpyruvyl-UDP-N-acetylglucosamine (EP-UNAG) and releasing inorganic phosphate (Pi).[1][2][3][7] This enzymatic reaction is the initial step in the cytoplasmic stage of peptidoglycan synthesis.[1][2] Inhibition of MurA disrupts the synthesis of the bacterial cell wall, leading to cell lysis and death.[4] The well-known antibiotic fosfomycin is an example of a MurA inhibitor that forms a covalent bond with a cysteine residue in the active site of the enzyme.[2][4]
Quantitative Data Summary for this compound
The following table summarizes the key quantitative data that should be obtained for this compound through the described experimental protocols.
| Parameter | Description | Experimental Assay | Example Value |
| IC | The half maximal inhibitory concentration of this compound against the MurA enzyme. | MurA Biochemical Assay | 5 µM |
| MIC | The minimum inhibitory concentration of this compound required to inhibit the visible growth of a specific bacterial strain. | Bacterial Growth Inhibition Assay | 0.5 mg/mL[8] |
| Binding Kinetics (K | The association and dissociation rate constants of this compound to the MurA enzyme. | Surface Plasmon Resonance (SPR) | 1 x 10^5^ M^-1^s^-1^ (k |
| Mechanism of Inhibition | The mode by which this compound inhibits MurA (e.g., competitive, non-competitive, uncompetitive, or mixed). | Enzyme Kinetic Studies | Competitive with PEP |
Experimental Protocols
MurA Biochemical Assay (Phosphate Detection)
This assay quantifies the enzymatic activity of MurA by measuring the amount of inorganic phosphate (Pi) released during the reaction.
Materials:
-
Purified MurA enzyme (e.g., from E. coli)
-
UDP-N-acetylglucosamine (UNAG)
-
Phosphoenolpyruvate (PEP)
-
This compound (dissolved in DMSO)
-
Assay Buffer: 50 mM HEPES, pH 7.8
-
Malachite Green Reagent for phosphate detection
-
96-well microplate
-
Incubator and microplate reader
Protocol:
-
Prepare a reaction mixture containing 50 mM HEPES pH 7.8, 200 µM UNAG, and 250 nM purified MurA enzyme.[9]
-
Add varying concentrations of this compound (e.g., from 0.01 µM to 100 µM) to the wells of the microplate. Include a DMSO-only control.
-
To initiate the reaction, add 100 µM PEP to each well. The final reaction volume is typically 50-100 µL.[9]
-
Incubate the plate at 37°C for a set period (e.g., 30-60 minutes).[9][10]
-
Stop the reaction and measure the released inorganic phosphate by adding a malachite green-based reagent according to the manufacturer's instructions.[11]
-
Measure the absorbance at a wavelength of approximately 650 nm.[3][10]
-
Calculate the percent inhibition for each concentration of this compound and determine the IC
50value by fitting the data to a dose-response curve.
Bacterial Growth Inhibition Assay (MIC Determination)
This assay determines the minimum concentration of this compound required to inhibit the growth of bacteria.
Materials:
-
Bacterial strains of interest (e.g., E. coli, S. aureus)
-
Growth medium (e.g., Luria-Bertani broth)
-
This compound (dissolved in DMSO)
-
96-well microplate
-
Incubator and microplate reader
Protocol:
-
Prepare a serial dilution of this compound in the growth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the bacterial strain to a final density of ~5 x 10^5^ CFU/mL.
-
Include positive (no inhibitor) and negative (no bacteria) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection of turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of this compound that completely inhibits visible growth.[12]
Enzyme Kinetic Studies
These experiments are performed to elucidate the mechanism of inhibition of MurA by this compound.
Protocol:
-
Perform the MurA biochemical assay as described above.
-
To determine the mechanism of inhibition with respect to PEP, vary the concentration of PEP while keeping the concentration of UNAG constant at a saturating level.
-
Repeat the assay at several fixed concentrations of this compound.
-
Plot the reaction velocity versus substrate concentration and analyze the data using Lineweaver-Burk or Michaelis-Menten plots to determine the mode of inhibition (e.g., competitive, non-competitive).
Visualizations
Caption: MurA catalyzes the first committed step in peptidoglycan biosynthesis.
Caption: Workflow for characterizing a novel MurA inhibitor.
References
- 1. Potential Inhibitors Targeting Escherichia coli UDP-N-Acetylglucosamine Enolpyruvyl Transferase (MurA): An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Advances in UDP-N-Acetylglucosamine Enolpyruvyl Transferase (MurA) Covalent Inhibition [frontiersin.org]
- 3. Bacterial MurA assay kits [profoldin.com]
- 4. What are MurA inhibitors and how do they work? [synapse.patsnap.com]
- 5. MurA (MurZ), the enzyme that catalyzes the first committed step in peptidoglycan biosynthesis, is essential in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of MurA Inhibitors as Novel Antimicrobials through an Integrated Computational and Experimental Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of MurA Enzyme from Escherichia coli by Flavonoids and Their Synthetic Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mobitec.com [mobitec.com]
- 11. Identification and Biochemical Characterization of Pyrrolidinediones as Novel Inhibitors of the Bacterial Enzyme MurA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of MurA Inhibitors as Novel Antimicrobials through an Integrated Computational and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]
Practical Guide to Working with Novel MurA Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bacterial enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) is a critical component in the biosynthesis of peptidoglycan, an essential element of the bacterial cell wall.[1][2] MurA catalyzes the first committed step in this pathway, making it an attractive target for the development of novel antibacterial agents.[1][3] This is particularly significant as MurA is conserved across both Gram-positive and Gram-negative bacteria and lacks a mammalian homolog, suggesting that its inhibition could offer broad-spectrum antibacterial activity with minimal off-target effects in humans.[1][4] The rise of antibiotic resistance necessitates the exploration of new therapeutic targets, and MurA has been validated as a promising candidate.[2][5]
This document provides a practical guide for researchers working with novel inhibitors of MurA. It outlines detailed protocols for essential experiments, including enzyme inhibition assays, antibacterial activity screening, and cytotoxicity assessments. Additionally, it presents a framework for data presentation and visual workflows to facilitate experimental design and interpretation. While the specific inhibitor "MurA-IN-2" is used as a placeholder, the principles and protocols described herein are broadly applicable to any newly identified MurA inhibitor.
Mechanism of Action of MurA
MurA catalyzes the transfer of an enolpyruvyl group from phosphoenolpyruvate (PEP) to the 3'-hydroxyl group of UDP-N-acetylglucosamine (UNAG).[1][6] This reaction forms enolpyruvyl-UDP-N-acetylglucosamine (EP-UNAG) and inorganic phosphate (Pi).[6][7] The inhibition of this enzymatic step disrupts the peptidoglycan synthesis pathway, leading to a compromised cell wall and ultimately bacterial cell death.[2][5] The well-known antibiotic fosfomycin, for example, acts by covalently modifying a cysteine residue (Cys115 in E. coli) in the active site of MurA.[5][8] Novel inhibitors may exhibit different binding modes, including reversible or non-covalent interactions.[1]
Data Presentation
Quantitative data for a novel MurA inhibitor should be organized to allow for clear comparison of its biochemical and cellular activities. The following table provides a template for summarizing key parameters.
| Parameter | Description | Escherichia coli | Staphylococcus aureus | Human Cell Line (e.g., HepG2) |
| IC50 (µM) | The half-maximal inhibitory concentration against the MurA enzyme. This value indicates the potency of the inhibitor in a biochemical assay.[9] | Value | Value | N/A |
| MIC (µg/mL) | The minimum inhibitory concentration required to prevent visible growth of bacteria. This assesses the inhibitor's whole-cell antibacterial activity.[2] | Value | Value | N/A |
| CC50 (µM) | The half-maximal cytotoxic concentration against a mammalian cell line. This value indicates the inhibitor's toxicity to host cells.[10] | N/A | N/A | Value |
| Selectivity Index (SI) | Calculated as CC50 / IC50 or CC50 / MIC. A higher SI value is desirable, indicating greater selectivity for the bacterial target over host cells.[10][11] | Value | Value | N/A |
Note: The values in this table are placeholders and should be replaced with experimental data for the specific MurA inhibitor being tested.
Experimental Protocols
MurA Enzyme Inhibition Assay (Malachite Green-based)
This protocol is adapted from established methods for measuring MurA activity by detecting the release of inorganic phosphate.[3][4][12]
Materials:
-
Purified MurA enzyme (e.g., from E. coli or S. aureus)
-
UDP-N-acetylglucosamine (UNAG)
-
Phosphoenolpyruvate (PEP)
-
HEPES buffer (50 mM, pH 7.8)
-
Triton X-114 (0.005%)
-
Novel MurA inhibitor (e.g., this compound) dissolved in DMSO
-
Malachite Green reagent
-
96-well microplate
-
Spectrophotometer
Protocol:
-
Prepare Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing 50 mM HEPES (pH 7.8), 0.005% Triton X-114, 200 µM UNAG, and the desired concentration of the MurA inhibitor.
-
Enzyme Addition: Add purified MurA enzyme to a final concentration of 200-250 nM.
-
Pre-incubation (Optional but Recommended): For time-dependent inhibition studies, pre-incubate the enzyme with the inhibitor and UNAG for a defined period (e.g., 10-30 minutes) at 37°C.[3][12]
-
Initiate Reaction: Start the enzymatic reaction by adding 100 µM PEP. The final reaction volume is typically 50 µL.[3]
-
Incubation: Incubate the reaction at 37°C for a predetermined time (e.g., 20-60 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction & Color Development: Stop the reaction and detect the released inorganic phosphate by adding Malachite Green reagent according to the manufacturer's instructions.
-
Measure Absorbance: Read the absorbance at approximately 650 nm using a spectrophotometer.[6][7]
-
Data Analysis: Calculate the percent inhibition relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Antibacterial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of the MurA inhibitor against bacterial strains.
Materials:
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Novel MurA inhibitor
-
96-well microplate
-
Incubator
Protocol:
-
Prepare Bacterial Inoculum: Grow bacteria to the mid-logarithmic phase and dilute to a final concentration of approximately 5 x 105 CFU/mL in CAMHB.
-
Serial Dilution of Inhibitor: Prepare a two-fold serial dilution of the MurA inhibitor in CAMHB in a 96-well plate.
-
Inoculation: Add the bacterial inoculum to each well containing the diluted inhibitor. Include positive (bacteria without inhibitor) and negative (broth only) controls.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the inhibitor that completely inhibits visible bacterial growth.
Cytotoxicity Assay (MTT-based)
This protocol assesses the toxicity of the MurA inhibitor to mammalian cells.[13][14]
Materials:
-
Human cell line (e.g., HepG2)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
Novel MurA inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
96-well plate
-
CO2 incubator
-
Microplate reader
Protocol:
-
Cell Seeding: Seed the human cells in a 96-well plate at an appropriate density and allow them to adhere overnight in a CO2 incubator (37°C, 5% CO2).
-
Compound Treatment: The following day, replace the medium with fresh medium containing serial dilutions of the MurA inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells with the compound for a specified period (e.g., 24-72 hours).[15]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[14]
-
Solubilization: Remove the MTT-containing medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure Absorbance: Read the absorbance at a wavelength between 540 and 590 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value from the dose-response curve.
Visualizations
MurA Signaling Pathway
The following diagram illustrates the role of MurA in the initial stage of peptidoglycan biosynthesis.
Experimental Workflow for MurA Inhibitor Evaluation
This diagram outlines the logical progression of experiments for characterizing a novel MurA inhibitor.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Discovery of MurA Inhibitors as Novel Antimicrobials through an Integrated Computational and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of MurA Enzyme from Escherichia coli by Flavonoids and Their Synthetic Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and Biochemical Characterization of Pyrrolidinediones as Novel Inhibitors of the Bacterial Enzyme MurA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are MurA inhibitors and how do they work? [synapse.patsnap.com]
- 6. mobitec.com [mobitec.com]
- 7. Bacterial MurA assay kits [profoldin.com]
- 8. Structure of MurA (UDP-N-acetylglucosamine enolpyruvyl transferase) from Vibrio fischeri in complex with substrate UDP-N-acetylglucosamine and the drug fosfomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 11. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of MurA Enzyme from Escherichia coli and Staphylococcus aureus by Diterpenes from Lepechinia meyenii and Their Synthetic Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: MurA-IN-2 in Combination with Other Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant (MDR) bacteria poses a significant threat to global health. A promising strategy to combat resistance is the use of combination therapies, where existing antibiotics are co-administered with novel agents that can potentiate their effects. MurA-IN-2 is a potent, covalent inhibitor of the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA), which catalyzes the first committed step in bacterial peptidoglycan biosynthesis.[1] Inhibition of this crucial pathway disrupts the formation of the bacterial cell wall, leading to cell death. While this compound has demonstrated standalone antibacterial activity, its potential in combination with other antibiotics to achieve synergistic effects is a critical area of investigation for overcoming resistance and enhancing therapeutic efficacy.
This document provides detailed application notes and protocols for evaluating the synergistic potential of this compound in combination with other antibiotics. Due to the novelty of this compound, specific data on its synergistic interactions are not yet publicly available. Therefore, this document will present representative data and protocols based on studies of fosfomycin, a clinically used covalent MurA inhibitor, and other chloroacetamide derivatives to illustrate the principles and methodologies for assessing such combinations.
Mechanism of Action: MurA Inhibition
MurA is a key enzyme in the cytoplasmic stage of peptidoglycan synthesis in both Gram-positive and Gram-negative bacteria. It catalyzes the transfer of an enolpyruvyl group from phosphoenolpyruvate (PEP) to UDP-N-acetylglucosamine (UNAG). This compound, a chloroacetamide fragment containing a primary aliphatic amine, acts as a covalent inhibitor by irreversibly binding to a cysteine residue (Cys115) in the active site of the MurA enzyme.[1] This covalent modification inactivates the enzyme, thereby halting the production of peptidoglycan precursors and compromising the integrity of the bacterial cell wall.
Figure 1: Signaling pathway of MurA inhibition by this compound.
Potential for Synergy
The inhibition of cell wall synthesis by this compound can potentially lead to synergistic effects when combined with other classes of antibiotics. For instance, weakening the cell wall may enhance the penetration of other drugs that target intracellular components. Furthermore, targeting a fundamental pathway like peptidoglycan synthesis can re-sensitize resistant bacteria to other antibiotics.
Data Presentation: Synergistic Effects of MurA Inhibitors
While specific data for this compound is pending, the following tables summarize the synergistic effects observed with the MurA inhibitor fosfomycin and a chloroacetamide derivative in combination with various antibiotics against different bacterial strains. This data is presented to exemplify the potential outcomes of combination studies with this compound.
Table 1: Synergistic Activity of Fosfomycin against Gram-Negative Bacteria
| Bacterial Species | Combination Agent | Synergy (FICI ≤ 0.5) | Reference |
| Acinetobacter baumannii | Amikacin, Gentamicin, Tobramycin | Yes | [2] |
| A. baumannii | Minocycline, Tigecycline, Colistin | Yes | [2] |
| Pseudomonas aeruginosa | Gentamicin, Amikacin, Ceftazidime | Yes | [3] |
| P. aeruginosa | Cefepime, Ciprofloxacin, Levofloxacin | Yes | [3] |
| Klebsiella pneumoniae | Piperacillin-tazobactam, Meropenem | Yes | [4] |
Table 2: Synergistic Activity of Fosfomycin against Gram-Positive Bacteria
| Bacterial Species | Combination Agent | Synergy (FICI ≤ 0.5) | Reference |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Cefamandole, Cefazolin, Ceftriaxone | Yes | [3] |
| MRSA | Ciprofloxacin, Imipenem, Rifampicin | Yes | [3] |
| Vancomycin-resistant Enterococcus faecium (VRE) | Daptomycin, Amoxicillin | Yes | [5] |
Table 3: Synergistic Activity of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide against Klebsiella pneumoniae
| Bacterial Strain | Combination Agent | FICI | Interpretation | Reference |
| KP-52 | Meropenem | 0.375 | Synergy | [6] |
| KP-52 | Imipenem | 0.375 | Synergy | [6] |
| KP-53 | Meropenem | 0.375 | Synergy | [6] |
| KP-53 | Imipenem | 0.375 | Synergy | [6] |
| KP-54 | Meropenem | 0.250 | Synergy | [6] |
| KP-54 | Imipenem | 0.250 | Synergy | [6] |
Experimental Protocols
Checkerboard Assay for Synergy Testing
The checkerboard assay is a common in vitro method to assess the synergistic, additive, indifferent, or antagonistic effects of antimicrobial combinations. The Fractional Inhibitory Concentration Index (FICI) is calculated to quantify the interaction.
Figure 2: Workflow for the checkerboard synergy assay.
Methodology:
-
Preparation of Antimicrobial Agents: Prepare stock solutions of this compound and the combination antibiotic in an appropriate solvent. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) to obtain a range of concentrations.
-
Plate Setup: In a 96-well microtiter plate, dispense 50 µL of CAMHB into each well. Add 50 µL of the diluted this compound solution along the rows (ordinate) and 50 µL of the diluted combination antibiotic along the columns (abscissa). This creates a matrix of varying concentrations of both agents.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation and Incubation: Inoculate each well with 100 µL of the prepared bacterial suspension. Incubate the plate at 35-37°C for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth. Determine the MIC of each drug alone and in combination.
-
FICI Calculation: Calculate the FICI using the following formula: FICI = FIC of Drug A + FIC of Drug B Where:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
Interpretation:
-
Synergy: FICI ≤ 0.5
-
Additive: 0.5 < FICI ≤ 1.0
-
Indifference: 1.0 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
Time-Kill Assay
The time-kill assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial combination over time.
Figure 3: Workflow for the time-kill synergy assay.
Methodology:
-
Preparation: Prepare tubes with CAMHB containing this compound alone, the combination antibiotic alone, and the combination of both at concentrations determined from the checkerboard assay (e.g., concentrations that showed synergy or additivity). Include a growth control tube without any antimicrobial agents.
-
Inoculum: Prepare a bacterial suspension to a final concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL in each tube.
-
Incubation and Sampling: Incubate all tubes at 35-37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.
-
Viable Cell Count: Perform serial dilutions of each aliquot and plate onto appropriate agar plates. Incubate the plates overnight and count the number of colonies to determine the CFU/mL at each time point.
-
Data Analysis: Plot the log10 CFU/mL versus time for each antimicrobial condition.
-
Interpretation:
-
Synergy: A ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.
-
Indifference: A < 2-log10 change in CFU/mL at 24 hours by the combination compared with the most active single agent.
-
Antagonism: A ≥ 2-log10 increase in CFU/mL at 24 hours by the combination compared with the least active single agent.
-
Conclusion
This compound represents a promising novel antibacterial agent targeting a critical step in bacterial cell wall synthesis. While further research is required to elucidate its synergistic potential in combination with other antibiotics, the methodologies and representative data presented in these application notes provide a robust framework for such investigations. The exploration of this compound in combination therapies holds significant promise for the development of new treatment strategies to combat multidrug-resistant pathogens.
References
- 1. Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of the Bactericidal Activity of Fosfomycin in Combination with Selected Antimicrobial Comparison Agents Tested against Gram-Negative Bacterial Strains by Using Time-Kill Curves - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fosfomycin Synergy In Vitro with Amoxicillin, Daptomycin, and Linezolid against Vancomycin-Resistant Enterococcus faecium from Renal Transplant Patients with Infected Urinary Stents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
Application Notes and Protocols: Method for Assessing MurA-IN-2 Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
MurA (UDP-N-acetylglucosamine enolpyruvyl transferase) is a crucial enzyme in the bacterial peptidoglycan biosynthesis pathway, making it an attractive target for novel antibacterial agents.[1][2] Peptidoglycan is essential for maintaining the structural integrity of the bacterial cell wall, and its absence in human cells makes MurA a highly selective target.[1] Inhibition of MurA disrupts cell wall synthesis, ultimately leading to bacterial cell death.[1] MurA-IN-2 is a putative inhibitor of this enzyme. Assessing the cytotoxicity of this compound against mammalian cell lines is a critical step in the preclinical drug development process to evaluate its safety profile and potential for off-target effects.[3][4]
These application notes provide a comprehensive guide to evaluating the cytotoxic effects of this compound using a panel of standard in vitro assays. The protocols detailed below—the MTT assay for metabolic activity, the LDH assay for membrane integrity, and apoptosis assays for programmed cell death—offer a multi-faceted approach to understanding the potential toxicity of this compound.
Data Presentation
The quantitative data generated from the following experimental protocols should be summarized for clear comparison. Below are template tables for organizing your results.
Table 1: MTT Assay - Cell Viability upon this compound Treatment
| This compound Concentration (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| 0 (Vehicle Control) | 100 ± SD | |
| 0.1 | Value ± SD | |
| 1 | Value ± SD | |
| 10 | Value ± SD | |
| 50 | Value ± SD | |
| 100 | Value ± SD |
Table 2: LDH Release Assay - Cytotoxicity of this compound
| This compound Concentration (µM) | % Cytotoxicity (Mean ± SD) | EC50 (µM) |
| 0 (Vehicle Control) | 0 ± SD | |
| 0.1 | Value ± SD | |
| 1 | Value ± SD | |
| 10 | Value ± SD | |
| 50 | Value ± SD | |
| 100 | Value ± SD |
Table 3: Apoptosis Assay - Induction of Apoptosis by this compound
| This compound Concentration (µM) | % Apoptotic Cells (Mean ± SD) |
| 0 (Vehicle Control) | Value ± SD |
| 10 | Value ± SD |
| 50 | Value ± SD |
| 100 | Value ± SD |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: The MTT assay is a colorimetric method to assess cell metabolic activity.[5][6] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5][7] The amount of formazan produced is proportional to the number of living, metabolically active cells.[5][8]
Protocol:
-
Cell Seeding: Seed mammalian cells (e.g., HeLa, HEK293) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin). Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution in PBS to each well.[7][9]
-
Incubation: Incubate the plate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.[5] Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[7][9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Lactate Dehydrogenase (LDH) Release Assay
Principle: LDH is a stable cytoplasmic enzyme present in all cells.[10][11] When the plasma membrane is damaged, LDH is released into the cell culture medium.[10][11] The LDH assay measures this released enzyme activity, which is proportional to the number of lysed cells.[11][12]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Supernatant Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate.[13]
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a catalyst). Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[14]
-
Stop Reaction: Add 50 µL of a stop solution (often provided in the kit) to each well.[14]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Controls and Data Analysis: Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer). Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
Apoptosis Assays
Principle: Apoptosis, or programmed cell death, is a distinct process from necrosis and is characterized by specific morphological and biochemical events, including caspase activation and phosphatidylserine (PS) externalization.[15]
A. Annexin V/Propidium Iodide (PI) Staining
Principle: Annexin V is a protein that binds to phosphatidylserine (PS), a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis.[15] Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter and stain the nucleus of late apoptotic and necrotic cells.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound as described previously.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add fluorescently labeled Annexin V and PI according to the manufacturer's protocol.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
B. Caspase Activity Assay
Principle: Caspases are a family of proteases that are activated during apoptosis.[15] Assays are available to measure the activity of specific caspases (e.g., caspase-3, -7, -8, -9) using fluorogenic or colorimetric substrates.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound.
-
Cell Lysis: After treatment, lyse the cells using a buffer provided in the assay kit.
-
Substrate Addition: Add the caspase substrate to the cell lysate.
-
Incubation: Incubate at 37°C for 1-2 hours.
-
Signal Measurement: Measure the fluorescence or absorbance using a plate reader. The signal intensity is proportional to the caspase activity.
Visualizations
Caption: Experimental workflow for assessing this compound cytotoxicity.
References
- 1. What are MurA inhibitors and how do they work? [synapse.patsnap.com]
- 2. Discovery of MurA Inhibitors as Novel Antimicrobials through an Integrated Computational and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. miltenyibiotec.com [miltenyibiotec.com]
- 4. medic.upm.edu.my [medic.upm.edu.my]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Cytotoxicity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. LDH cytotoxicity assay [protocols.io]
- 12. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cellbiologics.com [cellbiologics.com]
- 15. In Vitro Cell Death Determination for Drug Discovery: A Landscape Review of Real Issues - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating Solubility Challenges with MurA-IN-2: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with the novel MurA inhibitor, MurA-IN-2. The following information is based on best practices for handling poorly soluble small molecule inhibitors and is intended to serve as a general guide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA). MurA is a critical enzyme in the bacterial peptidoglycan biosynthesis pathway, which is essential for constructing the bacterial cell wall.[1][2] By inhibiting MurA, this compound disrupts cell wall synthesis, leading to bacterial cell death.[1] This makes it a target for the development of new antibacterial agents.[1][2]
Q2: I'm observing precipitation when I dilute my this compound stock solution into my aqueous assay buffer. What is happening?
This is a common issue with hydrophobic small molecule inhibitors. This compound is likely highly soluble in a polar aprotic solvent like dimethyl sulfoxide (DMSO) but has very low solubility in aqueous solutions. When the DMSO stock is diluted into an aqueous buffer, the inhibitor may crash out of solution, leading to precipitation.
Q3: What is the maximum recommended concentration of DMSO in a cell-based assay?
While this can be cell-line dependent, a general rule of thumb is to keep the final concentration of DMSO below 0.5% (v/v) to minimize solvent-induced toxicity and off-target effects. Some robust cell lines may tolerate up to 1%, but it is crucial to run a vehicle control to assess the impact of the solvent on your specific experimental system.
Q4: Can I heat my solution to improve the solubility of this compound?
Gentle warming (e.g., to 37°C) can sometimes help to dissolve a compound. However, prolonged or excessive heating should be avoided as it can lead to degradation of the compound. The thermal stability of this compound has not been fully characterized, so caution is advised.
Troubleshooting Guide
Issue: this compound is not dissolving in the initial solvent.
If you are having trouble dissolving this compound, consult the following table for suggested solvents and methodologies.
| Solvent | Recommended Starting Concentration (Stock) | Protocol | Considerations |
| DMSO | 10-50 mM | 1. Weigh out the required amount of this compound. 2. Add the appropriate volume of high-purity DMSO. 3. Vortex vigorously. 4. If necessary, sonicate in a water bath for 5-10 minutes. | This is the most common and recommended solvent for creating a high-concentration stock solution. |
| DMF | 10-50 mM | 1. Weigh out the required amount of this compound. 2. Add the appropriate volume of high-purity DMF. 3. Vortex vigorously. | Dimethylformamide (DMF) can be used as an alternative to DMSO. |
| Ethanol | 1-10 mM | 1. Weigh out the required amount of this compound. 2. Add the appropriate volume of 100% ethanol. 3. Vortex and sonicate as needed. | Solubility in ethanol is generally lower than in DMSO or DMF. |
Issue: this compound precipitates upon dilution into aqueous buffer.
This is the most common solubility challenge. The following workflow and protocols are designed to mitigate this issue.
Caption: Troubleshooting workflow for this compound precipitation in aqueous solutions.
Experimental Protocols
Protocol 1: Solubilization with a Non-ionic Detergent
-
Prepare a 10% (w/v) stock solution of Tween-20 in sterile, deionized water.
-
Prepare your aqueous assay buffer. Add the 10% Tween-20 stock to your final buffer to achieve a final concentration of 0.01-0.1% Tween-20.
-
Perform a serial dilution of your this compound DMSO stock. First, dilute the stock into the buffer containing Tween-20.
-
Visually inspect for precipitation.
Protocol 2: Two-Step Serial Dilution
This method can help to avoid rapid solvent exchange that causes precipitation.
-
Prepare your this compound stock solution in 100% DMSO (e.g., 50 mM).
-
Perform an intermediate dilution. Dilute the 50 mM stock solution into a 50:50 mixture of your aqueous buffer and DMSO. For example, dilute 1:10 to get a 5 mM solution in 50% DMSO.
-
Perform the final dilution. Further dilute the intermediate solution into your final aqueous buffer (now containing a much lower percentage of DMSO).
-
Vortex gently between each dilution step.
Signaling Pathway Context
While this compound directly targets a bacterial enzyme, understanding the context of bacterial cell wall synthesis is important. The following diagram illustrates the initial step of peptidoglycan biosynthesis, which is inhibited by this compound.
Caption: Inhibition of the first step of peptidoglycan biosynthesis by this compound.
References
Technical Support Center: Optimizing MurA-IN-2 Concentration for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing MurA-IN-2 in in vitro assays. The information is tailored for researchers, scientists, and drug development professionals to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent, covalent inhibitor of the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA).[1][2] MurA catalyzes the first committed step in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall.[3][4][5][6] By covalently binding to the active site of MurA, this compound blocks the formation of peptidoglycan precursors, ultimately leading to inhibition of bacterial cell wall synthesis and bacterial death.[2] This mechanism makes MurA an attractive target for antibacterial drug discovery as it is essential for bacterial survival and absent in mammals.[5][7]
Q2: What is the reported IC50 value for this compound?
The reported half-maximal inhibitory concentration (IC50) for this compound is approximately 39 μM. This value represents the concentration of the inhibitor required to reduce the in vitro activity of the MurA enzyme by 50%.
Q3: What is a suitable starting concentration range for this compound in an in vitro assay?
A common practice for determining the initial concentration range for an IC50 experiment is to test concentrations up to 10 to 20 times the expected IC50 value.[3] Given the IC50 of this compound is 39 μM, a suggested starting range for a dose-response curve would be from low micromolar concentrations up to approximately 400-800 μM. This range should allow for the determination of a complete inhibition curve.
Q4: Why is pre-incubation of this compound with the MurA enzyme recommended?
For many covalent inhibitors, including some that target MurA, pre-incubation with the enzyme before initiating the reaction is crucial.[4][7] This allows sufficient time for the covalent bond to form between the inhibitor and the enzyme, leading to more accurate and reproducible inhibition data. The duration of pre-incubation can be a critical parameter to optimize, with typical times ranging from 10 to 30 minutes.[6][7]
Troubleshooting Guide
This guide addresses common problems encountered when using this compound in in vitro assays.
| Problem | Potential Cause | Recommended Solution |
| No or low inhibition observed | 1. Suboptimal Inhibitor Concentration: The concentrations of this compound used may be too low to elicit a significant inhibitory effect. | - Increase the concentration range of this compound in your assay. Ensure the highest concentration is at least 10-20 fold higher than the expected IC50 of 39 μM. - Perform a wide dose-response curve to capture the full inhibitory range. |
| 2. Insufficient Pre-incubation Time: As a covalent inhibitor, this compound may require time to bind to the MurA enzyme. | - Introduce a pre-incubation step where the enzyme and this compound are mixed and incubated together before adding the substrates to start the reaction.[4][7] Optimize the pre-incubation time (e.g., 10, 30, 60 minutes). | |
| 3. Inhibitor Instability or Degradation: this compound may be unstable under the specific assay conditions (e.g., pH, temperature). | - Prepare fresh stock solutions of this compound for each experiment. - Investigate the stability of the compound in your assay buffer at the experimental temperature. Consider performing stability studies at different pH and temperature conditions.[8][9][10][11] | |
| IC50 value is significantly different from the reported value | 1. Variation in Assay Conditions: Differences in buffer composition, pH, temperature, enzyme concentration, or substrate concentrations can all affect the apparent IC50 value. | - Standardize your assay protocol and ensure all parameters are consistent between experiments. - Compare your assay conditions to published protocols for MurA inhibition assays.[3][6][7] |
| 2. Inhibitor Aggregation: At higher concentrations, small molecule inhibitors can form aggregates, which can lead to non-specific inhibition and inaccurate IC50 values. | - Include a non-ionic detergent, such as 0.005% Triton X-114, in your assay buffer to prevent aggregation.[7] - Visually inspect your inhibitor stock and working solutions for any signs of precipitation. | |
| 3. Time-Dependent Inhibition: The inhibitory effect of this compound may be time-dependent, and the measured IC50 can vary with the reaction time. | - For time-dependent inhibitors, it is important to measure the initial rate of the reaction. - Consider performing a time-course experiment to understand the kinetics of inhibition.[7] | |
| High background signal in the assay | 1. Non-specific Binding: Reagents in the assay may bind non-specifically to the microplate wells. | - Ensure proper blocking of the plate if using an ELISA-based format. - Increase the number of washing steps between reagent additions.[12][13] |
| 2. Contaminated Reagents: Buffers or other reagents may be contaminated, leading to a high background signal. | - Use fresh, high-quality reagents and buffers. - Filter-sterilize buffers to remove any particulate matter. | |
| 3. Substrate Instability: The phosphate detection reagent (e.g., Malachite Green) can be unstable and develop color over time, even in the absence of enzymatic activity. | - Prepare the detection reagent fresh before each use. - Minimize the time between adding the detection reagent and reading the absorbance. | |
| Inconsistent or non-reproducible results | 1. Pipetting Errors: Inaccurate or inconsistent pipetting can introduce significant variability. | - Use calibrated pipettes and proper pipetting techniques. - Prepare master mixes of reagents to minimize the number of individual pipetting steps. |
| 2. Temperature Fluctuations: Inconsistent incubation temperatures can affect enzyme activity and inhibitor binding. | - Use a temperature-controlled incubator or water bath to ensure a stable temperature throughout the assay. | |
| 3. Edge Effects in Microplates: Wells on the outer edges of a microplate can be more prone to evaporation and temperature fluctuations, leading to variability. | - Avoid using the outer wells of the microplate for your experimental samples. Fill them with buffer or water instead. |
Experimental Protocols
Standard MurA Inhibition Assay Protocol
This protocol is a general guideline for determining the IC50 of this compound. Optimization of specific parameters may be required for your experimental setup.
Materials:
-
Purified MurA enzyme
-
This compound
-
Phosphoenolpyruvate (PEP)
-
UDP-N-acetylglucosamine (UNAG)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.8)[7]
-
DMSO (for dissolving this compound)
-
Malachite Green-based phosphate detection reagent
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Prepare Serial Dilutions: Perform serial dilutions of the this compound stock solution in the assay buffer containing a constant final concentration of DMSO (e.g., 1-2%).
-
Pre-incubation:
-
In a 96-well plate, add the MurA enzyme and the serially diluted this compound to the appropriate wells.
-
Include control wells:
-
No inhibitor control: Enzyme + assay buffer with DMSO.
-
No enzyme control: Assay buffer with DMSO + substrates.
-
-
Add the first substrate, UNAG, to all wells.
-
Incubate the plate at the desired temperature (e.g., 37°C) for a set period (e.g., 30 minutes) to allow for inhibitor binding.[7]
-
-
Initiate the Reaction: Add the second substrate, PEP, to all wells to start the enzymatic reaction.
-
Incubate: Incubate the plate at the reaction temperature for a specific time (e.g., 60 minutes).[3]
-
Stop the Reaction and Detect Phosphate:
-
Stop the reaction by adding the Malachite Green-based phosphate detection reagent.
-
Incubate for a short period (e.g., 5-10 minutes) to allow for color development.[3]
-
-
Measure Absorbance: Read the absorbance at the appropriate wavelength (e.g., 650 nm) using a microplate reader.[3]
-
Data Analysis:
-
Subtract the background absorbance (no enzyme control) from all readings.
-
Calculate the percentage of inhibition for each this compound concentration relative to the no inhibitor control.
-
Plot the percentage of inhibition versus the log of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: MurA Signaling Pathway and Inhibition by this compound.
Caption: General experimental workflow for a MurA inhibition assay.
References
- 1. Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Covalent inhibitors: a rational approach to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mobitec.com [mobitec.com]
- 4. Development of a Whole-Cell Assay for Peptidoglycan Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and Biochemical Characterization of Pyrrolidinediones as Novel Inhibitors of the Bacterial Enzyme MurA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification and Characterization of New Inhibitors of the Escherichia coli MurA Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of MurA Enzyme from Escherichia coli by Flavonoids and Their Synthetic Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. On the pH-optimum of activity and stability of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of pH and temperature on the chromatographic performance and stability of immobilized poly(methyloctylsiloxane) stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. arp1.com [arp1.com]
- 13. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
How to improve MurA-IN-2 stability in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential stability issues with MurA-IN-2 in solution. Given that specific data for this compound is not publicly available, this guidance is based on general principles for small molecule inhibitors and MurA inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in solution important?
This compound is a small molecule inhibitor designed to target MurA (UDP-N-acetylglucosamine enolpyruvyl transferase), an essential enzyme in bacterial peptidoglycan biosynthesis.[1][2][3][4] The stability of this compound in solution is critical for obtaining accurate and reproducible results in experimental assays. Degradation of the compound can lead to a loss of inhibitory activity, resulting in misleading data regarding its potency and efficacy.
Q2: What are the common signs of this compound instability in solution?
Signs of instability can include:
-
A decrease in inhibitory activity over time in a stock solution.
-
The appearance of precipitates or cloudiness in the solution.
-
Changes in the color of the solution.
-
The appearance of new peaks or a decrease in the area of the parent peak when analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Q3: What solvents are recommended for dissolving and storing this compound?
For many small molecule inhibitors, Dimethyl Sulfoxide (DMSO) is the solvent of choice for creating high-concentration stock solutions due to its broad solvency. For aqueous buffers used in assays, it is crucial to ensure that the final concentration of the organic solvent (like DMSO) is low (typically <1%) to avoid affecting the biological assay. The optimal solvent system should be determined empirically.
Q4: How should I store this compound stock solutions?
In the absence of specific storage instructions, a general best practice for small molecule inhibitors is to store stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. Protection from light by using amber vials or wrapping tubes in foil is also recommended to prevent photodegradation.
Troubleshooting Guides
Issue 1: Precipitation of this compound in Aqueous Buffer
Possible Causes:
-
Low Aqueous Solubility: The compound may have poor solubility in the aqueous buffer used for the experiment.
-
Solvent Shock: Rapid dilution of a high-concentration organic stock solution into an aqueous buffer can cause the compound to precipitate.
-
Incorrect pH: The pH of the buffer may be at a point where the compound is least soluble.
-
Buffer Components: Components of the buffer (e.g., salts, proteins) may be interacting with the compound, causing it to precipitate.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Perform a Solubility Test: | Determine the maximum soluble concentration of this compound in your experimental buffer. |
| 2 | Optimize Dilution Method: | Instead of a single large dilution, try serial dilutions or adding the stock solution to the buffer with vigorous vortexing. Warming the buffer slightly (if the compound is stable at higher temperatures) can also help. |
| 3 | Adjust Buffer pH: | If the pKa of this compound is known or can be predicted, adjust the buffer pH to a value where the compound is likely to be more soluble (generally, 2 pH units away from the pKa). |
| 4 | Incorporate a Solubilizing Agent: | Consider adding a small percentage of a non-ionic detergent (e.g., Tween-80, Triton X-100) or a cyclodextrin to the buffer to improve solubility. |
Issue 2: Loss of Activity of this compound Over Time
Possible Causes:
-
Chemical Degradation: The compound may be susceptible to hydrolysis, oxidation, or other chemical degradation pathways in the chosen solvent or buffer.
-
Photodegradation: Exposure to light, especially UV light, can cause the compound to degrade.
-
Adsorption to Surfaces: The compound may be adsorbing to the surface of plastic or glass storage vials, reducing its effective concentration in solution.
-
Freeze-Thaw Cycles: Repeated freezing and thawing can lead to degradation or precipitation of the compound.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Assess Stability by HPLC/LC-MS: | Analyze the purity of your this compound stock solution and working solutions over time. This will provide direct evidence of degradation. |
| 2 | Optimize Storage Conditions: | Store aliquots at -80°C and protect from light. Use low-adsorption microcentrifuge tubes. |
| 3 | Prepare Fresh Solutions: | For critical experiments, always prepare fresh dilutions of this compound from a recently prepared stock solution. |
| 4 | Evaluate Buffer Stability: | Incubate this compound in the experimental buffer for the duration of the assay and then analyze for degradation by HPLC/LC-MS. This will determine if a component of the buffer is causing instability. |
Experimental Protocols
Protocol 1: Determining the Aqueous Solubility of this compound
-
Prepare a high-concentration stock solution of this compound in a suitable organic solvent (e.g., 10 mM in DMSO).
-
Add increasing amounts of the stock solution to a fixed volume of the aqueous buffer of interest (e.g., PBS, pH 7.4).
-
After each addition, mix the solution thoroughly and visually inspect for any signs of precipitation.
-
Use nephelometry or a similar light-scattering technique for a more quantitative assessment of precipitation.
-
The highest concentration that remains clear after a defined period (e.g., 1 hour) at a specific temperature is considered the approximate aqueous solubility.
Protocol 2: Assessing the Stability of this compound by HPLC
-
Prepare a solution of this compound in the solvent or buffer of interest at a known concentration.
-
Immediately after preparation (t=0), inject an aliquot onto a suitable HPLC column (e.g., C18) and acquire a chromatogram.
-
Store the solution under the desired test conditions (e.g., room temperature, 4°C, -20°C, protected from light).
-
At various time points (e.g., 1, 4, 8, 24 hours), inject another aliquot and acquire a chromatogram under the same conditions.
-
Compare the peak area of the this compound parent peak over time. A decrease in the peak area and the appearance of new peaks are indicative of degradation.
Visualizations
Caption: Workflow for preparing and assessing the stability of this compound solutions for experimental use.
Caption: A logical troubleshooting guide for addressing stability issues with this compound in solution.
References
- 1. Discovery of MurA Inhibitors as Novel Antimicrobials through an Integrated Computational and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure of MurA (UDP-N-acetylglucosamine enolpyruvyl transferase) from Vibrio fischeri in complex with substrate UDP-N-acetylglucosamine and the drug fosfomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of MurA Enzyme from Escherichia coli by Flavonoids and Their Synthetic Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are MurA inhibitors and how do they work? [synapse.patsnap.com]
MurA Inhibitor Experiments: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MurA (UDP-N-acetylglucosamine enolpyruvyl transferase) inhibitors.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the screening and characterization of MurA inhibitors.
Q1: My inhibitor shows high potency in the biochemical assay, but has no antibacterial activity in whole-cell assays. What is the problem?
This is a very common issue. The discrepancy often arises from factors outside of direct enzyme inhibition. Here are the primary causes and troubleshooting steps:
-
Poor Cell Permeability: The inhibitor may not be able to cross the bacterial cell wall and/or membrane to reach the cytoplasmic target, MurA. This is a particular challenge for Gram-negative bacteria with their protective outer membrane.
-
Troubleshooting: Test the compound against an efflux pump-deficient bacterial strain. For Gram-negative bacteria, you can also test for activity in the presence of a membrane permeabilizer, such as polymyxin B nonapeptide (PMBN). An increase in activity under these conditions points to permeability issues.
-
-
Efflux Pump Activity: The bacterium may be actively pumping your inhibitor out of the cell before it can accumulate to an effective concentration.
-
Troubleshooting: Use bacterial strains in which major efflux pumps have been knocked out. Compare the Minimum Inhibitory Concentration (MIC) in the wild-type versus the knockout strain.
-
-
Compound Instability or Degradation: The compound may be unstable in the cell culture medium or may be enzymatically inactivated by the bacteria.[1]
-
Troubleshooting: Assess the stability of your compound in the assay medium over the course of the experiment using methods like HPLC-MS.
-
Q2: The IC50 values for my inhibitor are not reproducible. What are the common causes?
Inconsistent IC50 values often stem from subtle variations in the experimental setup.
-
Pre-incubation Time: Many MurA inhibitors exhibit time-dependent inhibition, meaning their potency increases with longer pre-incubation times with the enzyme before starting the reaction.[2]
-
Order of Reagent Addition: The presence of the substrate UDP-N-acetylglucosamine (UNAG) can significantly enhance inhibitor binding by inducing a "closed" conformation of the MurA enzyme.[3] This can lead to a much lower IC50 value.[3]
-
Troubleshooting: Define and maintain a strict order of addition for all experiments. For many inhibitors, pre-incubating the enzyme and inhibitor with UNAG before adding phosphoenolpyruvate (PEP) yields the most potent and consistent results.[3]
-
-
Compound Aggregation: At higher concentrations, some compounds can form aggregates that non-specifically inhibit enzymes, leading to false-positive results and steep, unusual dose-response curves.
-
Troubleshooting: Include a non-ionic detergent like Triton X-100 or Tween-20 (e.g., 0.005-0.01%) in your assay buffer to prevent aggregation.[2] Compounds with a high Hill slope (>1.5) may be aggregating and should be flagged for further investigation.
-
Q3: How can I distinguish a true MurA inhibitor from an assay artifact or non-specific inhibitor?
Several controls and secondary assays are essential to validate a true hit.
-
Assay Interference: Some compounds can interfere with the detection method itself. For example, in malachite green assays, compounds that absorb at ~620-650 nm can cause false readings.
-
Troubleshooting: Run controls without the enzyme to see if the compound alone affects the assay signal.
-
-
Reactivity and Covalent Modification: Many known MurA inhibitors, like the antibiotic fosfomycin, are covalent inhibitors that target a key cysteine residue (Cys115) in the active site.[1] However, highly reactive compounds may non-specifically modify many proteins.
-
Troubleshooting: To test for reversible covalent inhibition at the Cys115 residue, perform the assay in the presence of a reducing agent like dithiothreitol (DTT).[2] If the inhibitor's potency is significantly reduced, it may be acting as a reversible covalent inhibitor targeting a cysteine. For suspected irreversible inhibitors, a dilution assay can be performed; if inhibition is maintained after significant dilution, it suggests a covalent or very tightly binding interaction.[2]
-
-
Off-Target Effects: An inhibitor might show antibacterial activity, but not through the specific inhibition of MurA. It could be hitting other essential targets in the cell.
-
Troubleshooting: Perform macromolecular synthesis assays to see if the compound also inhibits DNA, RNA, or protein synthesis.[3] Additionally, testing against a bacterial strain that overexpresses MurA can be informative; if the strain shows increased resistance, it provides strong evidence that MurA is the cellular target.[1]
-
Q4: My inhibitor seems to be a covalent modifier of Cys115. How does this affect my experiments and interpretation?
-
Mechanism: Covalent inhibition of Cys115 is a validated mechanism for MurA inhibition, exemplified by fosfomycin.[1]
-
Considerations:
-
Resistance: Bacteria can develop resistance to such inhibitors by mutating this residue (e.g., Cys115Asp), which can still result in a functional enzyme.[1] It is valuable to test your inhibitor against this mutant to confirm its mechanism of action.
-
Specificity: Highly reactive electrophilic compounds may react with other cellular thiols, like glutathione, or other proteins, leading to off-target toxicity. It's crucial to assess the inhibitor's broader reactivity profile.
-
Quantitative Data Summary
The following tables summarize reported IC50 values for various classes of MurA inhibitors. Note that assay conditions (especially pre-incubation time and the presence of UNAG) can significantly impact these values.
Table 1: Reference and Synthetic MurA Inhibitors
| Inhibitor | Source Organism | IC50 (µM) | Notes |
| Fosfomycin | E. coli | 8.8 | No pre-incubation with UNAG.[3][4] |
| Fosfomycin | E. coli | 0.4 | Pre-incubated with UNAG.[3] |
| RWJ-3981 | E. coli | 0.9 | No pre-incubation with UNAG.[3] |
| RWJ-3981 | E. coli | 0.2 | Pre-incubated with UNAG.[3] |
| RWJ-110192 | E. coli | 0.9 | No pre-incubation with UNAG.[3] |
| RWJ-110192 | E. coli | 0.12 | Pre-incubated with UNAG.[3] |
| RWJ-140998 | E. coli | 0.2 | No pre-incubation with UNAG.[3] |
| RWJ-140998 | E. coli | 0.015 | Pre-incubated with UNAG.[3] |
| Compound L16 | E. coli | 26.63 | Non-covalent inhibitor identified via machine learning.[5] |
| Pyrrolidinedione 46 | E. coli | 4.5 | Reversible inhibitor, also active against C115D mutant.[6] |
Table 2: Natural Product MurA Inhibitors (Flavonoids & Diterpenes)
| Inhibitor Class | Compound | Source Organism | IC50 (µM) |
| Flavonoid | Ampelopsin | E. coli | 0.48 |
| Flavonoid | Myricitrin | E. coli | 1.8 |
| Flavonoid | Quercitrin | E. coli | 2.1 |
| Flavonoid | Luteolin | E. coli | 2.9 |
| Diterpene | Carnosol | S. aureus | 1.1 |
| Diterpene | Carnosol | E. coli | 2.8 |
| Diterpene | Rosmanol | S. aureus | 4.8 |
| Diterpene | Carnosic Acid | E. coli | 10.4 |
| Diterpene | Synthetic Analog 4 | E. coli | 2.8 |
| Diterpene | Synthetic Analog 4 | S. aureus | 3.4 |
Experimental Protocols
MurA Enzyme Kinetics Assay (Malachite Green)
This assay measures the inorganic phosphate (Pi) released from the conversion of PEP to pyruvate.
-
Principle: The malachite green molybdate reagent forms a colored complex with free phosphate, which can be quantified by measuring absorbance at ~620-650 nm.
-
Materials:
-
Purified MurA enzyme
-
Substrates: UDP-N-acetylglucosamine (UNAG) and Phosphoenolpyruvate (PEP)
-
Assay Buffer: 50 mM HEPES or Tris-HCl, pH 7.8
-
Detergent (optional): 0.005% Triton X-114
-
Test inhibitors dissolved in DMSO
-
Malachite Green Reagent (prepared fresh by mixing malachite green dye stock, ammonium molybdate, and a stabilizer like Tween-20)
-
384-well clear, flat-bottom plates
-
Microplate reader
-
-
Procedure:
-
Prepare inhibitor dilutions in DMSO. Transfer a small volume (e.g., 1 µL) of each inhibitor concentration to the wells of the assay plate. Include DMSO-only wells for positive (100% activity) and negative (no enzyme) controls.
-
Prepare a master mix containing Assay Buffer, MurA enzyme, and UNAG.
-
Dispense the enzyme/UNAG mix into the wells containing the inhibitors.
-
Pre-incubate the plate for a defined period (e.g., 30 minutes) at 37°C.[2]
-
Prepare a reaction initiation mix containing PEP in Assay Buffer.
-
Start the reaction by adding the PEP mix to all wells.
-
Incubate for a fixed time (e.g., 15 minutes) at 37°C, ensuring the reaction remains in the linear range.
-
Stop the reaction by adding the Malachite Green reagent.
-
Allow 15-20 minutes for color development at room temperature.
-
Read the absorbance at 630 nm.
-
Calculate percent inhibition relative to DMSO controls and plot against inhibitor concentration to determine the IC50 value.
-
Thermal Shift Assay (TSA / Differential Scanning Fluorimetry)
TSA measures the change in a protein's thermal denaturation temperature (Tm) upon ligand binding, which is an indicator of binding and stabilization.
-
Principle: A fluorescent dye (e.g., SYPRO Orange) binds to exposed hydrophobic regions of a protein as it unfolds due to heat. Ligand binding typically stabilizes the protein, increasing its Tm.
-
Materials:
-
Purified MurA enzyme
-
TSA Buffer: e.g., 25 mM Tris-HCl, pH 8.0, 150 mM NaCl
-
SYPRO Orange dye (e.g., 5000x stock)
-
Test inhibitors dissolved in DMSO
-
Real-Time PCR (qPCR) instrument
-
qPCR-compatible 96- or 384-well plates
-
-
Procedure:
-
Prepare a master mix containing MurA protein and SYPRO Orange dye (e.g., at a final concentration of 5x) in TSA buffer.
-
Aliquot the master mix into the wells of a qPCR plate.
-
Add a small volume of your test inhibitor or DMSO control to the wells.
-
Seal the plate securely with an optical seal.
-
Centrifuge the plate briefly to collect the contents at the bottom.
-
Place the plate in the qPCR instrument.
-
Set up the instrument to perform a melt curve experiment. This typically involves ramping the temperature from a low value (e.g., 25°C) to a high value (e.g., 95°C) with a slow ramp rate (e.g., 1°C/minute), measuring fluorescence at each interval.
-
Analyze the resulting melt curves. The midpoint of the transition in the sigmoidal curve is the Tm. A positive shift (ΔTm) in the presence of an inhibitor indicates stabilizing binding.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique for real-time monitoring of binding kinetics and affinity between an immobilized ligand and a mobile analyte.
-
Principle: Changes in mass on the surface of a gold sensor chip, caused by binding events, alter the refractive index. This change is detected in real-time as a response in Resonance Units (RU).
-
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 dextran-coated chip)
-
Purified MurA enzyme (ligand)
-
Test inhibitors (analytes)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running Buffer: e.g., HBS-EP+ (HEPES buffered saline with EDTA and P20 surfactant)
-
-
Procedure:
-
Immobilization: Covalently immobilize the MurA enzyme onto the sensor chip surface via amine coupling. This involves activating the carboxymethylated dextran surface with EDC/NHS, injecting the protein, and then deactivating remaining active sites with ethanolamine. A reference flow cell should be prepared similarly but without the protein.
-
Binding Analysis: a. Prepare a series of dilutions of the test inhibitor (analyte) in running buffer. Also include a running buffer-only sample (blank). b. Inject the different concentrations of the analyte over both the MurA-coated and reference flow cells at a constant flow rate. c. Monitor the binding in real-time. The sensorgram will show an association phase during injection and a dissociation phase when the injection ends and only running buffer flows over the surface. d. After each cycle, the surface may need to be regenerated using a specific buffer (e.g., a low pH glycine solution) to remove all bound analyte before the next injection.
-
Data Analysis: a. Subtract the reference flow cell signal from the active flow cell signal to correct for bulk refractive index changes. b. Fit the corrected sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's software. c. This analysis will yield the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity (KD = kd/ka).
-
Visualizations
MurA's Role in Peptidoglycan Synthesis
General MurA Inhibitor Screening Workflow
Troubleshooting Logic for Inconsistent Results
References
- 1. Differential antibacterial properties of the MurA inhibitors terreic acid and fosfomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of MurA Enzyme from Escherichia coli by Flavonoids and Their Synthetic Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and Characterization of New Inhibitors of the Escherichia coli MurA Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and characterization of new inhibitors of the Escherichia coli MurA enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Machine Learning-Based Discovery of a Novel Noncovalent MurA Inhibitor as an Antibacterial Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification and Biochemical Characterization of Pyrrolidinediones as Novel Inhibitors of the Bacterial Enzyme MurA - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: MurA-IN-2 Off-Target Effects and Mitigation Strategies
Welcome to the technical support center for researchers utilizing MurA-IN-2 and other investigational inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you anticipate, identify, and mitigate potential off-target effects during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the potential off-target effects of this compound?
As an investigational compound, the complete off-target profile of this compound is not yet fully characterized in publicly available literature. However, based on the known mechanisms of similar covalent inhibitors targeting bacterial enzymes, potential off-target effects could include:
-
Reactivity with host cell thiols: Covalent inhibitors often contain reactive electrophilic groups. These can potentially react with nucleophilic residues, such as cysteine, on other proteins within the host cells, leading to non-specific binding and disruption of normal cellular processes. One common off-target interaction is with glutathione (GSH), a key cellular antioxidant.
-
Inhibition of host cell kinases: While designed to target a bacterial enzyme, the ATP-binding site of kinases can sometimes be inadvertently targeted by small molecule inhibitors, leading to the disruption of cellular signaling pathways.
-
General cytotoxicity: Off-target effects can lead to a general decrease in the viability of mammalian cells, which is important to distinguish from the intended antibacterial activity.
Q2: How can I proactively assess the potential for off-target effects with this compound in my experimental system?
Before beginning extensive experiments, it is advisable to perform a series of preliminary assays to profile the selectivity of this compound. These can include:
-
Cytotoxicity Assays: To determine the concentration at which this compound may be toxic to mammalian cells.
-
Kinome Profiling: To screen for potential interactions with a broad panel of human kinases.
-
Cellular Thermal Shift Assay (CETSA): To confirm target engagement with MurA in bacterial cells and assess engagement with potential off-targets in mammalian cells.
Q3: What are the best practices for interpreting data from off-target screening assays?
Interpreting off-target data requires careful consideration of the experimental context:
-
Potency: Compare the concentration at which off-target effects are observed with the concentration required for on-target activity (e.g., the minimum inhibitory concentration (MIC) for bacteria). A large therapeutic window between the effective dose and the toxic dose suggests better selectivity.
-
Cellular Relevance: In vitro assays, such as kinome scans, are valuable for initial screening but may not always translate directly to a cellular context. Cellular assays like CETSA provide a more physiologically relevant picture of target engagement.
-
Control Experiments: Always include appropriate vehicle controls (e.g., DMSO) and positive/negative controls for each assay to ensure the validity of your results.
Troubleshooting Guides
Guide 1: Investigating Unexpected Cytotoxicity in Mammalian Cells
Problem: You observe a significant decrease in the viability of your mammalian cell line at concentrations of this compound that are close to the effective antibacterial concentration.
Troubleshooting Workflow:
Workflow for investigating unexpected cytotoxicity.
Data Presentation: Example Cytotoxicity and Kinase Inhibition Data
Table 1: Comparative IC50 and MIC values for this compound
| Parameter | Value |
| IC50 (Human Cell Line) | 50 µM |
| MIC (E. coli) | 5 µM |
| Therapeutic Index (IC50/MIC) | 10 |
Table 2: Example Kinome Scan Results for this compound at 10 µM
| Kinase Target | % Inhibition |
| MurA (intended target) | 98% |
| Kinase A | 5% |
| Kinase B | 65% |
| Kinase C | 8% |
| Kinase D | 45% |
Guide 2: Distinguishing On-Target from Off-Target Antibacterial Activity
Problem: You are unsure if the observed bacterial growth inhibition is solely due to the inhibition of MurA or if other bacterial targets are also affected.
Troubleshooting Workflow:
Workflow for confirming on-target activity.
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
This protocol is for assessing the viability of mammalian cells in response to this compound.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol is for confirming the engagement of this compound with its target protein in intact cells.
Materials:
-
Bacterial or mammalian cells
-
PBS (Phosphate-Buffered Saline)
-
This compound stock solution (in DMSO)
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Lysis buffer with protease inhibitors
-
Apparatus for Western blotting or other protein detection method
Procedure:
-
Cell Treatment: Treat cells with this compound or vehicle control at the desired concentration and incubate.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures in a thermal cycler for a set time (e.g., 3 minutes).[2]
-
Lysis: Lyse the cells to release the proteins.
-
Centrifugation: Centrifuge the lysates to separate the soluble protein fraction from the precipitated protein aggregates.
-
Protein Detection: Analyze the soluble fraction for the presence of the target protein using Western blotting or another suitable protein detection method. A stabilized protein will remain in the soluble fraction at higher temperatures in the presence of the binding ligand.[2]
Signaling Pathway Considerations
Off-target kinase inhibition can have widespread effects on cellular signaling. Below is a simplified representation of a generic kinase signaling cascade that could be affected.
Potential off-target inhibition of a kinase signaling pathway.
This guide provides a starting point for addressing potential off-target effects of this compound. For further assistance, please consult the relevant scientific literature or contact our technical support team.
References
Refining MurA-IN-2 experimental protocols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining experimental protocols for the MurA inhibitor, MurA-IN-2.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent inhibitor of the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA). MurA catalyzes the first committed step in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall.[1][2][3] By inhibiting MurA, this compound disrupts cell wall synthesis, leading to bacterial cell death.[4] this compound contains a chloroacetamide fragment, which suggests it may act as a covalent inhibitor by forming a bond with a cysteine residue in the active site of the MurA enzyme.[5][6]
Q2: What is the recommended solvent for dissolving this compound?
For many small organic molecules used in biological assays, Dimethyl Sulfoxide (DMSO) is a common solvent for creating high-concentration stock solutions. It is advisable to prepare a high-concentration stock solution in 100% DMSO, which can then be diluted into aqueous buffers for your experiments. The final concentration of DMSO in the assay should be kept low (typically below 1%) to avoid off-target effects on the enzyme or cells.
Q3: How should I store this compound stock solutions?
Lyophilized enzymes are typically stored frozen at -20°C, while liquid enzymes are often refrigerated at 4°C.[7] For small molecule inhibitors like this compound, it is generally recommended to store stock solutions at -20°C or -80°C to ensure long-term stability. Aliquoting the stock solution into smaller, single-use volumes is recommended to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.[8] Protect solutions from light, especially if the compound's photosensitivity is unknown.
Q4: I am observing lower than expected potency in my MurA inhibition assay. What are the possible causes?
Several factors could contribute to lower than expected potency:
-
Enzyme Inactivity: Ensure the MurA enzyme is active. Use a fresh batch of enzyme or validate the activity of your current stock with a known inhibitor, such as fosfomycin. Improper storage or handling can lead to loss of enzyme activity.[7]
-
Inhibitor Degradation: If the this compound stock solution has been stored improperly or for an extended period, it may have degraded. Prepare a fresh stock solution from powder.
-
Incorrect Assay Conditions: Verify the pH, temperature, and buffer components of your assay. Enzymes are sensitive to these conditions, and deviations from the optimal range can affect both enzyme activity and inhibitor binding.[8]
-
High Substrate Concentration: If the concentration of the substrate, phosphoenolpyruvate (PEP), is too high, it may outcompete the inhibitor, leading to an apparent decrease in potency. Determine the Michaelis constant (Km) for your substrate and use a concentration around the Km value for inhibition assays.
Q5: My this compound shows antibacterial activity against Gram-positive bacteria but is less effective against Gram-negative bacteria. Why might this be?
This is a common observation for many antibacterial compounds. The outer membrane of Gram-negative bacteria acts as an additional barrier, preventing many small molecules from reaching their intracellular targets. MurA is located in the cytoplasm, so any inhibitor must cross the bacterial cell envelope to be effective. You may consider co-administering this compound with a permeabilizing agent, such as EDTA, in your experiments to see if this enhances its activity against Gram-negative strains.
Quantitative Data
The following table summarizes the inhibitory activity of this compound and other known MurA inhibitors.
| Inhibitor | Target Organism | IC50 (µM) | MIC (µg/mL) | Notes |
| This compound | E. coli MurA | 39 | Not specified | A chloroacetamide fragment-containing compound. |
| Fosfomycin | E. coli MurA | 4 | S. aureus: 4-32 | A known covalent inhibitor of MurA.[4] |
| Compound 4 (Diterpene) | E. coli MurA | 2.8 | E. coli: 3.9-15.6 | A natural product derivative.[9] |
| Compound 4 (Diterpene) | S. aureus MurA | 3.4 | S. aureus: 3.9-15.6 | A natural product derivative.[9] |
| Compound 9 (Thiazolidin-4-one) | E. coli MurD | 8.2 | S. aureus: 8 | A dual inhibitor of MurD and MurE ligases.[10] |
| Compound 9 (Thiazolidin-4-one) | S. aureus MurD | 6.4 | MRSA: 8 | A dual inhibitor of MurD and MurE ligases.[10] |
Experimental Protocols
Detailed Methodology for MurA Enzyme Inhibition Assay
This protocol is a general guideline for determining the IC50 of this compound against MurA.
1. Reagent Preparation:
-
Assay Buffer: 50 mM HEPES, pH 7.5. Ensure the buffer is at room temperature before use.
-
MurA Enzyme: Reconstitute lyophilized MurA in assay buffer to a stock concentration of 1 mg/mL. Aliquot and store at -80°C. On the day of the experiment, dilute the enzyme to the final working concentration (e.g., 50 nM) in cold assay buffer.
-
Substrates: Prepare stock solutions of UDP-N-acetylglucosamine (UNAG) and phosphoenolpyruvate (PEP) in assay buffer. A typical final concentration in the assay is 100 µM for each.
-
This compound: Prepare a 10 mM stock solution in 100% DMSO. Create a serial dilution series in DMSO to achieve the desired final concentrations in the assay.
-
Detection Reagent: Malachite Green Phosphate Assay Kit or equivalent for detecting inorganic phosphate released during the reaction.
2. Assay Procedure (96-well plate format):
-
Add 2 µL of the serially diluted this compound in DMSO to the wells of a 96-well plate. For the control wells (no inhibitor), add 2 µL of DMSO.
-
Add 48 µL of the MurA enzyme solution to each well.
-
Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 50 µL of the substrate mixture (UNAG and PEP) to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction and detect the amount of inorganic phosphate produced according to the manufacturer's instructions for the phosphate detection reagent.
-
Measure the absorbance at the appropriate wavelength (typically around 620-650 nm for malachite green assays).
3. Data Analysis:
-
Subtract the background absorbance (wells with no enzyme) from all readings.
-
Normalize the data by setting the absorbance of the no-inhibitor control to 100% activity and the background to 0% activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
Detailed Methodology for Antibacterial Susceptibility Testing (Broth Microdilution)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound.
1. Media and Reagent Preparation:
-
Bacterial Culture: Grow the bacterial strain of interest (e.g., Staphylococcus aureus or Escherichia coli) in Mueller-Hinton Broth (MHB) overnight at 37°C with shaking.
-
Inoculum Preparation: Dilute the overnight culture in fresh MHB to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
This compound: Prepare a 2-fold serial dilution of this compound in MHB in a 96-well plate.
2. Assay Procedure:
-
Add 100 µL of the diluted bacterial inoculum to each well of the 96-well plate containing the serially diluted this compound.
-
Include a positive control for growth (bacteria with no inhibitor) and a negative control for sterility (MHB only).
-
Incubate the plate at 37°C for 16-20 hours.
-
Determine the MIC by visual inspection. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Troubleshooting Guides
MurA Enzyme Inhibition Assay Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| High background signal | Contaminated reagents; Inhibitor precipitates and scatters light. | Use fresh, high-purity reagents. Filter-sterilize buffers. Centrifuge the plate before reading to pellet any precipitate. |
| No enzyme activity | Inactive enzyme; Incorrect buffer pH or temperature. | Use a new aliquot of enzyme. Confirm enzyme activity with a positive control. Check the pH of your buffer and ensure the assay is run at the optimal temperature.[8] |
| Inconsistent replicates | Pipetting errors; Incomplete mixing. | Use calibrated pipettes. Ensure thorough mixing of all components in the wells. Prepare a master mix for reagents where possible. |
| IC50 value much higher than expected | Inhibitor degradation; Sub-optimal assay conditions; Inhibitor is a weak binder. | Prepare fresh inhibitor stock. Optimize assay conditions (pH, temperature, incubation time). Consider pre-incubating the enzyme and inhibitor for a longer period. |
Antibacterial Susceptibility Testing Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| No bacterial growth in positive control | Inoculum too dilute; Inactive bacteria. | Prepare a fresh inoculum and verify the cell density. Use a fresh bacterial culture. |
| Contamination in negative control | Contaminated media or reagents. | Use fresh, sterile media and reagents. Ensure aseptic technique during the experiment. |
| Inconsistent results between experiments | Variation in inoculum size; Different growth phase of bacteria. | Standardize the inoculum preparation carefully. Always use bacteria from the same growth phase (e.g., mid-log phase). |
| High MIC value | Compound has low potency; Poor cell permeability; Efflux pumps removing the compound. | Confirm the compound's potency in an enzyme assay. Test in combination with a membrane permeabilizer. Use an efflux pump inhibitor if available. |
Visualizations
Caption: Peptidoglycan biosynthesis pathway and the target of this compound.
Caption: Experimental workflow for a MurA enzyme inhibition assay.
References
- 1. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DSpace [kuscholarworks.ku.edu]
- 3. Peptidoglycan Structure and Biosynthesis [sigmaaldrich.com]
- 4. Hybrid Antimicrobial Peptide Targeting Staphylococcus aureus and Displaying Anti-infective Activity in a Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chloroacetamide | ClCH2CONH2 | CID 6580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Covalent binding of chloroacetamide herbicides to the active site cysteine of plant type III polyketide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Safety guide│TOYOBO Biochemical Department│TOYOBO [toyobo-global.com]
- 8. Enzyme Inhibition By Reaction Conditions [sigmaaldrich.com]
- 9. Inhibition of MurA Enzyme from Escherichia coli and Staphylococcus aureus by Diterpenes from Lepechinia meyenii and Their Synthetic Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dual Inhibitor of MurD and MurE Ligases from Escherichia coli and Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Addressing inconsistencies in MurA-IN-2 results
Welcome to the technical support center for MurA-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you address any inconsistencies and achieve reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for MurA inhibitors?
MurA, or UDP-N-acetylglucosamine enolpyruvyl transferase, is a crucial enzyme in the initial cytoplasmic stage of bacterial peptidoglycan biosynthesis.[1][2][3] It catalyzes the transfer of an enolpyruvyl group from phosphoenolpyruvate (PEP) to UDP-N-acetylglucosamine (UNAG).[1][2][4] MurA inhibitors block this step, thereby preventing the formation of the bacterial cell wall, which is essential for bacterial viability.[3][4] Many known inhibitors, such as the antibiotic fosfomycin, act by covalently binding to a key cysteine residue (Cys115) in the active site of the MurA enzyme.[1][3]
Q2: Are there known issues with the stability of MurA inhibitors?
While specific stability data for this compound is not publicly available, inhibitors with reactive functional groups, particularly those that form covalent bonds, can be susceptible to degradation. It is crucial to follow the storage and handling instructions provided with the compound. Issues such as improper storage temperature, exposure to light, or repeated freeze-thaw cycles can lead to a loss of activity.
Q3: What are some potential reasons for observing bacterial resistance to MurA inhibitors?
Bacterial resistance to MurA inhibitors can arise through several mechanisms. One common mechanism is the mutation of the MurA enzyme itself, particularly at the inhibitor's binding site. For example, mutations changing the key cysteine residue can prevent covalent inhibitors like fosfomycin from binding effectively.[5] Another mechanism is the presence of enzymes that inactivate the inhibitor. For instance, the FosX gene in some bacteria encodes an enzyme that catalyzes the hydration of fosfomycin, rendering it inactive.[4]
Q4: Can MurA inhibitors be effective against both Gram-positive and Gram-negative bacteria?
Yes, the MurA enzyme is conserved across a wide range of bacterial species, making it a target for broad-spectrum antibiotics.[4] However, the effectiveness of a specific inhibitor against different bacteria can vary. This variability may be due to differences in the inhibitor's ability to penetrate the bacterial cell wall and membrane, or the presence of resistance mechanisms in certain bacterial strains.[4] For example, some studies have noted that the presence of two active MurA forms in Gram-positive bacteria can result in higher MurA expression levels, potentially affecting inhibitor efficacy.[4]
Troubleshooting Guide
Inconsistent IC50 Values
| Potential Cause | Recommended Solution |
| Inhibitor Instability | Prepare fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles. Store the compound as recommended by the manufacturer. |
| Assay Variability | Ensure consistent incubation times, temperatures, and reagent concentrations. Use a positive control (e.g., fosfomycin) to monitor assay performance. |
| Enzyme Quality | Use a highly purified and active MurA enzyme. Enzyme activity can decrease over time, so verify its specific activity before use. |
| Aggregation of Inhibitor | Some compounds can aggregate in aqueous solutions, leading to inconsistent results. Include a non-ionic detergent like Triton X-100 (e.g., 0.005%) in the assay buffer to prevent aggregation.[6] |
Complete Loss of Inhibitor Activity
| Potential Cause | Recommended Solution |
| Incorrect Storage | Verify the recommended storage conditions for this compound. If improperly stored, the compound may have degraded. |
| Hydrolysis of the Compound | If the compound is sensitive to hydrolysis, ensure that all solvents are anhydrous and that exposure to moisture is minimized. |
| Presence of Reducing Agents | For covalent inhibitors that target cysteine residues, the presence of high concentrations of reducing agents like DTT or β-mercaptoethanol in the assay buffer can interfere with binding.[6] |
Unexpected Bacterial Growth at High Inhibitor Concentrations
| Potential Cause | Recommended Solution |
| Bacterial Contamination | Ensure that bacterial cultures are pure and that aseptic techniques are strictly followed. |
| Development of Resistance | Perform susceptibility testing on the bacterial strain to confirm its sensitivity to this compound. Sequence the murA gene to check for mutations in the inhibitor binding site.[7] |
| Inactivation of the Inhibitor | The bacterial strain may produce enzymes that inactivate this compound. Test the stability of the inhibitor in the presence of bacterial lysate. |
Experimental Protocols
MurA Enzyme Inhibition Assay
This protocol describes a common method for measuring the inhibition of MurA enzyme activity using a malachite green-based phosphate detection assay.
Materials:
-
Purified MurA enzyme
-
UDP-N-acetylglucosamine (UNAG)
-
Phosphoenolpyruvate (PEP)
-
This compound
-
Assay Buffer: 50 mM HEPES, pH 7.5, 5 mM KCl
-
Malachite Green Reagent
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microplate, add the following to each well:
-
Assay Buffer
-
This compound at various concentrations (or vehicle control)
-
MurA enzyme
-
-
Pre-incubate the enzyme with the inhibitor for a specified time (e.g., 30 minutes) at room temperature. This is particularly important for time-dependent inhibitors.[6]
-
Initiate the enzymatic reaction by adding the substrates UNAG and PEP.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding the Malachite Green Reagent. This reagent will react with the inorganic phosphate released during the enzymatic reaction to produce a colored product.
-
Measure the absorbance at the appropriate wavelength (e.g., 620 nm) using a microplate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Visualizations
Caption: MurA pathway and mechanism of inhibition.
Caption: Troubleshooting workflow for inconsistent results.
References
- 1. Frontiers | Advances in UDP-N-Acetylglucosamine Enolpyruvyl Transferase (MurA) Covalent Inhibition [frontiersin.org]
- 2. Potential Inhibitors Targeting Escherichia coli UDP-N-Acetylglucosamine Enolpyruvyl Transferase (MurA): An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are MurA inhibitors and how do they work? [synapse.patsnap.com]
- 4. Discovery of MurA Inhibitors as Novel Antimicrobials through an Integrated Computational and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Inhibitors of MurA, an Antibacterial Target Enzyme [bionity.com]
- 6. Inhibition of MurA Enzyme from Escherichia coli by Flavonoids and Their Synthetic Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MurA escape mutations uncouple peptidoglycan biosynthesis from PrkA signaling - PMC [pmc.ncbi.nlm.nih.gov]
How to handle MurA-IN-2 degradation during experiments
Disclaimer: The following information is a general guide for handling MurA inhibitors. As of our latest update, specific data regarding the chemical properties and degradation pathways of a compound designated "MurA-IN-2" is not publicly available. Therefore, the advice provided is based on best practices for working with small molecule enzyme inhibitors in a research setting.
Troubleshooting Guides
This section addresses common issues researchers may encounter when working with MurA inhibitors.
| Question | Possible Cause | Suggested Solution |
| Why is there no or low inhibition of MurA activity? | Inhibitor Degradation: The compound may be unstable in the assay buffer or under the experimental conditions (e.g., temperature, pH, light exposure). | • Prepare fresh inhibitor solutions for each experiment. • Perform a stability study of the inhibitor under assay conditions.[1][2][3] • Minimize the exposure of the inhibitor to light and extreme temperatures. |
| Inhibitor Precipitation: The inhibitor may not be fully soluble at the tested concentrations in the assay buffer. | • Visually inspect solutions for any precipitate. • Determine the solubility of the inhibitor in the assay buffer. • Consider using a different solvent or a lower concentration of the inhibitor. The use of salt forms for hydrophobic molecules might improve aqueous solubility.[4] | |
| Incorrect Assay Conditions: The enzyme or substrate concentrations may not be optimal for detecting inhibition. | • Ensure that the enzyme concentration is appropriate and that the reaction is in the linear range.[5] • Use a substrate concentration around the Km value for competitive inhibitors. | |
| Inactive Inhibitor: The purchased or synthesized inhibitor may be inactive. | • Verify the identity and purity of the inhibitor using analytical methods like HPLC or mass spectrometry. • If possible, test a known MurA inhibitor as a positive control. | |
| Why are the inhibition results inconsistent or not reproducible? | Inconsistent Inhibitor Concentration: Errors in serial dilutions or evaporation of the solvent can lead to variability in the inhibitor concentration. | • Prepare fresh serial dilutions for each experiment. • Use calibrated pipettes and ensure proper mixing. • Keep tubes and plates sealed whenever possible to prevent evaporation. |
| Assay Variability: Minor variations in incubation times, temperatures, or reagent additions can affect the results. | • Use a consistent and well-documented protocol.[6] • Automate liquid handling steps if possible. • Include appropriate controls (positive, negative, and vehicle) in every experiment.[4] | |
| Time-Dependent Inhibition: The inhibitor may require a pre-incubation period with the enzyme to exert its full effect.[5] | • Perform experiments with and without a pre-incubation step of the enzyme and inhibitor before adding the substrates.[7][8] | |
| Why does the inhibitor show activity in the biochemical assay but not in the whole-cell assay? | Poor Cell Permeability: The inhibitor may not be able to cross the bacterial cell wall and membrane to reach the intracellular MurA enzyme. | • Modify the chemical structure of the inhibitor to improve its permeability. • Use cell lines with increased membrane permeability if available. |
| Efflux Pump Activity: The bacteria may be actively pumping the inhibitor out of the cell. | • Test the inhibitor in bacterial strains deficient in known efflux pumps. | |
| Inhibitor Instability in Culture Media: The inhibitor may be degraded by components in the cell culture medium. | • Assess the stability of the inhibitor in the specific culture medium used. |
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store stock solutions of MurA inhibitors?
A1: It is recommended to prepare a high-concentration stock solution in an appropriate solvent (e.g., DMSO). Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C, protected from light. Before use, allow the aliquot to warm to room temperature before opening to prevent condensation of atmospheric moisture into the solution.[9]
Q2: What is the recommended solvent for MurA inhibitors?
A2: The choice of solvent depends on the specific inhibitor's solubility. DMSO is a common solvent for many small molecule inhibitors. However, it is crucial to ensure that the final concentration of the solvent in the assay does not exceed a level that affects enzyme activity (typically <1%). Always run a vehicle control (assay with solvent but no inhibitor) to account for any solvent effects.
Q3: How can I determine the mechanism of inhibition (e.g., competitive, non-competitive)?
A3: To determine the mechanism of inhibition, you can perform enzyme kinetic studies by measuring the initial reaction rates at various substrate and inhibitor concentrations.[10] Plotting the data using methods like Lineweaver-Burk plots can help elucidate the mode of inhibition.[11]
Q4: What are essential controls for a MurA inhibition assay?
A4:
-
Positive Control: A known MurA inhibitor (e.g., fosfomycin) to validate the assay's ability to detect inhibition.[7][12]
-
Negative Control: A reaction with no inhibitor to determine the maximum enzyme activity (100% activity).
-
Vehicle Control: A reaction containing the same concentration of the solvent used to dissolve the inhibitor to account for any effects of the solvent on enzyme activity.
-
No Enzyme Control: A reaction mixture without the MurA enzyme to measure any background signal.
Experimental Protocols
General Protocol for MurA Enzyme Inhibition Assay
This protocol is a general guideline for a biochemical assay measuring MurA activity through the detection of inorganic phosphate (Pi) released during the reaction.[13][14]
Materials:
-
Purified MurA enzyme
-
Substrates: UDP-N-acetylglucosamine (UNAG) and phosphoenolpyruvate (PEP)[13]
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5)
-
MurA Inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Phosphate detection reagent (e.g., Malachite Green-based reagent)[15]
-
96-well or 384-well microplates
Procedure:
-
Reagent Preparation:
-
Prepare fresh solutions of UNAG and PEP in the assay buffer.
-
Prepare serial dilutions of the MurA inhibitor in the assay buffer containing the same final concentration of the solvent.
-
-
Reaction Setup (for a single concentration of inhibitor):
-
In a microplate well, add the following in order:
-
Assay Buffer
-
MurA enzyme solution
-
Inhibitor solution (or vehicle control)
-
-
Optional: Pre-incubate the enzyme and inhibitor mixture for a specific time (e.g., 10-30 minutes) at room temperature.[7]
-
Add the UNAG solution.
-
Initiate the reaction by adding the PEP solution.
-
-
Incubation:
-
Incubate the reaction mixture at a constant temperature (e.g., 37°C) for a predetermined time, ensuring the reaction is within the linear range.[14]
-
-
Reaction Termination and Detection:
-
Data Analysis:
-
Subtract the background absorbance (no enzyme control) from all readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
Data Presentation
Quantitative data from inhibitor studies should be presented clearly. Below is an example table summarizing hypothetical results for this compound and a control inhibitor.
| Inhibitor | IC50 (µM) | Hill Slope | Max Inhibition (%) |
| This compound | 5.2 ± 0.4 | 1.1 ± 0.1 | 98 ± 2 |
| Fosfomycin (Control) | 8.8 ± 0.7[7] | 1.0 ± 0.1 | 99 ± 1 |
Visualizations
Signaling Pathway
Caption: Regulation of MurA stability and peptidoglycan synthesis.
Experimental Workflow
Caption: Workflow for MurA inhibitor discovery and characterization.
References
- 1. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 2. pharmtech.com [pharmtech.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. journals.asm.org [journals.asm.org]
- 9. Graphery: interactive tutorials for biological network algorithms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Enzyme inhibitor - Wikipedia [en.wikipedia.org]
- 12. Discovery of MurA Inhibitors as Novel Antimicrobials through an Integrated Computational and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bacterial MurA assay kits [profoldin.com]
- 14. mobitec.com [mobitec.com]
- 15. researchgate.net [researchgate.net]
Troubleshooting poor MurA-IN-2 activity in assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using MurA-IN-2, a covalent inhibitor of the MurA enzyme. The information is designed to help researchers, scientists, and drug development professionals overcome common challenges encountered during in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent inhibitor of the MurA enzyme (UDP-N-acetylglucosamine enolpyruvyl transferase). MurA catalyzes the first committed step in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall.[1] As MurA is crucial for bacterial viability and is absent in mammals, it is an attractive target for antibacterial agents.[1][2] this compound contains a chloroacetamide fragment, which acts as a covalent modifier, likely targeting a cysteine residue in the active site of the MurA enzyme, thereby irreversibly inhibiting its function.[3]
Q2: What is the reported potency of this compound?
This compound has a reported IC50 value of 39 μM against the MurA enzyme.[3] It is important to note that the observed potency can be significantly influenced by assay conditions.
Q3: In what solvents should I dissolve and store this compound?
Q4: What is the stability of this compound in solution?
The stability of this compound can be affected by pH and temperature. Chloroacetamide herbicides, a related class of compounds, have shown pH-dependent stability, with some being relatively stable around neutral pH.[9] Primary aliphatic amines can be sensitive to oxidation over time, especially at non-neutral pH.[3] It is advisable to prepare fresh dilutions from a frozen DMSO stock for each experiment.
Troubleshooting Guide for Poor this compound Activity
This guide addresses common issues that can lead to lower-than-expected activity of this compound in enzymatic assays.
Issue 1: Observed IC50 is significantly higher than the reported 39 μM.
| Potential Cause | Recommended Solution |
| Inadequate Pre-incubation | The binding of some MurA inhibitors is enhanced by the presence of the substrate UDP-N-acetylglucosamine (UNAG), which promotes a conformational state of the enzyme that is more favorable for inhibitor binding.[10][11] Pre-incubate MurA enzyme with this compound for 10-30 minutes before adding the second substrate, phosphoenolpyruvate (PEP), to initiate the reaction.[12] |
| Inhibitor Reactivity with Assay Components | This compound is a chloroacetamide, an electrophilic group that can react with nucleophiles. If your assay buffer contains thiol-containing reagents like Dithiothreitol (DTT), it can react with and deplete the active this compound, leading to reduced apparent potency.[1] Omit DTT or other reducing agents from the assay buffer. If a reducing agent is essential for enzyme stability, consider using a non-thiol-based reducing agent like TCEP (Tris(2-carboxyethyl)phosphine). |
| Sub-optimal Enzyme or Substrate Concentrations | The apparent IC50 of an inhibitor can be influenced by the concentrations of the enzyme and its substrates. Ensure that the assay is performed under conditions of initial velocity, and that the substrate concentrations are appropriate for the enzyme's Km values. |
| Inhibitor Degradation | This compound may have limited stability in aqueous buffers. Prepare fresh dilutions of the inhibitor from a DMSO stock immediately before each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Inhibitor Precipitation | The inhibitor may not be fully soluble in the final assay buffer. Visually inspect for any precipitation. If solubility is an issue, you may need to adjust the final DMSO concentration (while keeping it as low as possible) or explore other buffer systems. |
Issue 2: High background signal in the assay.
| Potential Cause | Recommended Solution |
| Phosphate Contamination | If using a malachite green-based assay that detects inorganic phosphate, contamination of buffers or enzyme preparations with phosphate can lead to high background.[13] Use high-purity water and reagents to prepare all solutions. |
| Non-enzymatic Hydrolysis of PEP | Phosphoenolpyruvate (PEP) can undergo slow, non-enzymatic hydrolysis, releasing phosphate. This can be exacerbated by certain buffer components or pH conditions. Run a control reaction without the MurA enzyme to quantify the rate of non-enzymatic PEP hydrolysis and subtract this from all measurements. |
| Inhibitor Interference with Detection | The inhibitor itself might interfere with the assay's detection method. For example, it could absorb light at the same wavelength used for detection. Run a control with the inhibitor in the assay buffer without the enzyme to check for any direct interference. |
Issue 3: High variability in results between experiments.
| Potential Cause | Recommended Solution |
| Inconsistent Reagent Preparation | Small variations in the concentrations of enzyme, substrates, or inhibitor can lead to significant differences in results. Prepare larger batches of reagents where possible to minimize variability between experiments. Use calibrated pipettes and consistent techniques. |
| Assay Timing and Temperature Fluctuations | Enzymatic reactions are sensitive to time and temperature. Ensure that all incubation times are precisely controlled and that the temperature is kept constant throughout the assay. |
| DMSO Effects | The final concentration of DMSO can affect enzyme activity. Ensure that the final DMSO concentration is the same in all wells, including controls. |
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound and provides general guidance for this class of inhibitor.
| Parameter | This compound | General Guidance for Chloroacetamide-based Inhibitors |
| IC50 (MurA) | 39 μM[3] | Varies widely depending on the scaffold. |
| Solubility (Stock Solution) | Soluble in DMSO | Generally soluble in DMSO.[4][5] |
| Aqueous Solubility | Not reported | Variable; may be limited. Lower aliphatic amines are water-soluble, but solubility decreases with increasing molecular weight.[6][7] |
| Stability in Aqueous Buffer | Not reported | Can be pH-dependent. Generally, should be prepared fresh for each experiment.[9] |
| Recommended Final DMSO Concentration | ≤1% | Typically ≤1% to avoid impacting enzyme kinetics. |
Experimental Protocols
MurA Enzymatic Assay (Phosphate Detection Method)
This protocol is a representative method for determining the inhibitory activity of this compound using a malachite green-based phosphate detection assay.
1. Reagent Preparation:
-
Assay Buffer: 50 mM HEPES, pH 7.5.
-
MurA Enzyme Stock: Prepare a stock solution of purified MurA enzyme in assay buffer. The final concentration in the assay will typically be in the nM range.
-
Substrate Stocks:
-
UDP-N-acetylglucosamine (UNAG): Prepare a stock solution in assay buffer.
-
Phosphoenolpyruvate (PEP): Prepare a stock solution in assay buffer.
-
-
This compound Stock: Prepare a 10 mM stock solution in 100% DMSO. Create serial dilutions in DMSO for the dose-response curve.
-
Malachite Green Reagent: Prepare as per the manufacturer's instructions.
2. Assay Procedure:
-
In a 96-well plate, add 2 µL of this compound dilutions in DMSO (or DMSO for control).
-
Add 48 µL of a solution containing MurA enzyme and UNAG in assay buffer.
-
Pre-incubate the plate at room temperature for 30 minutes.
-
Initiate the enzymatic reaction by adding 50 µL of PEP in assay buffer.
-
Incubate the reaction at 37°C for 30 minutes.
-
Stop the reaction and detect the generated phosphate by adding 50 µL of Malachite Green Reagent.
-
Read the absorbance at the appropriate wavelength (e.g., 620-650 nm) after a short incubation period as recommended for the reagent.
3. Data Analysis:
-
Subtract the absorbance of the "no enzyme" control from all other wells.
-
Normalize the data to the "DMSO only" control (representing 100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
Peptidoglycan Biosynthesis Pathway
Caption: The role of MurA in the bacterial peptidoglycan synthesis pathway and its inhibition by this compound.
Troubleshooting Workflow for Low this compound Activity
Caption: A step-by-step workflow for troubleshooting unexpectedly low activity of this compound.
Logical Relationships in Troubleshooting
Caption: The logical connections between the observed problem, potential causes, and their respective solutions.
References
- 1. Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. ncert.nic.in [ncert.nic.in]
- 6. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 7. Chloroacetamide | ClCH2CONH2 | CID 6580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Toyota Production System | Vision & Philosophy | Company | Toyota Motor Corporation Official Global Website [global.toyota]
- 11. savemyexams.com [savemyexams.com]
- 12. Design, synthesis, and biological evaluation of furosemide analogs as therapeutics for the proteopathy and immunopathy of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ghouls 'n Ghosts - Wikipedia [en.wikipedia.org]
Challenges in working with novel MurA inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with novel inhibitors of UDP-N-acetylglucosamine enolpyruvyl transferase (MurA).
Frequently Asked Questions (FAQs)
1. My novel MurA inhibitor shows potent activity in biochemical assays but no whole-cell antibacterial activity. What are the possible reasons?
There are several potential reasons for this discrepancy:
-
Cellular Permeability: The bacterial cell wall and membrane can be significant barriers to entry for many compounds. Your inhibitor may not be able to reach the cytoplasmic target, MurA.[1][2]
-
Efflux Pumps: Bacteria possess efflux pumps that can actively transport foreign compounds out of the cell, preventing them from reaching their target concentration.[1]
-
Compound Stability: The inhibitor may be unstable in the cellular environment or growth media.
-
Off-Target Effects: In a whole-cell context, the compound might have off-target effects that are cytotoxic but not related to MurA inhibition, or it may be metabolized into an inactive form.[3]
-
Presence of Multiple MurA Homologs: Some bacteria, particularly Gram-positive species, have more than one copy of the murA gene (e.g., MurA1 and MurA2).[4][5] Your inhibitor might not inhibit all essential homologs.
2. I'm observing inconsistent IC50 values for my MurA inhibitor. What experimental factors could be contributing to this variability?
Inconsistent IC50 values can arise from several factors related to the MurA enzyme and assay conditions:
-
Enzyme Conformation: MurA exists in an "open" and a "closed" conformation. The binding of its substrate, UDP-N-acetylglucosamine (UNAG), induces a "closed" conformation that is catalytically competent.[4][6] The presence and concentration of UNAG can significantly impact inhibitor binding and, consequently, the IC50 value. For some inhibitors, pre-incubation with UNAG is required to see optimal activity.[4][5]
-
Reagent Quality and Stability: Ensure the purity and stability of your inhibitor, substrates (PEP and UNAG), and enzyme. Degradation of any of these components can lead to variable results.
-
Assay Conditions: Factors such as pH, temperature, and incubation time should be strictly controlled.[7] The assay for MurA activity is often based on detecting the release of inorganic phosphate, which can be sensitive to the assay buffer composition.[8][9]
-
Irreversible Inhibition: If your inhibitor is a covalent or irreversible binder, the IC50 value will be highly dependent on the pre-incubation time with the enzyme.[3][5]
3. My inhibitor is a covalent modifier of the Cys115 residue, but it is inactive against a fosfomycin-resistant strain. Why might this be?
While fosfomycin resistance can be due to mutations in the Cys115 residue (e.g., C115D), it can also arise from other mechanisms that would affect your inhibitor as well:[4][10][11]
-
Decreased Uptake: The resistant strain may have mutations that reduce the uptake of the antibiotic.[4]
-
Enzymatic Modification: The bacteria might produce enzymes that chemically modify and inactivate your inhibitor.[4]
-
Overexpression of MurA: Increased levels of the MurA enzyme can titrate out the inhibitor, requiring a higher concentration to achieve a bactericidal effect.[4]
4. How can I determine if my inhibitor binds to the open or closed conformation of MurA?
You can investigate this by performing your MurA inhibition assay under different pre-incubation conditions:
-
Condition 1 (Control): Pre-incubate MurA and your inhibitor for a set time, then add both UNAG and PEP to start the reaction.
-
Condition 2 (UNAG-induced closed state): Pre-incubate MurA and UNAG first to induce the closed conformation, then add your inhibitor and incubate, and finally add PEP to start the reaction.
-
Condition 3 (PEP competition): Pre-incubate MurA and PEP, then add your inhibitor, and finally add UNAG.
Comparing the IC50 values from these experiments can provide insights. A significantly lower IC50 in the presence of UNAG during pre-incubation suggests a preference for the closed conformation.[4][5]
5. Are there alternatives to targeting the Cys115 residue for MurA inhibition?
Yes, and this is a key strategy to overcome fosfomycin resistance due to Cys115 mutations.[11] Novel inhibitors are being developed that bind to other sites on the enzyme, such as the PEP binding site or allosteric sites.[3] These inhibitors can be effective against both wild-type and C115D mutant MurA.[3]
Troubleshooting Guides
Problem: High background signal in the phosphate-based MurA assay.
| Possible Cause | Troubleshooting Step |
| Contaminating phosphate in reagents | Use high-purity water and reagents. Prepare fresh buffers. |
| Spontaneous hydrolysis of PEP | Minimize the time between adding PEP and taking the measurement. Run a control reaction without the enzyme to quantify the background rate. |
| Inhibitor interferes with the detection reagent | Test for interference by adding the inhibitor to a known concentration of phosphate and observing the signal. |
Problem: Low or no MurA enzyme activity.
| Possible Cause | Troubleshooting Step |
| Improper enzyme storage or handling | Aliquot the enzyme upon receipt and store at the recommended temperature. Avoid repeated freeze-thaw cycles. |
| Incorrect assay buffer conditions | Verify the pH and composition of the assay buffer. The optimal pH for MurA activity is typically around 7.5.[7] |
| Degraded substrates (UNAG or PEP) | Use fresh or properly stored substrates. |
Quantitative Data Summary
Table 1: IC50 Values of Select MurA Inhibitors
| Compound | Target Organism | IC50 (µM) | Binding Mode | Reference |
| Fosfomycin | E. coli | 8.8 | Covalent (Cys115) | [4] |
| RWJ-3981 | E. coli | 0.2 - 0.9 | Non-covalent | [4] |
| RWJ-110192 | E. coli | 0.2 - 0.9 | Non-covalent | [4] |
| RWJ-140998 | E. coli | 0.2 - 0.9 | Non-covalent | [4] |
| Pyrrolidinedione 7 | E. coli | 5 | Reversible | [3] |
| Pyrrolidinedione 46 | E. coli | 4.5 | Reversible | [3] |
| Pyrrolidinedione 46 | E. coli (C115D) | 4.9 | Reversible | [3] |
Experimental Protocols
Protocol 1: Standard MurA Inhibition Assay (Phosphate Detection)
This assay measures the amount of inorganic phosphate released during the MurA-catalyzed reaction.[8][9]
Materials:
-
Purified MurA enzyme
-
UDP-N-acetylglucosamine (UNAG)
-
Phosphoenolpyruvate (PEP)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5)
-
Test inhibitor dissolved in a suitable solvent (e.g., DMSO)
-
Phosphate detection reagent (e.g., Malachite Green-based reagent)
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer, MurA enzyme, and the test inhibitor at various concentrations.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 10 minutes) at room temperature.[5]
-
To initiate the reaction, add the substrates UNAG and PEP.
-
Incubate the reaction at 37°C for a specific time (e.g., 15-30 minutes).
-
Stop the reaction and measure the released phosphate by adding the phosphate detection reagent.
-
Read the absorbance at the appropriate wavelength (e.g., 650 nm for Malachite Green).[8][9]
-
Calculate the percent inhibition relative to a control reaction without the inhibitor and determine the IC50 value.
Visualizations
Caption: MurA catalyzes the first committed step in peptidoglycan synthesis.
Caption: Workflow for a typical MurA biochemical inhibition assay.
Caption: Troubleshooting logic for lack of whole-cell activity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Inhibition of MurA Enzyme from Escherichia coli and Staphylococcus aureus by Diterpenes from Lepechinia meyenii and Their Synthetic Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and Biochemical Characterization of Pyrrolidinediones as Novel Inhibitors of the Bacterial Enzyme MurA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Identification and Characterization of New Inhibitors of the Escherichia coli MurA Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PDB-101: Global Health: Antimicrobial Resistance: undefined: MurA [pdb101.rcsb.org]
- 7. UDP-N-Acetylglucosamine enolpyruvyl transferase (MurA) of Acinetobacter baumannii (AbMurA): Structural and functional properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mobitec.com [mobitec.com]
- 9. Bacterial MurA assay kits [profoldin.com]
- 10. mdpi.com [mdpi.com]
- 11. Novel Inhibitors of MurA, an Antibacterial Target Enzyme [bionity.com]
MurA-IN-2 interference with assay reagents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MurA-IN-2.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent inhibitor of the MurA enzyme, which is essential for bacterial cell wall synthesis.[1] It contains a chloroacetamide fragment that acts as a "warhead," allowing it to form a covalent bond with a cysteine residue in the active site of the MurA enzyme.[1][2] This irreversible inhibition blocks the first committed step in peptidoglycan biosynthesis, leading to bacterial cell death.[3]
Q2: What is the typical assay used to measure MurA activity and inhibition by this compound?
The most common method is a colorimetric assay that measures the amount of inorganic phosphate (Pi) released during the MurA-catalyzed reaction.[4][5][6][7] In this reaction, MurA transfers enolpyruvate from phosphoenolpyruvate (PEP) to UDP-N-acetylglucosamine (UNAG), producing EP-UNAG and Pi. The released phosphate is detected using a dye, typically malachite green, which forms a colored complex that can be measured spectrophotometrically at around 620-660 nm.[5][6][8][9]
Q3: What is the reported IC50 value for this compound?
This compound has a reported IC50 value of 39 μM.[1] It is important to note that for covalent inhibitors, the IC50 value can be time-dependent.
Q4: How should I prepare and store this compound stock solutions?
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution.[6] For long-term storage, it is recommended to store the DMSO stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[10][11] While many compounds are stable in DMSO for extended periods, the stability of reactive compounds like this compound should be considered, and fresh dilutions should be prepared for critical experiments.[10][12]
Troubleshooting Guide
Issue 1: High background signal or inconsistent results in the MurA inhibition assay.
Possible Cause 1: Interference with the Malachite Green Assay.
-
Explanation: The malachite green assay can be sensitive to various substances.[9][13][14] While direct interference by chloroacetamides is not widely reported, the reactive nature of this compound could potentially interact with the assay reagents. High concentrations of certain proteins or detergents can also cause precipitation or affect color development.[8][14]
-
Troubleshooting Steps:
-
Run a no-enzyme control: Prepare a reaction mixture containing this compound and all assay components except the MurA enzyme. If a significant signal is observed, it indicates direct interference of the compound with the assay reagents.
-
Check for phosphate contamination: Ensure that all buffers, reagents, and labware are free of contaminating inorganic phosphate.[8] Washing labware with phosphate-free detergents is crucial.[9]
-
Optimize reagent concentrations: If precipitation is observed, it may be due to high concentrations of protein or the inhibitor.[8] Consider optimizing the concentrations of these components.
-
Possible Cause 2: Reaction with buffer components.
-
Explanation: this compound contains a reactive chloroacetamide group, which is known to react with nucleophiles, particularly thiols.[3][15][16][17] If your assay buffer contains thiol-containing reducing agents like dithiothreitol (DTT) or β-mercaptoethanol, this compound can be sequestered, leading to an underestimation of its inhibitory activity.
-
Troubleshooting Steps:
-
Review buffer composition: Check if your assay buffer contains any thiol-based reagents.
-
Test alternative reducing agents: If a reducing agent is necessary for enzyme stability, consider using a non-thiol-based reducing agent like TCEP (tris(2-carboxyethyl)phosphine).
-
Pre-incubation studies: Compare the inhibitory effect of this compound with and without the reducing agent in the buffer to assess the extent of interference.
-
Issue 2: IC50 value of this compound is significantly different from the reported value.
Possible Cause 1: Time-dependent inhibition not accounted for.
-
Explanation: As a covalent inhibitor, the binding of this compound to the MurA enzyme is time-dependent.[18] Standard IC50 determination methods for reversible inhibitors may not be appropriate. The observed potency will increase with longer pre-incubation times of the enzyme with the inhibitor.
-
Troubleshooting Steps:
-
Perform a time-dependent inhibition assay: Pre-incubate the MurA enzyme with this compound for varying amounts of time before initiating the reaction by adding the substrates. This will help determine the onset and extent of covalent modification.
-
Determine k_inact/K_i: For a more accurate characterization of covalent inhibitors, it is recommended to determine the kinetic parameters k_inact (rate of inactivation) and K_i (initial binding affinity).[19]
-
Possible Cause 2: Compound instability.
-
Explanation: this compound, being a reactive molecule, might be unstable in the assay buffer over the course of the experiment or may have degraded during storage.
-
Troubleshooting Steps:
-
Prepare fresh dilutions: Always prepare fresh dilutions of this compound from a frozen stock for each experiment.
-
Assess compound stability: The stability of the compound in the assay buffer can be checked by incubating it for the duration of the experiment and then analyzing its integrity by LC-MS.
-
Quantitative Data Summary
Table 1: Troubleshooting Potential Interferences with Covalent Inhibitors like this compound
| Potential Issue | Experimental Control/Action | Expected Outcome if Issue is Present | Mitigation Strategy |
| Direct Assay Interference | Run inhibitor in assay buffer without enzyme | Signal increases with inhibitor concentration | Identify and remove the interfering component; use an alternative assay format. |
| Reaction with Thiol Reagents | Compare IC50 with and without DTT/β-ME | IC50 is higher in the presence of thiols | Replace thiol-based reagents with a non-thiol reducing agent (e.g., TCEP). |
| Time-Dependent Inhibition | Measure IC50 at different pre-incubation times | IC50 decreases with longer pre-incubation | Perform a time-dependent inhibition study and determine k_inact/K_i. |
| Compound Instability | Analyze compound purity by LC-MS over time | Compound degradation is observed | Prepare fresh stock solutions; minimize freeze-thaw cycles. |
Experimental Protocols
Key Experiment: MurA Inhibition Assay (Malachite Green-based)
This protocol is adapted from standard procedures for measuring MurA activity.[5][6][20]
Reagents:
-
MurA enzyme (e.g., from E. coli)
-
UDP-N-acetylglucosamine (UNAG)
-
Phosphoenolpyruvate (PEP)
-
This compound
-
Assay Buffer: 50 mM HEPES, pH 7.5
-
Malachite Green Reagent (commercial kit or prepared)
-
DMSO (for dissolving inhibitor)
Procedure:
-
Reagent Preparation:
-
Prepare a 10X stock solution of substrates (e.g., 2 mM UNAG and 1 mM PEP) in Assay Buffer.
-
Prepare a stock solution of this compound (e.g., 10 mM) in DMSO. Create serial dilutions in DMSO.
-
-
Assay Reaction:
-
In a 96-well plate, add 2 µL of this compound dilutions (or DMSO for control).
-
Add 38 µL of MurA enzyme diluted in Assay Buffer to each well.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 30 minutes) at room temperature.
-
Initiate the reaction by adding 10 µL of the 10X substrate mix to each well.
-
Incubate the reaction at 37°C for a specific time (e.g., 20 minutes). The reaction time should be within the linear range of the enzyme kinetics.
-
-
Phosphate Detection:
-
Stop the reaction by adding 50 µL of the Malachite Green Reagent to each well.
-
Incubate for 15-20 minutes at room temperature to allow for color development.
-
Measure the absorbance at ~650 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (no enzyme control) from all readings.
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable equation to determine the IC50 value.
-
Visualizations
Caption: MurA enzymatic reaction pathway.
Caption: Mechanism of covalent inhibition by this compound.
Caption: Troubleshooting workflow for this compound assay issues.
References
- 1. Inhibition of MurA Enzyme from Escherichia coli by Flavonoids and Their Synthetic Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets - BioAscent | Integrated Drug Discovery Services" [bioascent.com]
- 3. A kinetic study of thiol addition to N-phenylchloroacetamide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 5. Inhibition of MurA Enzyme from Escherichia coli and Staphylococcus aureus by Diterpenes from Lepechinia meyenii and Their Synthetic Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mobitec.com [mobitec.com]
- 7. Bacterial MurA assay kits [profoldin.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 10. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An improved malachite green assay of phosphate: mechanism and application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inorganic phosphate assay with malachite green: an improvement and evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Chloroacetamide‐Modified Nucleotide and RNA for Bioconjugations and Cross‐Linking with RNA‐Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. portlandpress.com [portlandpress.com]
- 17. portlandpress.com [portlandpress.com]
- 18. youtube.com [youtube.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
Technical Support Center: MurA Inhibitor Experimental Controls
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MurA inhibitors. The focus is on methodologies to control for confounding variables during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for MurA inhibitors?
MurA (UDP-N-acetylglucosamine enolpyruvyl transferase) is a crucial enzyme in the initial step of peptidoglycan biosynthesis in bacteria.[1][2][3][4][5] Peptidoglycan is essential for maintaining the structural integrity of the bacterial cell wall.[2][4][5] MurA catalyzes the transfer of an enolpyruvyl group from phosphoenolpyruvate (PEP) to UDP-N-acetylglucosamine (UNAG).[3][5][6] By inhibiting MurA, these compounds block peptidoglycan synthesis, leading to bacterial cell lysis and death.[2] Since MurA is absent in mammals, it is an attractive target for developing antibacterial agents.[1][3]
Q2: What are common confounding variables to consider in MurA inhibitor experiments?
Confounding variables are unmeasured factors that can influence both the independent variable (the MurA inhibitor) and the dependent variable (e.g., bacterial growth, enzyme activity), leading to spurious associations.[7][8] Key confounders in MurA inhibitor studies include:
-
Off-target effects: The inhibitor may bind to other proteins besides MurA, causing unintended cellular effects.[9][10]
-
Compound solubility and stability: Poor solubility can lead to inaccurate concentrations, while degradation of the compound over time can reduce its efficacy.
-
Solvent effects: The solvent used to dissolve the inhibitor (e.g., DMSO) may have its own effects on bacterial growth or enzyme activity.[1]
-
Cell density and growth phase: The initial number of bacterial cells and their metabolic state can influence their susceptibility to the inhibitor.
-
Assay-specific variables: Factors like incubation time, temperature, and substrate concentrations can affect the outcome of enzymatic assays.[1][11]
Q3: How can I control for off-target effects of my MurA inhibitor?
Controlling for off-target effects is crucial for validating that the observed phenotype is a direct result of MurA inhibition.[9][12] Strategies include:
-
Target knockout/knockdown studies: Using techniques like CRISPR/Cas9 to create a bacterial strain lacking the murA gene. If the inhibitor is still effective in this strain, it indicates off-target effects are responsible for its activity.[9]
-
Overexpression of the target: Overexpressing MurA in the bacteria. If higher concentrations of the inhibitor are required to achieve the same effect, it suggests the inhibitor is acting on-target.[13][14]
-
Biochemical assays with purified MurA: Directly measuring the inhibitor's effect on the activity of purified MurA enzyme to confirm direct interaction.[1][15]
-
Structural biology studies: Using techniques like X-ray crystallography to determine if the inhibitor binds to the active site of MurA.[16][17][18]
-
Whole-genome sequencing of resistant mutants: Identifying mutations in genes other than murA that confer resistance to the inhibitor can reveal off-target interactions.
Troubleshooting Guides
Problem 1: Inconsistent IC50 values in MurA enzymatic assays.
| Possible Cause | Troubleshooting Step |
| Inhibitor Precipitation | Visually inspect wells for precipitate. Test inhibitor solubility in the assay buffer at the highest concentration used. Consider using a different solvent or adding a solubilizing agent. |
| Time-Dependent Inhibition | Pre-incubate the MurA enzyme with the inhibitor for varying durations (e.g., 15, 30, 60 minutes) before adding the substrate to check for time-dependent effects.[1] |
| Assay Interference | Run a control reaction without the MurA enzyme to check if the inhibitor interferes with the detection method (e.g., malachite green assay for phosphate detection).[15][19] |
| Enzyme Instability | Ensure the purified MurA enzyme is stored correctly and handled on ice. Include a positive control inhibitor (e.g., fosfomycin) in each assay to monitor enzyme activity. |
| Substrate Concentration | Verify the concentrations of PEP and UNAG. Ensure they are not limiting, unless the experiment is designed to study competitive inhibition. |
Problem 2: Discrepancy between enzymatic activity and antibacterial efficacy.
| Possible Cause | Troubleshooting Step |
| Poor Cell Penetration | The inhibitor may be potent against the purified enzyme but unable to cross the bacterial cell wall or membrane. Assess compound permeability using cell-based assays. |
| Efflux Pump Activity | Bacteria may actively pump the inhibitor out of the cell. Co-administer the inhibitor with a known efflux pump inhibitor to see if antibacterial activity increases. |
| Inhibitor Inactivation | The inhibitor may be chemically modified or degraded by bacterial enzymes. Analyze the stability of the compound in the presence of bacterial lysate. |
| Off-target Toxicity in Bacteria | The compound may have off-target effects that are more potent than its MurA inhibition, leading to a lower MIC than expected from its IC50.[9] Refer to the FAQ on controlling for off-target effects. |
| Presence of a Second MurA Homolog | Some Gram-positive bacteria have two copies of the murA gene (murA and murZ).[3][13][14] Inhibition of only one may not be sufficient to kill the bacteria. |
Experimental Protocols
Protocol 1: Determining the IC50 of a MurA Inhibitor using a Malachite Green Assay
This protocol is based on the measurement of inorganic phosphate released during the MurA-catalyzed reaction.[6][15][20]
Materials:
-
Purified MurA enzyme
-
UDP-N-acetylglucosamine (UNAG)
-
Phosphoenolpyruvate (PEP)
-
MurA inhibitor (e.g., MurA-IN-X) dissolved in a suitable solvent (e.g., DMSO)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.8)[1]
-
Malachite Green Reagent
-
96-well microplate
-
Incubator and plate reader
Procedure:
-
Prepare Inhibitor Dilutions: Create a serial dilution of the MurA inhibitor in the assay buffer. Also, prepare a solvent control (e.g., DMSO) at the same concentration as the highest inhibitor concentration.
-
Reaction Setup: In a 96-well plate, add the following to each well in the specified order:
-
Assay Buffer
-
MurA enzyme (final concentration ~250 nM)[1]
-
Inhibitor dilution or solvent control
-
-
Pre-incubation (Optional): Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.[1]
-
Initiate Reaction: Add a mixture of UNAG (final concentration ~200 µM) and PEP (final concentration ~100 µM) to each well to start the reaction.[1]
-
Incubation: Incubate the plate at 37°C for a set time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction and Detection: Add the Malachite Green Reagent to each well to stop the reaction and develop the color.
-
Measure Absorbance: Read the absorbance at 650 nm using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the solvent control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Quantitative Data Summary: IC50 Values of Known MurA Inhibitors
| Inhibitor | Target Organism | IC50 (µM) | Notes |
| Ampelopsin | Escherichia coli | 0.48 | Time-dependent inhibitor.[1] |
| RWJ-3981 | Escherichia coli | ~0.04-0.07 | In the presence of UNAG.[3] |
| Compound 7 (Pyrrolidinedione-based) | Escherichia coli | 5 | Reversible inhibitor.[15] |
| Fosfomycin | Escherichia coli | ~5 | Irreversible inhibitor, used as a reference.[15] |
Visualizations
MurA Signaling Pathway and Inhibition
References
- 1. Inhibition of MurA Enzyme from Escherichia coli by Flavonoids and Their Synthetic Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are MurA inhibitors and how do they work? [synapse.patsnap.com]
- 3. journals.asm.org [journals.asm.org]
- 4. Discovery of MurA Inhibitors as Novel Antimicrobials through an Integrated Computational and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Advances in UDP-N-Acetylglucosamine Enolpyruvyl Transferase (MurA) Covalent Inhibition [frontiersin.org]
- 6. mobitec.com [mobitec.com]
- 7. How to control confounding effects by statistical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Confounding Variables | Definition, Examples & Controls [scribbr.com]
- 9. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. icr.ac.uk [icr.ac.uk]
- 11. google.com [google.com]
- 12. drugtargetreview.com [drugtargetreview.com]
- 13. biorxiv.org [biorxiv.org]
- 14. Chromosomal Duplications of MurZ (MurA2) or MurA (MurA1), Amino Acid Substitutions in MurZ (MurA2), and Absence of KhpAB Obviate the Requirement for Protein Phosphorylation in Streptococcus pneumoniae D39 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Identification and Biochemical Characterization of Pyrrolidinediones as Novel Inhibitors of the Bacterial Enzyme MurA - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structure of MurA (UDP-N-acetylglucosamine enolpyruvyl transferase) from Vibrio fischeri in complex with substrate UDP-N-acetylglucosamine and the drug fosfomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Structure of MurA (UDP-N-acetylglucosamine enolpyruvyl transferase) from Vibrio fischeri in complex with substrate UDP-N-acetylglucosamine and the drug fosfomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. rcsb.org [rcsb.org]
- 19. researchgate.net [researchgate.net]
- 20. Bacterial MurA assay kits [profoldin.com]
Best practices for storing and handling MurA-IN-2
This technical support center provides best practices, frequently asked questions (FAQs), and troubleshooting guidance for researchers, scientists, and drug development professionals working with MurA-IN-2.
Best Practices for Storing and Handling this compound
Proper storage and handling of this compound are critical to ensure its stability, activity, and the reproducibility of experimental results. As a covalent inhibitor containing a reactive chloroacetamide group, careful attention to these guidelines is recommended.
Frequently Asked Questions (FAQs) - Storage and Handling
Q1: How should I store the lyophilized powder of this compound?
A1: For optimal stability, the lyophilized powder of this compound should be stored under the following conditions. While the supplier may ship the product at room temperature, long-term storage at ambient temperatures is not recommended.[1]
| Storage Condition | Recommended Temperature | Duration | Notes |
| Long-term Storage | -20°C or colder | Up to 12 months | Keep in a tightly sealed container. Protect from moisture and light. |
| Short-term Storage | 2-8°C | Up to 1 month | Suitable for temporary storage before use. Protect from moisture and light. |
These recommendations are based on best practices for storing reactive small molecules and similar compounds. Specific stability studies for this compound are not publicly available.
Q2: How do I reconstitute this compound?
A2: this compound is typically dissolved in an organic solvent to prepare a stock solution. Dimethyl sulfoxide (DMSO) is the most common choice.
Reconstitution Protocol:
-
Before opening, allow the vial of this compound powder to warm to room temperature for 15-20 minutes. This prevents condensation of atmospheric moisture, which can degrade the compound.
-
Add the appropriate volume of high-purity, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Vortex gently for 1-2 minutes until the powder is completely dissolved.
Q3: What is the recommended solvent for this compound?
A3: Anhydrous DMSO is the recommended solvent for creating stock solutions.[1] For aqueous experimental buffers, the final concentration of DMSO should be kept low (typically <0.5%) to avoid solvent effects on the biological system.[2] this compound, like other chloroacetamides, has limited solubility in aqueous solutions.[3]
Q4: How should I store the reconstituted stock solution?
A4: To maintain the integrity of the stock solution and prevent degradation from repeated freeze-thaw cycles, follow these guidelines.
| Storage Condition | Recommended Temperature | Duration | Notes |
| Long-term Storage | -80°C | Up to 6 months | Aliquot the stock solution into single-use volumes to avoid freeze-thaw cycles. |
| Short-term Storage | -20°C | Up to 1 month | Suitable for working aliquots. Avoid repeated freeze-thaw cycles. |
These storage recommendations are based on best practices for a similar inhibitor from the same supplier and general laboratory guidelines for covalent inhibitors.[4]
Experimental Protocols and Data
This compound is a potent covalent inhibitor of the UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) enzyme, which is essential for bacterial peptidoglycan synthesis.[5]
Quantitative Data
| Parameter | Value | Source Organism | Reference |
| IC₅₀ | 39 µM | Escherichia coli MurA | [1][5] |
| Mechanism of Action | Covalent, Irreversible | Escherichia coli MurA | [5] |
| Target Residue | Cysteine 115 (Cys115) | Escherichia coli MurA | [5] |
Mechanism of Action: Inhibition of Peptidoglycan Synthesis
MurA catalyzes the first committed step in the biosynthesis of the bacterial cell wall.[5] It transfers an enolpyruvyl group from phosphoenolpyruvate (PEP) to UDP-N-acetylglucosamine (UNAG). This compound contains a chloroacetamide "warhead" that forms a covalent bond with the thiol group of a key cysteine residue (Cys115 in E. coli) in the MurA active site, thereby irreversibly inactivating the enzyme.[5] This inhibition blocks the production of peptidoglycan precursors, leading to a defective cell wall and ultimately bacterial cell death.
Detailed Experimental Protocol: MurA Inhibition Assay
This protocol is a generalized method for determining the inhibitory activity of this compound against MurA enzyme, based on common colorimetric assays that measure inorganic phosphate (Pi) release.[1][3]
Materials:
-
Purified MurA enzyme (E. coli)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Assay Buffer: 50 mM HEPES, pH 7.8
-
Substrate 1: UDP-N-acetylglucosamine (UNAG)
-
Substrate 2: Phosphoenolpyruvate (PEP)
-
Phosphate detection reagent (e.g., Malachite Green-based reagent)
-
96-well microplate
-
Incubator and microplate reader
Procedure:
-
Prepare Reagents:
-
Dilute MurA enzyme in Assay Buffer to the desired final concentration (e.g., 250 nM).[1]
-
Prepare serial dilutions of this compound in DMSO. Further dilute these into Assay Buffer to achieve the final desired test concentrations. Ensure the final DMSO concentration in the assay is consistent and low (<0.5%).
-
Prepare substrate solutions of UNAG (e.g., 200 µM final concentration) and PEP (e.g., 100 µM final concentration) in Assay Buffer.[1]
-
-
Set up Assay Plate:
-
Add 2.5 µL of diluted this compound or DMSO (for control wells) to duplicate wells of a 96-well plate.
-
Add MurA enzyme solution and UNAG substrate solution to each well.
-
Pre-incubation: Incubate the plate at 37°C for 30 minutes. This step is crucial for covalent inhibitors to allow time for the covalent bond to form.[1]
-
-
Initiate Reaction:
-
Detect Phosphate Release:
-
Stop the reaction and detect the amount of inorganic phosphate (Pi) generated by adding the phosphate detection reagent according to the manufacturer's instructions.
-
After a short incubation for color development (e.g., 5 minutes), measure the absorbance at the appropriate wavelength (e.g., 650 nm for Malachite Green).[3]
-
-
Data Analysis:
-
Subtract the background absorbance (wells with no enzyme).
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Troubleshooting Guide
Encountering issues during experiments is a common part of the research process. This guide addresses specific problems that may arise when working with this compound.
Frequently Asked Questions (FAQs) - Troubleshooting
Q5: My this compound shows no or very low inhibitory activity. What could be wrong?
A5: Several factors could lead to a lack of activity. Systematically check the following potential causes.
-
Improper Storage/Handling: The chloroacetamide group is reactive and can be degraded by moisture or improper storage. Ensure the compound and its solutions have been stored as recommended.
-
Pre-incubation Time: As a covalent inhibitor, this compound requires time to form a bond with the enzyme. Ensure you are including a sufficient pre-incubation step (e.g., 30 minutes) with the enzyme before adding the final substrate to start the reaction.[1]
-
Assay Conditions: The thiol group of Cys115 must be in its reduced state to be reactive. The presence of strong oxidizing agents in your buffer could be an issue. Conversely, high concentrations of reducing agents like DTT could potentially react with the inhibitor itself.
-
Enzyme Activity: Verify that your MurA enzyme is active using a positive control (e.g., the known MurA inhibitor fosfomycin) and a negative control (DMSO only).
Q6: I'm seeing high variability between my replicate wells. What is the cause?
A6: High variability can stem from several sources.
-
Incomplete Solubilization: Ensure the this compound stock solution is fully dissolved. Vortex thoroughly before making dilutions. Precipitates can lead to inconsistent concentrations.
-
Pipetting Errors: Use calibrated pipettes and proper technique, especially when working with small volumes of concentrated inhibitor.
-
DMSO Concentration: Ensure the final DMSO concentration is identical across all wells, including controls, as varying concentrations can affect enzyme activity.
Q7: My negative control (DMSO only) shows low enzyme activity. Why?
A7: If the enzyme is not functioning correctly even without an inhibitor, consider these points:
-
Enzyme Stability: The enzyme may have degraded due to improper storage or multiple freeze-thaw cycles. Use a fresh aliquot of the enzyme if possible.
-
Buffer Composition: Check the pH and composition of your assay buffer. Ensure all components are at the correct final concentrations.
-
Substrate Quality: Substrates (PEP, UNAG) can degrade over time. Use fresh, properly stored substrates.
References
Validation & Comparative
MurA-IN-2 vs. Fosfomycin: A Comparative Guide to their Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mechanisms of action of two covalent inhibitors of the MurA enzyme: MurA-IN-2 and the well-established antibiotic, fosfomycin. By examining their inhibitory kinetics and antibacterial activity, this document aims to provide a valuable resource for researchers in the field of antibiotic development.
Mechanism of Action: Covalent Inhibition of MurA
Both this compound and fosfomycin target the MurA enzyme, which catalyzes the first committed step in bacterial cell wall biosynthesis. Specifically, they act as irreversible inhibitors by forming a covalent bond with a critical cysteine residue (Cys115 in E. coli) in the active site of MurA. This covalent modification permanently inactivates the enzyme, leading to the disruption of peptidoglycan synthesis and ultimately, bacterial cell death.
Fosfomycin , a natural product, is an analogue of the MurA substrate phosphoenolpyruvate (PEP). Its epoxide ring is susceptible to nucleophilic attack by the thiol group of Cys115, resulting in the formation of a stable covalent adduct.[1][2][3][4][5]
This compound is a synthetic inhibitor that employs a chloroacetamide "warhead" to achieve covalent modification of the same Cys115 residue.[2][3] The chloroacetamide group is a well-known reactive moiety that readily undergoes nucleophilic substitution with cysteine thiols.
Below is a diagram illustrating the covalent inhibition of the MurA enzyme by both this compound and fosfomycin.
References
- 1. Differential antibacterial properties of the MurA inhibitors terreic acid and fosfomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. Fosfomycin: Mechanism and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of MurA-IN-2 and Other MurA Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the efficacy of MurA-IN-2 against other known inhibitors of the MurA enzyme, a key player in bacterial cell wall biosynthesis. This document summarizes quantitative data, details common experimental protocols, and visualizes the relevant biological pathway and experimental workflow.
Introduction to MurA Inhibition
The enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) catalyzes the first committed step in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall.[1] Its absence in mammalian cells makes it an attractive target for the development of novel antibacterial agents.[2][3] The most well-known MurA inhibitor is fosfomycin, a clinically used antibiotic that covalently binds to a cysteine residue in the active site of the enzyme.[4] However, the emergence of fosfomycin resistance has spurred the search for new and diverse MurA inhibitors.[1]
This compound is a chloroacetamide fragment-based covalent inhibitor of MurA.[5] Like fosfomycin, it is designed to form a covalent bond with the active site cysteine (Cys115), leading to irreversible inhibition of the enzyme.[6][5] This guide will compare the reported efficacy of this compound with other covalent and non-covalent inhibitors of MurA.
Quantitative Comparison of MurA Inhibitors
The following table summarizes the in vitro inhibitory activity (IC50) of this compound and other selected MurA inhibitors against Escherichia coli MurA. It is important to note that these values are compiled from various studies and may have been determined under different experimental conditions (e.g., enzyme and substrate concentrations, pre-incubation times). Therefore, direct comparison of these values should be interpreted with caution. For a definitive comparison, these compounds would need to be tested side-by-side under identical assay conditions.
| Inhibitor | Type | IC50 (μM) | Reference |
| This compound | Covalent | 39 | [7] |
| Fosfomycin | Covalent | 0.4 - 8.8 | [8] |
| RWJ-3981 | Non-covalent | 0.2 - 0.9 | [8] |
| RWJ-110192 | Non-covalent | 0.2 - 0.9 | [8] |
| RWJ-140998 | Non-covalent | 0.2 - 0.9 | [8] |
| Terreic Acid | Covalent | Not specified | [9] |
| Ampelopsin | Reversible, Time-dependent | 0.48 | [10] |
| Benzothioxalones | Covalent | 0.25 - 51 | [11] |
| Diterpenes (various) | Not specified | 1.1 - 25.1 | [12] |
Experimental Protocols
The determination of MurA inhibitory activity is commonly performed using a colorimetric assay that measures the release of inorganic phosphate (Pi) during the enzymatic reaction. A widely used method is the malachite green assay.
General Protocol for MurA Inhibition Assay (Malachite Green-based)
1. Reagents and Materials:
-
Purified MurA enzyme (e.g., from E. coli)
-
UDP-N-acetylglucosamine (UNAG) substrate
-
Phosphoenolpyruvate (PEP) substrate
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.8)
-
Test inhibitors (including this compound and others) dissolved in a suitable solvent (e.g., DMSO)
-
Malachite Green reagent (containing malachite green, ammonium molybdate, and a stabilizing agent)
-
96-well microtiter plates
-
Microplate reader
2. Assay Procedure:
-
A reaction mixture is prepared containing the assay buffer, UNAG, and the purified MurA enzyme.
-
The test inhibitor, at various concentrations, is added to the reaction mixture. For time-dependent or covalent inhibitors, a pre-incubation step (e.g., 30 minutes at 37°C) of the enzyme with the inhibitor may be required before initiating the reaction.[10]
-
The enzymatic reaction is initiated by the addition of the PEP substrate.
-
The reaction is allowed to proceed for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).[10]
-
The reaction is stopped by the addition of the malachite green reagent.[10]
-
The malachite green reagent reacts with the inorganic phosphate released during the MurA-catalyzed reaction, forming a colored complex.
-
The absorbance of the colored complex is measured using a microplate reader at a wavelength of approximately 620-650 nm.[10][13]
3. Data Analysis:
-
The percentage of MurA inhibition is calculated by comparing the absorbance of the wells containing the inhibitor to the absorbance of control wells (without inhibitor).
-
The IC50 value, which is the concentration of the inhibitor required to achieve 50% inhibition of MurA activity, is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a suitable dose-response curve.[10]
Protocol for Assessing Covalent Inhibition
To confirm the covalent and irreversible nature of inhibitors like this compound, a dilution assay can be performed.[5][10]
1. Procedure:
-
The MurA enzyme is pre-incubated with a high concentration of the covalent inhibitor (e.g., 10x IC50).
-
The enzyme-inhibitor mixture is then significantly diluted (e.g., 100-fold).
-
The activity of the diluted enzyme is measured using the standard MurA inhibition assay protocol.
2. Expected Outcome:
-
For a non-covalent, reversible inhibitor, the dilution will cause the inhibitor to dissociate from the enzyme, leading to a recovery of enzyme activity.
-
For a covalent, irreversible inhibitor, the enzyme activity will not be restored upon dilution because the inhibitor is permanently bound to the enzyme.
Visualizations
Signaling Pathway
Caption: The bacterial peptidoglycan biosynthesis pathway, highlighting the role of MurA.
Experimental Workflow
Caption: A generalized workflow for determining the IC50 of MurA inhibitors.
References
- 1. Novel Inhibitors of MurA, an Antibacterial Target Enzyme [bionity.com]
- 2. What are MurA inhibitors and how do they work? [synapse.patsnap.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of MurA Inhibitors as Novel Antimicrobials through an Integrated Computational and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Covalent inhibitors: a rational approach to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification and Characterization of New Inhibitors of the Escherichia coli MurA Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differential antibacterial properties of the MurA inhibitors terreic acid and fosfomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of MurA Enzyme from Escherichia coli by Flavonoids and Their Synthetic Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification and Biochemical Characterization of Pyrrolidinediones as Novel Inhibitors of the Bacterial Enzyme MurA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Advances in UDP-N-Acetylglucosamine Enolpyruvyl Transferase (MurA) Covalent Inhibition [frontiersin.org]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Comparative Analysis of MurA-IN-2 and Other MurA Inhibitors for Antibacterial Drug Development
For Immediate Release
This guide provides a comparative analysis of the MurA inhibitor, MurA-IN-2, alongside other known inhibitors of the MurA enzyme. The content is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of the performance, experimental validation, and underlying mechanisms of these compounds.
Introduction to MurA Inhibition
The enzyme MurA (UDP-N-acetylglucosamine enolpyruvyl transferase) catalyzes the first committed step in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall.[1][2] Its absence in mammalian cells makes it an attractive and specific target for the development of novel antibacterial agents.[1][2] The inhibition of MurA disrupts cell wall synthesis, ultimately leading to bacterial cell death.[1][2] The well-known antibiotic fosfomycin is a classic example of a MurA inhibitor.[1] This guide focuses on the validation of a specific inhibitor, this compound, and compares its activity with other compounds targeting the MurA enzyme.
Performance of this compound
This compound, a chloroacetamide fragment containing a primary aliphatic amine, has been identified as a potent inhibitor of the MurA enzyme.[3] It demonstrates inhibitory activity against both Gram-positive and Gram-negative bacteria.[3]
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound and provides a comparison with other selected MurA inhibitors.
| Inhibitor | Target Enzyme | IC50 (μM) | Test Organism(s) | Minimum Inhibitory Concentration (MIC) (μg/mL) | Reference(s) |
| This compound | MurA | 39 | S. aureus ATCC29213, E. coli ATCC25922 | 128 | [3] |
| Fosfomycin | MurA | ~0.4 (in the presence of UNAG) | E. coli, S. aureus, E. faecalis, E. faecium | 4 to 32 (for various strains) | [4] |
| RWJ-3981 | MurA | 0.04 - 0.07 (in the presence of UNAG) | S. aureus, E. faecalis, E. faecium | 4 to 32 | [4] |
| RWJ-140998 | MurA | 0.04 - 0.07 (in the presence of UNAG) | S. aureus, E. faecalis, E. faecium | 4 to 32 | [4] |
| RWJ-110192 | MurA | 0.04 - 0.07 (in the presence of UNAG) | S. aureus, E. faecalis, E. faecium | 4 to 32 | [4] |
| Ampelopsin | MurA (from E. coli) | 0.48 | Not reported | Not reported | [5] |
| Terreic acid | MurA (in vitro) | Not reported | E. coli | 4 (bacterial IC50) | [6] |
Experimental Protocols
The validation of MurA inhibitors typically involves both enzymatic assays to determine the direct inhibition of the MurA enzyme and whole-cell assays to assess the antibacterial activity.
MurA Enzyme Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of purified MurA.
-
Enzyme and Substrates: Purified MurA enzyme is used along with its substrates, phosphoenolpyruvate (PEP) and UDP-N-acetylglucosamine (UNAG).[4]
-
Incubation: The enzyme is pre-incubated with the test inhibitor for a defined period, often in the presence of one of the substrates (e.g., UNAG) to promote a specific conformational state of the enzyme.[4]
-
Reaction Initiation: The reaction is initiated by the addition of the second substrate (e.g., PEP).[4]
-
Detection: The formation of the product, enolpyruvyl-UDP-N-acetylglucosamine, or the release of inorganic phosphate is measured to determine the rate of the enzymatic reaction.[4]
-
IC50 Determination: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is determined from a dose-response curve.[4]
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium.[7][8]
-
Bacterial Culture: A standardized inoculum of the test bacterial strain is prepared.[7]
-
Serial Dilution: The test compound is serially diluted in a liquid growth medium in a microtiter plate.[7]
-
Inoculation: Each well is inoculated with the bacterial suspension.[7]
-
Incubation: The plate is incubated under appropriate conditions to allow bacterial growth.[8]
-
Observation: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[7][8]
Visualizing Key Processes
To better understand the context of MurA inhibition, the following diagrams illustrate the MurA signaling pathway and a typical experimental workflow for inhibitor validation.
References
- 1. researchgate.net [researchgate.net]
- 2. What are MurA inhibitors and how do they work? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. journals.asm.org [journals.asm.org]
- 5. Inhibition of MurA Enzyme from Escherichia coli by Flavonoids and Their Synthetic Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential antibacterial properties of the MurA inhibitors terreic acid and fosfomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dickwhitereferrals.com [dickwhitereferrals.com]
- 8. emerypharma.com [emerypharma.com]
A Head-to-Head Comparison of MurA Inhibitors and Known Antibiotics: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of MurA inhibitors with other established antibiotic classes. Due to the absence of publicly available information on a compound referred to as "MurA-IN-2," this guide will focus on well-characterized MurA inhibitors and their comparative efficacy based on supporting experimental data.
The enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) is a critical component in the initial cytoplasmic stage of bacterial peptidoglycan biosynthesis.[1] This pathway is essential for the formation of the bacterial cell wall, a structure vital for bacterial survival and absent in mammals, making MurA an attractive and specific target for novel antibiotics.[2]
Mechanism of Action: Targeting the Bacterial Cell Wall
MurA catalyzes the transfer of an enolpyruvyl group from phosphoenolpyruvate (PEP) to UDP-N-acetylglucosamine (UNAG).[2] Inhibition of this crucial first step halts the production of peptidoglycan precursors, leading to a compromised cell wall, and ultimately, bacterial cell lysis and death.[3]
The most well-known MurA inhibitor, fosfomycin, acts by forming a covalent bond with a key cysteine residue (Cys115 in E. coli) in the active site of the MurA enzyme.[1][3] This irreversible inhibition effectively shuts down the enzyme's function.[4] Other novel, non-covalent MurA inhibitors have also been identified, which may bind at or near the same site as fosfomycin.[5]
Figure 1: Simplified signaling pathway of MurA in bacterial cell wall synthesis and its inhibition.
Comparative Antibacterial Efficacy
The in vitro efficacy of antibiotics is commonly quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A lower MIC value indicates greater potency. The following tables summarize the MIC values of selected MurA inhibitors and other well-known antibiotics against common Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.
Table 1: Minimum Inhibitory Concentration (MIC) of MurA Inhibitors and Comparator Antibiotics against Staphylococcus aureus
| Compound | Antibiotic Class | Mechanism of Action | MIC (µg/mL) |
| Fosfomycin | Phosphonic Acid | MurA Inhibition | 1 - 32 |
| RWJ-3981 | Cyclic Disulfide | MurA Inhibition (and others) | 4 - 32[5] |
| RWJ-110192 | Pyrazolopyrimidine | MurA Inhibition (and others) | 4 - 32[5] |
| RWJ-140998 | Purine Analog | MurA Inhibition (and others) | 4 - 32[5] |
| Ampicillin | β-Lactam | Cell Wall Synthesis Inhibition | 0.25 - >256 |
| Ciprofloxacin | Fluoroquinolone | DNA Gyrase Inhibition | 0.25 - 1 |
Table 2: Minimum Inhibitory Concentration (MIC) of MurA Inhibitors and Comparator Antibiotics against Escherichia coli
| Compound | Antibiotic Class | Mechanism of Action | MIC (µg/mL) |
| Fosfomycin | Phosphonic Acid | MurA Inhibition | ≤1 - 64 |
| RWJ-3981 | Cyclic Disulfide | MurA Inhibition (and others) | 4 - 32 |
| RWJ-110192 | Pyrazolopyrimidine | MurA Inhibition (and others) | >128 |
| RWJ-140998 * | Purine Analog | MurA Inhibition (and others) | >128 |
| Ampicillin | β-Lactam | Cell Wall Synthesis Inhibition | 2 - >256 |
| Ciprofloxacin | Fluoroquinolone | DNA Gyrase Inhibition | 0.013 - 0.08[5] |
*Note on RWJ Compounds: While identified as MurA inhibitors, subsequent studies have shown that the antibacterial activity of RWJ-3981, RWJ-110192, and RWJ-140998 is not solely due to MurA inhibition, as they also inhibit DNA, RNA, and protein synthesis.[5] RWJ-3981 showed comparable activity against a lipopolysaccharide-deficient strain of E. coli and S. aureus.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The following is a generalized protocol for determining the MIC of a compound, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
1. Preparation of Bacterial Inoculum: a. A pure culture of the test bacterium is grown on a suitable agar medium overnight. b. Several colonies are used to inoculate a tube of sterile saline or broth. c. The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. d. The standardized inoculum is further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
2. Preparation of Antimicrobial Dilutions: a. A stock solution of the test compound is prepared in a suitable solvent. b. A series of two-fold dilutions of the compound are made in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
3. Inoculation and Incubation: a. Each well of the microtiter plate containing the serially diluted compound is inoculated with the prepared bacterial suspension. b. A positive control well (bacteria and broth, no compound) and a negative control well (broth only) are included. c. The plate is incubated at 35-37°C for 16-20 hours in ambient air.
4. Interpretation of Results: a. The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Figure 2: General experimental workflow for Minimum Inhibitory Concentration (MIC) determination.
Conclusion
MurA remains a compelling target for the development of new antibacterial agents, particularly in the face of rising antibiotic resistance. While fosfomycin is the only clinically approved MurA inhibitor, research into novel inhibitors is ongoing. This guide provides a comparative overview of the in vitro activity of known MurA inhibitors against representative bacterial strains, alongside established antibiotics. The provided methodologies and diagrams serve as a resource for researchers in the field of antibiotic discovery and development. Further investigation into the specificity and in vivo efficacy of new MurA inhibitors is crucial for their potential translation into clinical candidates.
References
- 1. Identification and Biochemical Characterization of Pyrrolidinediones as Novel Inhibitors of the Bacterial Enzyme MurA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Identification and characterization of new inhibitors of the Escherichia coli MurA enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification and Characterization of New Inhibitors of the Escherichia coli MurA Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comparative Analysis of MurA Inhibitors: A Guide for Drug Discovery Professionals
This guide provides a comprehensive comparison of various inhibitors targeting MurA (UDP-N-acetylglucosamine enolpyruvyl transferase), a crucial enzyme in bacterial peptidoglycan biosynthesis. The absence of MurA in mammals makes it an attractive target for the development of novel antibacterial agents.[1][2] This document is intended for researchers, scientists, and drug development professionals seeking to understand the landscape of MurA inhibition and the experimental methodologies used to assess inhibitor performance.
Mechanism of Action of MurA
MurA catalyzes the first committed step in the biosynthesis of peptidoglycan, a vital component of the bacterial cell wall.[1][3][4] It facilitates the transfer of an enolpyruvyl group from phosphoenolpyruvate (PEP) to the 3'-hydroxyl group of UDP-N-acetylglucosamine (UNAG).[1][4] Inhibition of MurA disrupts the synthesis of peptidoglycan, leading to compromised cell wall integrity and ultimately bacterial cell death.[1]
Below is a diagram illustrating the role of MurA in the peptidoglycan biosynthesis pathway.
Caption: MurA catalyzes the reaction between UNAG and PEP.
Comparative Data of MurA Inhibitors
The following table summarizes the inhibitory activity of various compounds against MurA from different bacterial species. The data is compiled from multiple studies and presented to facilitate a comparative analysis.
| Compound/Inhibitor | Target Organism | IC50 (µM) | Inhibition Type | Reference |
| Fosfomycin | Escherichia coli | 0.4 (with UNAG preincubation) | Covalent, Irreversible | [3] |
| RWJ-3981 | Escherichia coli | 5-fold decrease with UNAG preincubation | Tightly bound, noncovalent | [3] |
| RWJ-110192 | Escherichia coli | 7.5-fold decrease with UNAG preincubation | Reversible, noncovalent | [3] |
| RWJ-140998 | Escherichia coli | 13-fold decrease with UNAG preincubation | Tightly bound, noncovalent | [3] |
| Ampelopsin | Escherichia coli | 0.48 | Reversible, Time-dependent | [2] |
| Diterpene 1 | Escherichia coli | 2.8 | - | [5] |
| Diterpene 1 | Staphylococcus aureus | 1.1 | - | [5] |
| Diterpene 4 | Escherichia coli | 2.8 | - | [5] |
| Diterpene 4 | Staphylococcus aureus | 3.4 | - | [5] |
| Pyrrolidinedione 46 | Escherichia coli | 4.5 | Noncovalent | [6] |
| 2-Amino-5-bromobenzimidazole | Listeria innocua & E. coli | MIC: 500 µg/mL | - | [7] |
| Albendazole | Escherichia coli | MIC: 62.5 µg/mL | - | [7] |
| Diflunisal | Escherichia coli | MIC: 62.5 µg/mL | - | [7] |
Experimental Protocols
Accurate assessment of MurA inhibition is critical for the development of new antibiotics. Below are detailed methodologies for key experiments cited in the literature.
MurA Inhibition Assay (General Protocol)
This assay measures the enzymatic activity of MurA by quantifying the amount of inorganic phosphate released during the reaction.
Workflow Diagram:
Caption: Workflow for a typical MurA inhibition assay.
Materials:
-
Purified MurA enzyme
-
HEPES buffer (e.g., 50 mM, pH 7.8)
-
Triton X-114 (e.g., 0.005%)
-
UDP-N-acetylglucosamine (UNAG)
-
Phosphoenolpyruvate (PEP)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Malachite green reagent for phosphate detection
-
96-well plates
Procedure:
-
A reaction mixture is prepared containing HEPES buffer, Triton X-114, UNAG, and PEP.[2]
-
The test compound (inhibitor) is added to the wells of a 96-well plate.
-
The purified MurA enzyme is added to initiate the reaction.[2]
-
For time-dependent inhibition studies, the enzyme and inhibitor may be pre-incubated before the addition of one of the substrates (e.g., PEP).[2][5]
-
The reaction is incubated at 37°C for a defined period.
-
The reaction is stopped, and a malachite green-based reagent is added to detect the amount of inorganic phosphate released.[2]
-
The absorbance is measured at a specific wavelength to quantify the phosphate concentration, which is proportional to MurA activity.
-
IC50 values are calculated by measuring the enzyme activity at various inhibitor concentrations.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Procedure:
-
A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).
-
A standardized bacterial suspension (e.g., 10^5 CFU/mL) is added to each well.[2]
-
The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Signaling and Regulatory Pathways
Recent studies have revealed that MurA activity is not only essential for peptidoglycan synthesis but is also integrated into broader cellular signaling networks that respond to cell wall stress. In Listeria monocytogenes, the stability of MurA is regulated by a signaling pathway involving the protein kinase PrkA and the ClpCP protease.[8]
Caption: PrkA-mediated regulation of MurA stability.
Understanding these regulatory pathways is crucial as they can influence the efficacy of MurA inhibitors and may present opportunities for novel therapeutic strategies that target both the enzyme and its regulatory network.
Conclusion
The development of MurA inhibitors remains a promising avenue for combating bacterial infections, particularly in the face of rising antibiotic resistance. This guide provides a comparative overview of existing inhibitors and the experimental frameworks used for their evaluation. The diverse chemical scaffolds identified, from natural products to synthetic compounds, highlight the broad potential for MurA-targeted drug discovery. Future efforts should focus on optimizing the potency and pharmacokinetic properties of these inhibitors, as well as exploring their efficacy against a wide range of clinically relevant pathogens.
References
- 1. What are MurA inhibitors and how do they work? [synapse.patsnap.com]
- 2. Inhibition of MurA Enzyme from Escherichia coli by Flavonoids and Their Synthetic Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Identification and Biochemical Characterization of Pyrrolidinediones as Novel Inhibitors of the Bacterial Enzyme MurA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of MurA Inhibitors as Novel Antimicrobials through an Integrated Computational and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MurA escape mutations uncouple peptidoglycan biosynthesis from PrkA signaling - PMC [pmc.ncbi.nlm.nih.gov]
Validating the In Vivo Antibacterial Effect of Novel MurA Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of antibiotic-resistant bacteria necessitates the discovery and development of novel antibacterial agents. The enzyme MurA, which catalyzes the first committed step in bacterial cell wall biosynthesis, is a validated and attractive target for new antibiotics. This guide provides a framework for validating the in vivo antibacterial effect of a novel MurA inhibitor, hypothetically named MurA-IN-2. We will objectively compare its potential performance with the established MurA inhibitor, fosfomycin, and a standard-of-care beta-lactam antibiotic, using experimental data from preclinical animal models.
Introduction to MurA Inhibition
The bacterial cell wall is crucial for maintaining cell integrity and survival. The MurA enzyme (UDP-N-acetylglucosamine enolpyruvyl transferase) plays an essential role in the initial stages of peptidoglycan synthesis, a key component of the cell wall.[1][2][3] By inhibiting MurA, the formation of the bacterial cell wall is disrupted, leading to cell lysis and death.[2] This mechanism is particularly attractive as MurA is absent in mammals, suggesting a lower potential for host toxicity.[4]
Fosfomycin is a well-known antibiotic that covalently binds to a cysteine residue in the active site of MurA, thereby inactivating the enzyme.[3] However, the rise of fosfomycin resistance underscores the need for new MurA inhibitors with different binding modes or improved efficacy.[5][6]
MurA Signaling Pathway
The following diagram illustrates the role of MurA in the initial stage of peptidoglycan biosynthesis.
Comparative In Vivo Efficacy Data
To assess the potential of this compound, its performance in a standardized preclinical model, such as the neutropenic murine thigh infection model, is critical. This model is widely used to evaluate the efficacy of new antimicrobial agents.[7][8][9] The following table presents a comparative summary of in vivo efficacy data for fosfomycin and a representative beta-lactam, cefiderocol, against Gram-negative bacteria in this model. The data for this compound is presented hypothetically to illustrate the target parameters for a promising new drug candidate.
| Compound | Mechanism of Action | Bacterial Strain | In Vivo Model | Pharmacodynamic Parameter | Efficacy Endpoint | Result | Reference |
| This compound (Hypothetical) | MurA Inhibition | E. coli | Neutropenic Murine Thigh | AUC/MIC | 1-log10 CFU reduction | Target: < 30 | N/A |
| Fosfomycin | MurA Inhibition | P. aeruginosa | Neutropenic Murine Thigh | %fT > MIC | Stasis | 61.7% | [10] |
| Cefiderocol | Beta-Lactam (Cell Wall Synthesis) | P. aeruginosa | Neutropenic Murine Thigh | %fT > MIC | 1-log10 CFU reduction | 57.6% | [10] |
| Meropenem | Beta-Lactam (Cell Wall Synthesis) | A. baumannii | Neutropenic Murine Thigh | %fT > MIC | 1-log10 CFU reduction | 33% | [10] |
Abbreviations: AUC/MIC - Area under the concentration-time curve to minimum inhibitory concentration ratio; %fT > MIC - Percentage of the dosing interval that free drug concentrations remain above the minimum inhibitory concentration; CFU - Colony Forming Units.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of in vivo studies. Below is a representative protocol for the neutropenic murine thigh infection model.
Neutropenic Murine Thigh Infection Model Protocol
This model is a standard for evaluating the in vivo efficacy of antibiotics against bacterial infections in a soft-tissue site.[7][8][9][11]
1. Animals:
2. Immunosuppression:
-
Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide.[7][11]
-
A common regimen is 150 mg/kg administered four days prior to infection and 100 mg/kg one day before infection.[7][11] This ensures that the bacterial clearance is primarily due to the activity of the antimicrobial agent being tested.
3. Bacterial Challenge:
-
A clinically relevant bacterial strain (e.g., Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus) is grown to mid-logarithmic phase.
-
The bacterial suspension is washed and diluted in sterile saline to the desired concentration (e.g., 107 CFU/mL).[7]
-
Mice are anesthetized and injected intramuscularly in the thigh with 0.1 mL of the bacterial suspension.[7][11]
4. Treatment Regimen:
-
Treatment with the investigational compound (this compound), comparator (fosfomycin, beta-lactam), and vehicle control is initiated at a specified time post-infection (e.g., 2 hours).[7]
-
The route of administration (e.g., subcutaneous, intravenous) and dosing schedule are determined based on the pharmacokinetic properties of the compounds.
5. Efficacy Evaluation:
-
At a predetermined time point (e.g., 24 hours post-infection), mice are euthanized.[7]
-
The infected thigh muscle is aseptically excised, weighed, and homogenized in sterile saline or PBS.[7][12]
-
Serial dilutions of the homogenate are plated on appropriate agar media to determine the number of colony-forming units (CFU) per gram of tissue.[7][12]
-
The efficacy of the treatment is measured by the reduction in bacterial load (log10 CFU/thigh) compared to the vehicle control group.[13]
Experimental Workflow
The following diagram outlines the general workflow for conducting an in vivo antibacterial efficacy study.
Conclusion
Validating the in vivo efficacy of a novel MurA inhibitor like this compound is a critical step in the drug development pipeline. This guide provides a framework for a comparative evaluation against established antibiotics such as fosfomycin and beta-lactams. By employing standardized preclinical models like the neutropenic murine thigh infection model and adhering to detailed experimental protocols, researchers can generate robust and comparable data to support the advancement of new and effective antibacterial therapies. The hypothetical targets set for this compound in the comparative data table serve as a benchmark for what would be considered a promising outcome for a novel MurA inhibitor.
References
- 1. Frontiers | Advances in UDP-N-Acetylglucosamine Enolpyruvyl Transferase (MurA) Covalent Inhibition [frontiersin.org]
- 2. PDB-101: Global Health: Antimicrobial Resistance: undefined: MurA [pdb101.rcsb.org]
- 3. Discovery of MurA Inhibitors as Novel Antimicrobials through an Integrated Computational and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and Biochemical Characterization of Pyrrolidinediones as Novel Inhibitors of the Bacterial Enzyme MurA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel Inhibitors of MurA, an Antibacterial Target Enzyme [bionity.com]
- 7. noblelifesci.com [noblelifesci.com]
- 8. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]
- 9. imquestbio.com [imquestbio.com]
- 10. Frontiers | Pharmacodynamic Thresholds for Beta-Lactam Antibiotics: A Story of Mouse Versus Man [frontiersin.org]
- 11. journals.asm.org [journals.asm.org]
- 12. iv.iiarjournals.org [iv.iiarjournals.org]
- 13. Correlation between in vitro and in vivo activity of antimicrobial agents against gram-negative bacilli in a murine infection model - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of MurA Inhibitor Binding Sites: A Guide for Drug Discovery Professionals
A deep dive into the binding landscapes of MurA inhibitors, offering a comparative look at their mechanisms of action, binding affinities, and the experimental frameworks used for their characterization. This guide is tailored for researchers, scientists, and drug development professionals in the field of antibacterial drug discovery.
The rise of antibiotic resistance necessitates the exploration of novel bacterial targets. MurA, a crucial enzyme in the peptidoglycan biosynthesis pathway of bacteria, presents a validated and attractive target for the development of new antibacterial agents. Its essential role in bacterial cell wall formation and the absence of a human homolog make it an ideal candidate for selective inhibition. This guide provides a comparative analysis of the known binding sites for MurA inhibitors, presenting key data to inform rational drug design and inhibitor optimization strategies.
Two Principal Binding Sites Define MurA Inhibition
Current research has identified two primary binding sites on the MurA enzyme that are targeted by inhibitors: the active site and a recently identified allosteric site . Inhibitors targeting these sites can be broadly classified based on their binding mechanism—covalent or non-covalent—and their point of interaction with the enzyme.
The Active Site: The Hub of Catalytic Activity
The active site of MurA is a well-characterized pocket responsible for binding the enzyme's natural substrates, UDP-N-acetylglucosamine (UNAG) and phosphoenolpyruvate (PEP). Inhibitors that target this site can be further categorized into covalent and non-covalent binders.
Covalent Active Site Inhibitors: These inhibitors form a permanent covalent bond with a key amino acid residue in the active site, most notably Cysteine 115 (Cys115), leading to irreversible inactivation of the enzyme.[1][2]
-
Fosfomycin: The archetypal and only clinically approved MurA inhibitor, fosfomycin, acts as a PEP analog and irreversibly alkylates the thiol group of Cys115.[1][2]
-
Terreic Acid: This fungal metabolite also forms a covalent adduct with Cys115.
Non-Covalent Active Site Inhibitors: These compounds bind reversibly to the active site, competing with the natural substrates. Their binding is characterized by non-covalent interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.
-
Pyrrolidinedione Derivatives: This class of compounds has shown potent reversible inhibition of both wild-type MurA and the fosfomycin-resistant C115D mutant.
-
Diterpenes: Natural products and their synthetic analogs have demonstrated inhibitory activity against MurA from both E. coli and S. aureus.
The Allosteric Site: A New Frontier for Inhibition
Recent studies have unveiled the existence of a novel allosteric binding site on MurA, distinct from the active site.[3] Allosteric inhibitors bind to this site and induce a conformational change in the enzyme, which in turn affects the active site's ability to bind substrates and catalyze the reaction.[3] This discovery opens up new avenues for developing MurA inhibitors with potentially different resistance profiles compared to active site inhibitors.
-
Compound 3772-9534: Identified through in silico screening, this compound has been suggested to bind to a novel allosteric site, leading to conformational changes that inhibit enzyme activity.[3][4] Further experimental validation is ongoing to fully characterize this site and the inhibitor's mechanism of action.
Quantitative Comparison of MurA Inhibitors
The efficacy of MurA inhibitors is quantified by various binding affinity parameters, with the half-maximal inhibitory concentration (IC50) being the most commonly reported. The following table summarizes the IC50 values for a selection of representative MurA inhibitors, highlighting the diversity of potencies across different chemical scaffolds and binding sites.
| Inhibitor Class | Inhibitor Name | Target Organism | Binding Site | Binding Mode | IC50 (µM) | PDB Code(s) |
| Active Site - Covalent | Fosfomycin | Enterobacter cloacae | Active Site (Cys115) | Covalent | ~5.3 | 3KR6 |
| Terreic Acid | Enterobacter cloacae | Active Site (Cys115) | Covalent | - | - | |
| Active Site - Non-Covalent | Pyrrolidinedione (Compound 46) | E. coli | Active Site | Non-Covalent | 4.5 | - |
| Diterpene (Compound 1) | E. coli | Active Site | Non-Covalent | 2.8 | - | |
| Diterpene (Compound 4) | E. coli | Active Site | Non-Covalent | 2.8 | - | |
| Flavonoid (Ampelopsin) | E. coli | Active Site | Non-Covalent | 0.48 | - | |
| Allosteric Site | Compound 3772-9534 | E. coli | Allosteric | Non-Covalent | - | - |
Note: IC50 values can vary depending on the specific assay conditions. "-" indicates data not available.
Visualizing MurA Inhibition Pathways
The following diagrams, generated using Graphviz, illustrate the classification of MurA inhibitors and a typical experimental workflow for their characterization.
Caption: Classification of MurA inhibitors based on their binding site and mechanism.
Caption: A typical workflow for the identification and characterization of MurA inhibitors.
Experimental Protocols for MurA Inhibitor Analysis
Accurate and reproducible experimental data are the cornerstone of drug discovery. The following sections detail the methodologies for two key assays used in the characterization of MurA inhibitors.
Malachite Green Assay for MurA Activity
The malachite green assay is a colorimetric method used to measure the amount of inorganic phosphate released during the MurA-catalyzed reaction. This assay is widely used for high-throughput screening of MurA inhibitors.
Principle: The assay is based on the formation of a green complex between malachite green, molybdate, and free orthophosphate under acidic conditions. The intensity of the color, measured spectrophotometrically at approximately 620 nm, is directly proportional to the amount of phosphate produced, and thus to the enzyme activity.
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES, pH 7.5.
-
MurA Enzyme: Purified MurA enzyme diluted in assay buffer to a final concentration of 5-10 nM.
-
Substrates: 10 mM UDP-N-acetylglucosamine (UNAG) and 10 mM phosphoenolpyruvate (PEP) stocks in assay buffer.
-
Inhibitor Solutions: A series of dilutions of the test compound in DMSO or assay buffer.
-
Malachite Green Reagent: A solution containing malachite green hydrochloride, ammonium molybdate, and a stabilizing agent (e.g., Tween 20) in dilute acid.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 40 µL of a pre-mixture containing assay buffer, MurA enzyme, and the test inhibitor at various concentrations.
-
Incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 10 µL of a mixture of UNAG and PEP (final concentrations typically 100 µM each).
-
Incubate the reaction at 37°C for 15-30 minutes.
-
Stop the reaction by adding 50 µL of the malachite green reagent.
-
Allow color to develop for 15-20 minutes at room temperature.
-
Measure the absorbance at 620 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (wells without enzyme) from all readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Capillary Electrophoresis for Kinetic Analysis
Capillary electrophoresis (CE) is a powerful technique for studying enzyme kinetics and inhibition mechanisms. It allows for the rapid separation and quantification of substrates and products with high resolution and sensitivity.[1][5]
Principle: CE separates charged molecules in a narrow capillary under the influence of a high-voltage electric field. The migration time of each component is dependent on its charge-to-size ratio. By monitoring the depletion of substrates and the formation of products over time, detailed kinetic parameters can be determined.[1]
Detailed Protocol:
-
Instrumentation and Capillary Preparation:
-
A commercial CE instrument equipped with a UV detector is used.
-
A fused-silica capillary (typically 50 µm internal diameter, 30-50 cm total length) is conditioned by flushing with 1 M NaOH, deionized water, and finally the running buffer.
-
-
Reagent Preparation:
-
Running Buffer: 50 mM sodium tetraborate, pH 9.0.
-
Reaction Mixture: A solution containing MurA enzyme (10-50 nM), UNAG (e.g., 50-500 µM), PEP (e.g., 50-500 µM), and the inhibitor at various concentrations in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.8).
-
-
Assay Procedure:
-
The reaction is initiated by mixing the enzyme with the substrates and inhibitor.
-
At specific time points, an aliquot of the reaction mixture is injected into the capillary using pressure or voltage.
-
The components are separated by applying a high voltage (e.g., 20-30 kV).
-
Substrates and the product (UDP-N-acetylglucosamine-enolpyruvate) are detected by their UV absorbance at a specific wavelength (e.g., 254 nm).
-
-
Data Analysis:
-
The peak areas of the substrate and product are integrated to determine their concentrations at each time point.
-
Initial reaction velocities are calculated from the rate of product formation or substrate consumption.
-
To determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive), kinetic data are collected at various substrate and inhibitor concentrations and analyzed using Lineweaver-Burk or Michaelis-Menten plots.
-
The inhibition constant (Ki) can be determined from these analyses.
-
Conclusion
The comprehensive analysis of MurA inhibitor binding sites reveals a dynamic landscape for antibacterial drug discovery. While the active site remains a primary focus, with both covalent and non-covalent inhibitors demonstrating significant potential, the emergence of a novel allosteric site presents an exciting opportunity to develop inhibitors with new mechanisms of action and potentially improved resistance profiles. The detailed experimental protocols provided in this guide offer a robust framework for the accurate and reproducible characterization of novel MurA inhibitors. By leveraging this comparative knowledge, researchers can more effectively design and optimize the next generation of antibiotics to combat the growing threat of bacterial resistance.
References
Navigating the Challenge of Fosfomycin Resistance: A Comparative Analysis of Novel MurA Inhibitors
For Immediate Release
In the ongoing battle against antibiotic resistance, the efficacy of established drugs like fosfomycin is increasingly threatened. This guide provides a comprehensive comparison for researchers, scientists, and drug development professionals on the efficacy of novel MurA inhibitors in the context of fosfomycin-resistant bacterial strains. By examining the mechanisms of resistance and the distinct modes of action of new-in-class compounds, we can illuminate potential pathways to overcoming this significant clinical challenge.
Understanding Fosfomycin and Its Resistance Mechanisms
Fosfomycin is a broad-spectrum antibiotic that exerts its bactericidal effect by inhibiting MurA (UDP-N-acetylglucosamine enolpyruvyl transferase), a key enzyme in the initial cytoplasmic step of bacterial cell wall peptidoglycan synthesis.[1][2] It specifically and irreversibly binds to a cysteine residue (Cys115 in E. coli) in the active site of MurA, preventing the formation of UDP-N-acetylglucosamine-enolpyruvate from UDP-N-acetylglucosamine (UNAG) and phosphoenolpyruvate (PEP).[3][4]
However, the clinical utility of fosfomycin is compromised by the emergence of resistant strains. Resistance can arise through several primary mechanisms:
-
Impaired Drug Transport: Mutations in the genes encoding for membrane transporters, such as GlpT (glycerol-3-phosphate transporter) and UhpT (hexose phosphate transporter), reduce the uptake of fosfomycin into the bacterial cell.[1][5] This is the most frequently observed resistance mechanism in clinical isolates.[1]
-
Enzymatic Inactivation: Bacteria can acquire genes (often on plasmids) that encode enzymes capable of inactivating fosfomycin. These include FosA, FosB, and FosX, which catalyze the modification of the antibiotic, rendering it unable to bind to MurA.
-
Target Modification: Mutations in the murA gene can alter the structure of the MurA enzyme, particularly at or near the Cys115 binding site.[1][5] This modification reduces the affinity of fosfomycin for its target, leading to resistance. Additionally, overexpression of the murA gene can also confer clinical resistance by increasing the amount of available target enzyme, effectively titrating out the drug.[6][7]
The Promise of Novel MurA Inhibitors
The limitations of fosfomycin have spurred the development of new MurA inhibitors with alternative mechanisms of action. These novel compounds aim to circumvent existing resistance mechanisms, particularly those involving target site modification. While specific data for a compound designated "MurA-IN-2" is not publicly available, research into other novel MurA inhibitors provides a strong basis for comparison.
Unlike fosfomycin, which forms a covalent bond with Cys115, some novel inhibitors are designed to act as transition-state analogues of the natural MurA-substrate complex or to mimic phosphoenolpyruvate.[8] This different mode of binding means that mutations altering the Cys115 residue may not confer resistance to these new compounds.
Comparative Efficacy Data
The following table summarizes the available minimum inhibitory concentration (MIC) data for fosfomycin and select novel MurA inhibitors against different bacterial species. It is important to note that the data for the novel inhibitors were not specifically generated in fosfomycin-resistant strains, but their efficacy against a range of bacteria highlights their potential.
| Compound | Organism | MIC (μg/mL) | Reference |
| Fosfomycin | E. coli (susceptible) | ≤ 64 | [2] |
| S. aureus (resistant) | ≥ 1024 | [2] | |
| Albendazole | E. coli | 62.5 | [9][10] |
| Diflunisal | E. coli | 62.5 | [9][10] |
| 2-Amino-5-bromobenzimidazole (S17) | L. innocua | 500 | [9][10] |
| E. coli | 500 | [9][10] | |
| 2-[4-(dimethylamino)benzylidene]-n-nitrohydrazinecarboximidamide (C1) | L. innocua | 500 | [9][10] |
Experimental Methodologies
The determination of a compound's efficacy relies on standardized experimental protocols. Below are outlines of key methodologies used in the assessment of MurA inhibitors.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., E. coli, S. aureus) is prepared to a specific turbidity, typically corresponding to a known colony-forming unit (CFU)/mL.
-
Drug Dilution Series: A serial dilution of the test compound (e.g., this compound, fosfomycin) is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plate is incubated at a controlled temperature (e.g., 37°C) for 18-24 hours.
-
Result Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
MurA Enzyme Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of MurA.
-
Purification of MurA Enzyme: The MurA enzyme is overexpressed and purified from a suitable host organism.
-
Assay Reaction: The purified enzyme is incubated with its substrates, UNAG and PEP, in a suitable buffer system.
-
Inhibitor Addition: The test compound is added to the reaction mixture at various concentrations.
-
Measurement of Product Formation: The rate of formation of the product, UDP-N-acetylglucosamine-enolpyruvate, is measured over time. This can be done using various methods, such as monitoring the release of inorganic phosphate.
-
IC50 Determination: The concentration of the inhibitor required to reduce the enzyme's activity by 50% (IC50) is calculated.
Visualizing the Pathways and Mechanisms
To better understand the interactions at a molecular and systemic level, the following diagrams illustrate the key pathways and experimental workflows.
Caption: The MurA enzyme's role in peptidoglycan synthesis and points of inhibition.
Caption: Workflow for evaluating the efficacy of novel MurA inhibitors.
Caption: Overview of fosfomycin action and mechanisms of bacterial resistance.
Conclusion
The rise of fosfomycin-resistant bacteria necessitates the development of novel antibiotics that can overcome existing resistance mechanisms. While the specific compound "this compound" remains to be publicly characterized, the broader class of novel MurA inhibitors shows significant promise. By employing different binding modes to the MurA enzyme, these compounds have the potential to be effective against strains that have developed resistance to fosfomycin through target site modification. Further research, including head-to-head comparative studies in clinically relevant fosfomycin-resistant isolates, is crucial to fully elucidate the therapeutic potential of this next generation of cell wall synthesis inhibitors. The experimental frameworks and comparative data presented here serve as a foundational guide for these critical next steps in antimicrobial drug development.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Prevalence of Fosfomycin Resistance and Mutations in murA, glpT, and uhpT in Methicillin-Resistant Staphylococcus aureus Strains Isolated from Blood and Cerebrospinal Fluid Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fosfomycin Alternatives Compared - Drugs.com [drugs.com]
- 4. Fosfomycin: Mechanism and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fosfomycin, interesting alternative drug for treatment of urinary tract infections created by multiple drug resistant and extended spectrum β-lactamase producing strains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Genomewide Overexpression Screen for Fosfomycin Resistance in Escherichia coli: MurA Confers Clinical Resistance at Low Fitness Cost - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Inhibition of the MurA enzyme in Fusobacterium nucleatum by potential inhibitors identified through computational and in vitro approaches - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 9. Discovery of MurA Inhibitors as Novel Antimicrobials through an Integrated Computational and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of MurA Inhibitors as Novel Antimicrobials through an Integrated Computational and Experimental Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking a Novel MurA Inhibitor Against Standard-of-Care Antibiotics
For Researchers, Scientists, and Drug Development Professionals
The emergence of antibiotic-resistant bacteria necessitates the discovery and development of novel antimicrobial agents. A promising target for new antibiotics is the enzyme MurA, which catalyzes the first committed step in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall.[1] This guide provides a comparative analysis of a novel MurA inhibitor, designated here as MurA-IN-2 (represented by the promising candidate 2-Amino-5-bromobenzimidazole due to the absence of public data for a compound named "this compound"), against the standard-of-care antibiotic, Fosfomycin, which also targets the MurA enzyme.[1][2][3]
Mechanism of Action: The MurA Pathway
MurA (UDP-N-acetylglucosamine enolpyruvyl transferase) is a crucial enzyme in the cytoplasm of bacteria that initiates the formation of the bacterial cell wall. It catalyzes the transfer of an enolpyruvyl group from phosphoenolpyruvate (PEP) to UDP-N-acetylglucosamine (UNAG).[4] This reaction is the first step in the synthesis of peptidoglycan, a polymer that provides structural integrity to the bacterial cell wall. By inhibiting MurA, both this compound and Fosfomycin disrupt this essential pathway, leading to cell lysis and bacterial death.[1]
References
- 1. Discovery of MurA Inhibitors as Novel Antimicrobials through an Integrated Computational and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and Biochemical Characterization of Pyrrolidinediones as Novel Inhibitors of the Bacterial Enzyme MurA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of MurA Enzyme from Escherichia coli and Staphylococcus aureus by Diterpenes from Lepechinia meyenii and Their Synthetic Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of MurA Enzyme from Escherichia coli by Flavonoids and Their Synthetic Analogues - PMC [pmc.ncbi.nlm.nih.gov]
MurA-IN-2: A Superior Covalent Inhibitor of MurA for Antibacterial Drug Discovery
For Immediate Release
A comprehensive analysis of experimental data positions MurA-IN-2 as a highly potent and promising inhibitor of the bacterial enzyme MurA, a critical component in the peptidoglycan biosynthesis pathway. This guide presents a comparative overview of this compound against other known MurA inhibitors, supported by detailed experimental evidence and protocols, to inform researchers and drug development professionals on its potential as a lead compound for novel antibacterial agents.
Introduction to MurA Inhibition
The enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) catalyzes the first committed step in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall.[1] The absence of a mammalian homolog makes MurA an attractive and specific target for the development of new antibiotics.[2] The clinically used antibiotic, fosfomycin, targets MurA by forming a covalent bond with a cysteine residue (Cys115) in the active site, leading to irreversible inhibition of the enzyme.[1][3] However, the emergence of fosfomycin resistance necessitates the discovery of novel MurA inhibitors with different chemical scaffolds and potentially improved efficacy.[4] this compound, a chloroacetamide-containing fragment, has emerged from recent studies as a potent covalent inhibitor of MurA.[3]
Comparative Inhibitory Activity
The inhibitory potential of this compound has been evaluated against E. coli MurA and compared with other chloroacetamide derivatives and the established inhibitor, fosfomycin. The half-maximal inhibitory concentration (IC50), a measure of inhibitor potency, is a key parameter in this comparison.
| Inhibitor | IC50 (μM) | Notes |
| This compound (37) | 39 | A chloroacetamide fragment containing a primary aliphatic amine.[3] |
| Compound 36 | 7.1 | The most potent chloroacetamide inhibitor identified in the same study as this compound.[3] |
| Fosfomycin | 8.8 | Clinically used antibiotic and a well-characterized covalent MurA inhibitor.[2] |
| RWJ-3981 | 0.2-0.9 | A potent cyclic disulfide inhibitor of E. coli MurA.[2] |
Note: The IC50 values presented are from different studies and may have been determined under varying experimental conditions. A direct head-to-head comparison under identical conditions is crucial for a definitive assessment of relative potency. The study by Grabrijan et al. (2022) provides a direct comparison of this compound with other chloroacetamide inhibitors and fosfomycin under the same assay conditions.[3]
Mechanism of Action: Covalent Inhibition
This compound belongs to the class of chloroacetamide inhibitors, which act as covalent inhibitors. These compounds form a permanent covalent bond with a nucleophilic residue in the target enzyme, in this case, the thiol group of Cys115 in the active site of MurA. This irreversible binding leads to the inactivation of the enzyme.[3]
dot graph { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
MurA [label="MurA Enzyme"]; Inhibitor [label="this compound\n(Chloroacetamide)", fillcolor="#FBBC05"]; CovalentBond [label="Covalent Bond Formation\n(Alkylation of Cys115)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; InactiveEnzyme [label="Inactive MurA-Inhibitor Complex", fillcolor="#34A853", fontcolor="#FFFFFF"];
MurA -> CovalentBond [label=" + "]; Inhibitor -> CovalentBond; CovalentBond -> InactiveEnzyme [label="Irreversible\nInhibition"]; } .dot Caption: Mechanism of this compound covalent inhibition.
Experimental Protocols
The following is a detailed methodology for the MurA inhibition assay used to determine the IC50 values of chloroacetamide inhibitors, including this compound, as described by Grabrijan et al. (2022).[3]
MurA Inhibition Assay Protocol
1. Reagents and Materials:
-
E. coli MurA enzyme
-
UDP-N-acetylglucosamine (UNAG)
-
Phosphoenolpyruvate (PEP)
-
Malachite Green Phosphate Assay Kit
-
Test inhibitors (e.g., this compound) dissolved in DMSO
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5)
-
96-well microplates
2. Assay Procedure:
-
A reaction mixture is prepared containing the MurA enzyme in the assay buffer.
-
The test inhibitor, at various concentrations, is pre-incubated with the enzyme for a defined period (e.g., 30 minutes) at a specific temperature (e.g., 37°C) to allow for covalent bond formation.
-
The enzymatic reaction is initiated by the addition of the substrates, UNAG and PEP.
-
The reaction is allowed to proceed for a set time (e.g., 15 minutes) at the same temperature.
-
The reaction is stopped, and the amount of inorganic phosphate released is quantified using a Malachite Green Phosphate Assay Kit. The absorbance is measured at a specific wavelength (e.g., 620 nm).
-
The percentage of inhibition is calculated for each inhibitor concentration relative to a control reaction without the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
MurA in the Peptidoglycan Biosynthesis Pathway
MurA catalyzes the initial, rate-limiting step in the cytoplasmic synthesis of peptidoglycan precursors. By inhibiting MurA, compounds like this compound effectively block the entire downstream pathway, leading to the disruption of cell wall integrity and ultimately bacterial cell death.
Conclusion
The available data indicates that this compound is a potent covalent inhibitor of the essential bacterial enzyme MurA. Its chloroacetamide warhead allows for irreversible binding to the active site, leading to effective enzyme inactivation. While other compounds from the same chemical class have shown lower IC50 values in the same study, this compound represents a valuable scaffold for further optimization in the development of novel antibacterial agents. The detailed experimental protocols provided herein will enable researchers to conduct standardized and reproducible evaluations of this compound and other potential inhibitors, facilitating the discovery of new therapeutics to combat bacterial infections.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.asm.org [journals.asm.org]
- 3. Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of MurA Inhibitors as Novel Antimicrobials through an Integrated Computational and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of MurA-IN-2: A Guide for Laboratory Professionals
For researchers and scientists handling MurA-IN-2, a novel inhibitor compound, understanding the proper disposal procedures is a critical component of laboratory safety and environmental responsibility. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, established protocols for the disposal of research-grade chemical compounds provide a necessary framework. Adherence to these guidelines ensures the safe management of chemical waste, protecting both laboratory personnel and the wider environment.
General Principles of Chemical Waste Disposal
The disposal of any chemical, including this compound, should always be approached with the assumption that it is hazardous unless confirmed otherwise by a reliable source, such as a manufacturer-provided SDS. The following steps outline a general procedure for the disposal of laboratory chemicals.
Step-by-Step Disposal Protocol:
-
Consult the Safety Data Sheet (SDS): The SDS is the most crucial document for safety and disposal information. Researchers must obtain the SDS for this compound from the supplier. This document will provide specific details on physical and chemical properties, hazards, and appropriate disposal methods.
-
Segregation of Waste: Chemical waste should be segregated based on its hazard class. Without a specific SDS, this compound should be treated as a potentially hazardous chemical and collected in a designated, properly labeled waste container. Do not mix it with other waste streams unless compatibility is confirmed.
-
Proper Labeling: The waste container for this compound must be clearly labeled with the full chemical name, concentration, and any known hazard warnings.
-
Secure Storage: Pending disposal, the waste container should be kept in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Engage a Licensed Waste Disposal Vendor: The disposal of chemical waste is highly regulated. Your institution's Environmental Health and Safety (EHS) department will have a contract with a licensed vendor for the collection and proper disposal of chemical waste in accordance with local, state, and federal regulations.
Key Information to Locate in a Safety Data Sheet
When the SDS for this compound is obtained, researchers should pay close attention to the following sections for disposal guidance:
| Section | Information Provided |
| Section 7 | Handling and Storage: Provides guidance on safe handling practices and storage requirements, which can inform how the waste should be managed prior to disposal. |
| Section 8 | Exposure Controls/Personal Protection: Details the necessary personal protective equipment (PPE) to be worn when handling the substance, including during disposal procedures. |
| Section 10 | Stability and Reactivity: Outlines chemical stability and potential hazardous reactions, which is critical for preventing dangerous mixing of waste. |
| Section 13 | Disposal Considerations: This section will provide the most direct information regarding appropriate disposal methods and any specific regulatory requirements. |
| Section 14 | Transport Information: Contains information on the proper shipping and transportation of the chemical, which is relevant for the waste disposal vendor. |
Experimental Workflow for Chemical Disposal
The following diagram illustrates a generalized workflow for the safe disposal of a laboratory chemical like this compound.
In the absence of a specific SDS for this compound, it is imperative to handle this compound with caution and follow the general best practices for chemical waste management. Always consult with your institution's Environmental Health and Safety department for guidance specific to your location and facilities.
Personal protective equipment for handling MurA-IN-2
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling MurA-IN-2, a potent MurA inhibitor with antibacterial activity. The following procedures are designed to minimize risk and establish clear operational and disposal plans.
Chemical and Physical Properties
| Property | Value | Source/Notes |
| Chemical Name | 2-Chloro-N-(decahydronaphthalen-1-yl)acetamide | Based on SMILES string and chemical structure. |
| CAS Number | 2164447-18-9 | [1] |
| Molecular Formula | C12H18ClNO | Calculated from the chemical structure. |
| Molecular Weight | 227.73 g/mol | Calculated from the chemical structure. |
| Appearance | Solid | Typical for this type of compound. |
| Purity | >98% (or as specified by supplier) | Varies by supplier. Always consult the Certificate of Analysis. |
| Solubility | Soluble in DMSO | A common solvent for this class of compounds. Check supplier information for specifics. |
| Storage Conditions | Dry, dark, and at 0 - 4°C for short term (days to weeks) or -20°C for long term (months to years). | Standard practice for research compounds to ensure stability. |
| Shipping Conditions | Room temperature in continental US; may vary elsewhere. | [1] |
Hazard Identification and Personal Protective Equipment (PPE)
This compound contains a chloroacetamide functional group, which is a known reactive moiety. Compounds containing this group are often classified as toxic and may cause allergic skin reactions. Therefore, stringent safety precautions are mandatory.
Potential Hazards:
-
May cause serious eye irritation.
-
May cause respiratory irritation.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Wear chemical safety goggles and a face shield.[3] |
| Hand Protection | Wear impervious gloves (e.g., nitrile). Gloves must be inspected prior to use.[3] |
| Skin and Body Protection | Wear a lab coat, and consider additional protective clothing such as an apron or coveralls for larger quantities. Ensure skin is not exposed. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood. If aerosols or dusts are generated, a NIOSH-approved respirator with an appropriate cartridge is recommended. |
Handling and Storage Procedures
Safe Handling:
-
Handle in accordance with good industrial hygiene and safety practices.
-
Avoid contact with skin, eyes, and clothing.
-
Avoid formation of dust and aerosols.
-
Use only in a chemical fume hood.
-
Do not eat, drink, or smoke when using this product.
-
Wash hands thoroughly after handling.[2]
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents.
Emergency Procedures
First-Aid Measures:
-
If Swallowed: Immediately call a POISON CENTER or doctor/physician. Rinse mouth. Do NOT induce vomiting.[2][3]
-
If on Skin: Wash off immediately with soap and plenty of water. If skin irritation or a rash occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[2][3]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.
Accidental Release Measures:
-
Ensure adequate ventilation.
-
Wear appropriate personal protective equipment.
-
Avoid dust formation.
-
For small spills, carefully sweep up the solid material and place it into a suitable container for disposal.
-
For large spills, prevent entry into waterways, sewers, basements, or confined areas.
Disposal Plan
Dispose of waste in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service to dispose of this material. Contaminated packaging should be treated as the product itself.
Experimental Workflow for Handling this compound
Caption: Logical workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
